molecular formula C17H24O4 B1325756 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid CAS No. 898792-00-2

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Cat. No.: B1325756
CAS No.: 898792-00-2
M. Wt: 292.4 g/mol
InChI Key: QOYOSYJDXGDFLI-UHFFFAOYSA-N
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Description

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-6-(4-pentoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-6-13-21-15-11-9-14(10-12-15)16(18)7-4-5-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYOSYJDXGDFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645450
Record name 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-00-2
Record name 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a molecule of interest for researchers in drug development and materials science. The synthesis is centered around a pivotal Friedel-Crafts acylation reaction. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols for the synthesis of precursors and the final product, and a discussion of the reaction mechanisms and potential side reactions. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing them with the necessary information to replicate and optimize this synthesis.

Introduction

This compound is a derivative of hexanoic acid featuring a ketone and a pentyloxy-substituted phenyl group. This unique combination of a lipophilic alkyl chain, an aromatic ring, and a carboxylic acid moiety makes it a valuable building block in various chemical and pharmaceutical applications. Oxo-hexanoic acid derivatives are a class of compounds with diverse biological activities. For instance, some derivatives have been identified as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key transcription factor in autoimmune diseases.[1] The structural features of this compound suggest its potential as an intermediate in the synthesis of novel therapeutic agents and advanced organic materials.

This guide will detail a logical and efficient two-step synthesis of the target molecule, commencing with the preparation of a key precursor, pentyloxybenzene, followed by its acylation to yield the final product.

Synthetic Strategy and Core Principles

The most direct and efficient synthetic approach to this compound involves two primary stages:

  • Synthesis of Pentyloxybenzene: This is achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3][4]

  • Friedel-Crafts Acylation: This powerful reaction introduces an acyl group onto an aromatic ring. In this synthesis, pentyloxybenzene will be acylated using a derivative of adipic acid in the presence of a Lewis acid catalyst to form the target keto acid.

The overall synthetic scheme is presented below:

Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation Phenol Phenol Pentyloxybenzene Pentyloxybenzene Phenol->Pentyloxybenzene Bromopentane 1-Bromopentane Bromopentane->Pentyloxybenzene Base Base (e.g., K2CO3) Target This compound Pentyloxybenzene->Target Adipic_Derivative Adipic Acid Derivative (e.g., Adipoyl Chloride) Adipic_Derivative->Target Lewis_Acid Lewis Acid (e.g., AlCl3)

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of Pentyloxybenzene (Precursor)

The synthesis of pentyloxybenzene is a prerequisite for the subsequent acylation step. The Williamson ether synthesis is the method of choice for this transformation.

Reaction: Phenol + 1-Bromopentane → Pentyloxybenzene

Mechanism: The reaction proceeds via an SN2 mechanism. The basic catalyst deprotonates phenol to form the more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide (1-bromopentane), displacing the bromide ion to form the ether.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide  Base Pentyloxybenzene Pentyloxybenzene Phenoxide->Pentyloxybenzene  1-Bromopentane

Caption: Mechanism of Williamson Ether Synthesis.

Protocol:

  • Materials:

    • Phenol

    • 1-Bromopentane

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Acetone

    • Diethyl ether

    • 10% Sodium Hydroxide solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromopentane (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 10% sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentyloxybenzene.

    • Purify the product by vacuum distillation.

Synthesis of this compound

This step involves the Friedel-Crafts acylation of the prepared pentyloxybenzene. The choice of the acylating agent is critical. Adipoyl chloride or adipic anhydride can be used. For better control and to avoid di-acylation, using the mono-esterified and mono-acid chloride of adipic acid, such as methyl 6-chloro-6-oxohexanoate, is a viable strategy. The final step would then be the hydrolysis of the methyl ester. A more direct approach using adipic anhydride is also feasible.

Reaction: Pentyloxybenzene + Adipic Anhydride → this compound

Mechanism: The Lewis acid (e.g., AlCl₃) activates the adipic anhydride to form a highly electrophilic acylium ion. The electron-rich pentyloxybenzene then acts as a nucleophile, attacking the acylium ion. The pentyloxy group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major product. Subsequent workup quenches the reaction and protonates the carboxylate.

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution Adipic Anhydride Adipic Anhydride Acylium Ion Acylium Ion Adipic Anhydride->Acylium Ion  AlCl3 Pentyloxybenzene Pentyloxybenzene Intermediate Intermediate Pentyloxybenzene->Intermediate  Acylium Ion Product Product Intermediate->Product  -H+

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol:

  • Materials:

    • Pentyloxybenzene

    • Adipic anhydride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (concentrated)

    • Ice

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

    • Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve pentyloxybenzene (1.0 eq) and adipic anhydride (1.1 eq) in anhydrous DCM.

    • Add the solution of pentyloxybenzene and adipic anhydride dropwise from the dropping funnel to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Stir vigorously until the ice has melted and the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₇H₂₄O₄
Molecular Weight 292.37 g/mol
Appearance Expected to be a solid

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons (ortho and para to the pentyloxy group) as doublets.

    • Triplet corresponding to the -OCH₂- protons of the pentyloxy group.

    • Multiplets for the other methylene groups of the pentyloxy chain and the hexanoic acid chain.

    • A triplet for the terminal methyl group of the pentyloxy chain.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR:

    • Carbonyl carbons of the ketone and carboxylic acid in the downfield region.

    • Aromatic carbons with distinct signals for the substituted and unsubstituted positions.

    • Aliphatic carbons of the pentyloxy and hexanoic acid chains.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid.

    • C=O stretches for the ketone and carboxylic acid.

    • C-O stretches for the ether and carboxylic acid.

    • Aromatic C-H and C=C stretches.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Williamson ether synthesis to form pentyloxybenzene, followed by a Friedel-Crafts acylation. This guide provides a detailed and logical framework for this synthesis, including mechanistic insights and step-by-step protocols. The presented methodology is adaptable and can be optimized to achieve high yields and purity, making this valuable molecule accessible for further research and development in the fields of medicinal chemistry and materials science.

References

  • PrepChem. Synthesis of (A) n-Pentyloxybenzene (Ia). Available at: [Link]

  • PubMed. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Available at: [Link]

  • LookChem. (PENTYLOXY)BENZENE. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol). Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • PubChem. 6-Oxohexanoic acid. Available at: [Link]

Sources

Characterization of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document outlines the core methodologies and theoretical considerations essential for the synthesis, purification, and structural elucidation of this aromatic keto-acid. The protocols described herein are designed to be self-validating, ensuring a high degree of scientific integrity. This guide is intended to be a practical resource for researchers, offering both theoretical grounding and actionable experimental workflows.

Introduction

Aromatic keto-acids are a class of compounds with significant potential in drug discovery and development. Derivatives of 6-oxo-hexanoic acid have been explored as potential therapeutic agents, for instance, as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a target for autoimmune diseases.[1][2] The introduction of a 4-pentyloxyphenyl group in this compound suggests potential modulation of its pharmacokinetic and pharmacodynamic properties. A thorough characterization of this molecule is the foundational step for any future investigation into its biological activity or material properties.

This guide will detail the necessary steps for a full characterization, including a proposed synthetic route, physicochemical property prediction, spectroscopic analysis, and analytical methods for purity determination.

Chemical Identity and Physicochemical Properties

A complete understanding of the chemical identity and physicochemical properties of a compound is crucial for its handling, formulation, and interpretation of biological data.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its chemical structure and are useful for experimental design.

PropertyPredicted Value
Molecular Formula C17H24O4
Molecular Weight 292.37 g/mol
logP 3.5 - 4.5
pKa (acidic) 4.5 - 5.0
Polar Surface Area 63.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 8

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route involves a Friedel-Crafts acylation of pentyloxybenzene with adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

synthesis cluster_reaction Friedel-Crafts Acylation reagent1 Pentyloxybenzene reaction + reagent1->reaction reagent2 Adipic Anhydride reagent2->reaction product This compound reaction->product AlCl3, CS2

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of pentyloxybenzene (1.0 eq) in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl3) (2.5 eq) portion-wise at 0 °C.

  • Addition of Reagent: Add a solution of adipic anhydride (1.1 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by one or a combination of the following methods:

  • Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If the product is an oil or if crystallization is ineffective, purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d, J ≈ 8.8 Hz2HAr-H (ortho to C=O)
~6.90d, J ≈ 8.8 Hz2HAr-H (ortho to O-pentyl)
~4.00t, J ≈ 6.5 Hz2H-OCH₂-
~2.95t, J ≈ 7.2 Hz2H-COCH₂-
~2.40t, J ≈ 7.2 Hz2H-CH₂COOH
~1.80m4H-OCH₂CH₂- and -CH₂CH₂COOH
~1.40m4H-OCH₂CH₂CH₂CH₂- and -CH₂CH₂CH₃
~0.95t, J ≈ 7.0 Hz3H-CH₃
10.0-12.0br s1H-COOH

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~198.0Ar-C=O
~178.0-COOH
~163.0Ar-C (ipso to O-pentyl)
~130.0Ar-CH (ortho to C=O)
~129.0Ar-C (ipso to C=O)
~114.0Ar-CH (ortho to O-pentyl)
~68.0-OCH₂-
~38.0-COCH₂-
~33.0-CH₂COOH
~28.9-OCH₂CH₂-
~28.1-CH₂CH₂CH₃
~24.0-CH₂CH₂COOH
~22.4-CH₂CH₃
~14.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~2950, 2870C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1680C=O stretch (aryl ketone)
~1600, 1510C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data (ESI-MS):

  • [M-H]⁻: 291.16 (Negative ion mode)

  • [M+H]⁺: 293.17 (Positive ion mode)

  • [M+Na]⁺: 315.15 (Positive ion mode)

Analytical Methods for Purity Assessment

Ensuring the purity of the synthesized compound is critical for its use in further applications. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

HPLC Method Development

hplc_workflow start Prepare Sample Solution (e.g., in Acetonitrile/Water) column Select C18 Reverse-Phase Column start->column mobile_phase Define Mobile Phase (A: 0.1% TFA in Water, B: Acetonitrile) column->mobile_phase gradient Set Gradient Elution (e.g., 30-95% B over 20 min) mobile_phase->gradient detection Set UV Detection (e.g., 254 nm and 280 nm) gradient->detection injection Inject Sample detection->injection analysis Analyze Chromatogram for Purity injection->analysis

Caption: Workflow for HPLC purity analysis.

Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 30% B

    • 21-25 min: 30% B

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total peak area.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, following standard laboratory safety procedures for aromatic ketones and carboxylic acids.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and characterization of this compound. By following the outlined synthetic route, purification methods, and analytical procedures, researchers can obtain a well-characterized compound suitable for further investigation. The predictive spectroscopic data serves as a benchmark for the structural confirmation of the synthesized molecule. Adherence to the described safety protocols is essential for the safe handling of this and related chemical entities.

References

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 35, 127786. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ZEITSCHRIFT FUR NATURFORSCHUNG C, 61(5-6), 330-338. Retrieved from [Link]

  • Wang, S., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Metabolites, 8(1), 8. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. EFSA Journal, 16(1), e05133. Retrieved from [Link]

  • Stijlemans, B., et al. (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Frontiers in Immunology, 10, 2127. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-6-phenylhexanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Ogasawara, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2145-2151. Retrieved from [Link]

  • ResearchGate. (n.d.). The numbering system for NMR spectra of 6-APA. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2006). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Zeitschrift für Naturforschung C, 61(5-6), 330-338. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 39-51. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-[(Phenylsulfonyl)amino]hexanoic acid. Retrieved from [Link]

  • Humprey, A. J., & Taylor, M. B. (2008). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Current Opinion in Chemical Biology, 12(1), 121-128. Retrieved from [Link]

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-[4-(4-Dimethylamino-phenyl)-6-phenyl-pyridin-2-yloxy]-hexanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Mahar, K. P., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Retrieved from [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Guder, J. C., et al. (2017). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 89(12), 6504-6512. Retrieved from [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-[Methyl(phenylsulfonyl)amino]hexanoic acid. Retrieved from [Link]

  • DePalma, J. W., & Nathanson, G. M. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. The Journal of Physical Chemistry A, 126(8), 1361-1371. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]

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Sources

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid: Synthesis, Characterization, and Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule with potential applications in materials science and drug discovery. While not extensively documented in public literature, its structure—featuring a para-substituted aromatic ketone, a terminal carboxylic acid, and a flexible pentyloxy chain—suggests significant utility. This document synthesizes information from established chemical principles and analogous compounds to present its core chemical properties, a robust synthetic protocol, expected analytical characteristics, and a discussion of its potential applications for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound is an aromatic keto-acid. Its molecular architecture is distinguished by three key domains:

  • A hydrophilic carboxylic acid terminus , providing a reactive handle for esterification, amidation, or salt formation.

  • A lipophilic n-pentyloxy tail , which imparts solubility in organic media and can influence molecular self-assembly.

  • A rigid para-substituted phenyl ketone core , which provides structural stability and electronic properties that can be exploited in various applications.

The combination of a rigid core with flexible chains is a hallmark of molecules used in liquid crystal synthesis.[1][2] Furthermore, the general class of 6-aryl-oxohexanoic acids has been investigated for various biological activities, including anti-inflammatory effects and as ligands for nuclear receptors.[3][4][5] This guide will explore these facets, beginning with the molecule's fundamental properties.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

The following properties are calculated based on the molecular structure of this compound.

PropertyValueSource
IUPAC Name 6-(4-(pentyloxy)phenyl)-6-oxohexanoic acid-
Molecular Formula C₁₇H₂₄O₄-
Molecular Weight 292.37 g/mol -
Appearance Expected to be a white to off-white solidInferred from similar compounds[6]
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are anticipated.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide a clear map of the proton environments. Expected chemical shifts (in ppm, relative to TMS) would include:

    • Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a para-substituted benzene ring. The doublet downfield (closer to 8.0 ppm) corresponds to the protons ortho to the electron-withdrawing carbonyl group, while the upfield doublet (closer to 7.0 ppm) corresponds to protons ortho to the electron-donating pentyloxy group.

    • Pentyloxy Chain: A triplet around δ 4.0 ppm (-O-CH₂ -), multiplets for the internal methylenes (δ 1.4-1.8 ppm), and a terminal methyl triplet (δ ~0.9 ppm).

    • Hexanoic Acid Chain: Two triplets around δ 3.0 ppm and δ 2.4 ppm for the methylenes adjacent to the carbonyl and carboxylic acid groups, respectively, with intervening methylene protons appearing as multiplets around δ 1.7 ppm.

    • Carboxylic Acid Proton: A broad singlet, typically δ > 10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the carbon skeleton. Key expected signals include:

    • Carbonyl Carbons: Two distinct signals in the downfield region: C=O (ketone) around δ 198-202 ppm and C=O (acid) around δ 175-180 ppm.

    • Aromatic Carbons: Signals between δ 114-165 ppm, including two quaternary carbons (one attached to the pentyloxy group and one to the acyl group).

    • Aliphatic Carbons: Signals for the pentyloxy and hexanoic acid chains in the δ 14-70 ppm range.

  • IR (Infrared) Spectroscopy: IR spectroscopy is ideal for identifying the key functional groups.[7]

    • O-H Stretch: A very broad absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

    • C=O Stretches: Two sharp, strong absorptions. The aryl ketone C=O stretch is expected around 1670-1690 cm⁻¹, and the carboxylic acid C=O stretch around 1700-1725 cm⁻¹.

    • C-O Stretches: Absorptions for the aryl ether and carboxylic acid C-O bonds would appear in the 1100-1300 cm⁻¹ region.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction involves acylating an activated aromatic ring—in this case, pentyloxybenzene—with an acylating agent derived from adipic acid.

Causality and Rationale

The pentyloxy group is an ortho-, para-directing activator, making the benzene ring highly susceptible to electrophilic attack. The para-product is sterically favored over the ortho-product. Anhydrous conditions are critical because the Lewis acid catalyst (e.g., AlCl₃) reacts violently with water, which would deactivate it.[10] Adipic anhydride is chosen as the acylating agent to avoid the intramolecular cyclization that can occur if adipoyl chloride were used, ensuring the hexanoic acid chain remains linear.

Visualized Synthesis Workflow

SynthesisWorkflow Figure 1: Friedel-Crafts Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product R1 Pentyloxybenzene C1 AlCl₃ (Lewis Acid) R1->C1 R2 Adipic Anhydride R2->C1 W1 Acidic Quench (ice, aq. HCl) C1->W1 Reaction Mixture C2 Anhydrous Solvent (e.g., CS₂ or CH₂Cl₂) C2->C1 C3 0°C to RT C3->C1 W2 Extraction W1->W2 W3 Purification (Recrystallization) W2->W3 P 6-Oxo-6-(4-pentyloxyphenyl) hexanoic acid W3->P

Caption: Figure 1: Friedel-Crafts Synthesis Workflow.

Step-by-Step Experimental Protocol
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert, anhydrous atmosphere throughout the reaction.

  • Catalyst Suspension: Suspend aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) and cool the mixture to 0°C in an ice bath.

  • Reactant Addition: Dissolve pentyloxybenzene (1.0 equivalent) and adipic anhydride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution, to remove any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Potential Applications

The unique bifunctional structure of this molecule makes it a versatile intermediate for several advanced applications.

Materials Science: Liquid Crystal Precursor

Calamitic (rod-shaped) liquid crystals are essential components of display technologies.[1] They are typically composed of a rigid core and flexible terminal chains.[2] this compound is an excellent precursor for such materials.

  • Structural Analogy: The 4-pentyloxyphenyl group provides one flexible tail, and the core is inherently rigid.

  • Synthetic Handle: The terminal carboxylic acid can be esterified with various phenolic compounds containing other flexible chains (e.g., alkyl or alkoxy groups) to complete the classic rod-like architecture. The keto group can also be used as a synthetic handle for further core modifications, such as the formation of heterocyclic rings.[1]

Drug Discovery and Development

The 6-aryl-oxohexanoic acid scaffold has been identified as a pharmacophore in several areas of medicinal chemistry.

  • Anti-Inflammatory Agents: Structurally related 6-aryl-4-oxohexanoic acids have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs), showing effects on eicosanoid biosynthesis.[3][4] The target molecule could be explored for similar activities.

  • Nuclear Receptor Modulation: A recent study identified 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists for the RORγt nuclear receptor, a key therapeutic target for autoimmune diseases like psoriasis.[5] The specific substitution pattern and chain length of this compound make it a candidate for screening against RORγt and other nuclear receptors.

Visualization of Application Pathways

Applications Figure 2: Structure-Application Relationships M 6-Oxo-6-(4-pentyloxyphenyl) hexanoic acid F1 Rigid Phenyl Core M->F1 F2 Flexible Pentyloxy Chain M->F2 F3 Reactive Carboxylic Acid M->F3 F4 Aryl-Oxo-Hexanoic Scaffold M->F4 A1 Liquid Crystal Synthesis F1->A1 Provides Anisotropy F2->A1 Induces Mesophase F3->A1 Enables Esterification A2 Drug Discovery (e.g., RORγt Modulation) F4->A2 Acts as Pharmacophore

Caption: Figure 2: Structure-Application Relationships.

Conclusion

This compound stands out as a molecule of significant synthetic potential. Although detailed characterization is not yet prevalent in scientific literature, its structure can be reliably accessed through well-established methods like Friedel-Crafts acylation. The convergence of a reactive carboxylic acid, a stable aromatic core, and a lipophilic tail makes it a highly attractive building block for creating advanced materials like liquid crystals and for serving as a scaffold in the design of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the promising applications of this versatile compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid. Retrieved from [Link].

  • Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-439. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69753205, 6-(4-Chloro-3-hydroxyphenyl)-6-oxohexanoic acid. Retrieved from [Link].

  • Abouzid, K., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. Retrieved from [Link].

  • Pasha, M. A., & Ramachandraswamy, N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-6. Available from: [Link]

  • Heid, E., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 239-247. Available from: [Link]

  • Heid, E., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein-Institut. Retrieved from [Link].

  • Zhang, Z., et al. (2025). The Synthesis of Sn-Containing Silicates Coated with Binaphthol and Their Specific Application for Catalytic Synthesis of 6-Hydroxyhexanoic Acid and Cyclohexylformate through Baeyer-Villiger Oxidation. ResearchGate. Retrieved from [Link].

  • University of California, Santa Cruz (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link].

  • Prakash Academy (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of Hexanoic acid (CAS 142-62-1). Retrieved from [Link].

  • Wagner, F. W., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215-4220. Available from: [Link].

  • Google Patents (2021). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74758, 6-(((Phenylmethoxy)carbonyl)amino)hexanoic acid. Retrieved from [Link].

  • Biological Magnetic Resonance Bank (n.d.). Hexanoic Acid at BMRB. Retrieved from [Link].

  • Wikipedia (n.d.). Caproic acid. Retrieved from [Link].

  • Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from New Zealand. Data in Brief, 60, 111591. Available from: [Link].

  • Al-Hamdani, A. A. H., et al. (2024). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 395, 123849. Available from: [Link].

  • Google Patents (2024). WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-.

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Spectroscopic Characterization of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is a substituted aromatic keto-acid with potential applications in pharmaceutical and materials science research.[1][2] Its molecular structure, featuring a pentyloxy-substituted phenyl ring, a ketone, and a carboxylic acid, gives rise to a unique spectroscopic fingerprint.[3] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to construct a reliable predictive model of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals in their work with this and similar compounds.

Molecular Structure and Functional Group Analysis

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. The key structural features of this compound are:

  • A 1,4-disubstituted (para) aromatic ring: This will give rise to a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • A pentyloxy group (-O-(CH₂)₄CH₃): This aliphatic chain will exhibit distinct signals in the ¹H and ¹³C NMR spectra, with chemical shifts influenced by the adjacent oxygen atom.

  • A ketone carbonyl group (C=O): This group will have a characteristic signal in the downfield region of the ¹³C NMR spectrum and a strong absorption band in the IR spectrum.

  • A hexanoic acid chain: This aliphatic chain will show a series of methylene signals in the NMR spectra, with their chemical shifts influenced by their proximity to the ketone and carboxylic acid groups.

  • A carboxylic acid group (-COOH): This functional group will have a highly deshielded proton signal in the ¹H NMR spectrum, a carbonyl signal in the ¹³C NMR spectrum, and characteristic broad O-H and C=O stretching bands in the IR spectrum.

The following diagram illustrates the molecular structure and the IUPAC numbering convention used for the interpretation of the spectroscopic data.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Experimental Considerations: For a carboxylic acid such as this, deuterated chloroform (CDCl₃) is a common solvent for ¹H NMR spectroscopy. However, the acidic proton of the carboxylic acid can sometimes exchange with residual water, leading to a broad signal or its disappearance. To confirm its presence, a D₂O exchange experiment can be performed.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HCOOH
~7.90d2HAr-H (ortho to C=O)
~6.90d2HAr-H (ortho to -O)
~4.00t2H-OCH₂-
~2.95t2H-CH₂-C=O
~2.40t2H-CH₂-COOH
~1.80m2H-OCH₂CH₂-
~1.70m2H-CH₂CH₂C=O
~1.40m4H-OCH₂CH₂CH₂CH₂-
~0.95t3H-CH₃

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the oxygen atoms and appears as a broad singlet in the range of 11.0-12.0 ppm.

  • Aromatic Protons (Ar-H): The protons on the aromatic ring will exhibit a classic AA'BB' system. The two protons ortho to the electron-withdrawing ketone group are expected to be downfield around 7.90 ppm, while the two protons ortho to the electron-donating pentyloxy group will be upfield around 6.90 ppm. Both will appear as doublets.

  • Pentyloxy Group Protons: The methylene group attached to the oxygen (-OCH₂-) is deshielded and expected around 4.00 ppm as a triplet. The terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around 0.95 ppm. The remaining methylene groups will appear as multiplets in the 1.40-1.80 ppm range.

  • Hexanoic Acid Chain Protons: The methylene group alpha to the ketone (-CH₂-C=O) is deshielded and anticipated around 2.95 ppm as a triplet. The methylene group alpha to the carboxylic acid (-CH₂-COOH) is also deshielded and should appear as a triplet around 2.40 ppm. The other methylene groups of the hexanoic acid chain will be found further upfield.

Predicted ¹³C NMR Spectroscopy

Experimental Considerations: A standard ¹³C NMR experiment with proton decoupling is sufficient. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (ppm)Carbon TypeAssignment
~199.0CKetone C=O
~179.0CCarboxylic Acid C=O
~163.0CAr-C (para to C=O)
~130.5CAr-C (ipso to C=O)
~129.5CHAr-CH (ortho to C=O)
~114.0CHAr-CH (ortho to -O)
~68.0CH₂-OCH₂-
~38.0CH₂-CH₂-C=O
~33.5CH₂-CH₂-COOH
~29.0CH₂-OCH₂CH₂-
~28.0CH₂-OCH₂CH₂CH₂-
~24.0CH₂-CH₂CH₂C=O
~22.5CH₂-CH₂CH₂COOH
~22.0CH₂-CH₂CH₃
~14.0CH₃-CH₃

Interpretation and Rationale:

  • Carbonyl Carbons: The ketone carbonyl carbon is expected to be the most downfield signal, around 199.0 ppm. The carboxylic acid carbonyl carbon will be slightly upfield, around 179.0 ppm.

  • Aromatic Carbons: The carbon attached to the pentyloxy group will be significantly shielded and appear around 163.0 ppm. The carbon attached to the keto-hexanoic acid chain will be at approximately 130.5 ppm. The protonated aromatic carbons will appear at ~129.5 ppm (ortho to C=O) and ~114.0 ppm (ortho to -O).

  • Aliphatic Carbons: The carbon of the methylene group attached to the oxygen (-OCH₂-) will be the most downfield of the aliphatic carbons, around 68.0 ppm. The carbons alpha to the carbonyl groups will be in the 30-40 ppm range. The remaining methylene carbons of the pentyloxy and hexanoic acid chains will be in the 22-29 ppm region, with the terminal methyl carbon being the most upfield at ~14.0 ppm.

Predicted Infrared (IR) Spectroscopy

Experimental Considerations: The IR spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or from a solution in a solvent like chloroform.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityVibration
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)
~2960, ~2870MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Aryl Ketone)
~1600, ~1580MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl Ether)
~1170StrongC-O stretch (Carboxylic Acid)

Interpretation and Rationale:

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4]

  • C-H Stretches: Aliphatic C-H stretching vibrations will appear as medium intensity bands around 2960 cm⁻¹ and 2870 cm⁻¹.

  • C=O Stretches: Two distinct and strong C=O stretching bands are predicted. The carboxylic acid carbonyl will absorb at a higher frequency, around 1710 cm⁻¹. The aryl ketone carbonyl, being conjugated with the aromatic ring, will absorb at a lower frequency, around 1680 cm⁻¹.[5]

  • Aromatic C=C Stretches: Medium intensity bands for the aromatic C=C stretching vibrations are expected around 1600 cm⁻¹ and 1580 cm⁻¹.

  • C-O Stretches: A strong band for the aryl ether C-O stretch is predicted around 1250 cm⁻¹, and another strong band for the carboxylic acid C-O stretch will be around 1170 cm⁻¹.

Predicted Mass Spectrometry (MS)

Experimental Considerations: Electrospray ionization (ESI) in negative ion mode would be an excellent choice for this molecule, as the carboxylic acid can be easily deprotonated to form [M-H]⁻. Electron ionization (EI) could also be used, but would likely lead to more extensive fragmentation.

Predicted Mass Spectrometry Data (ESI-):

m/zIon
291.1596[M-H]⁻

Predicted Fragmentation Pattern (EI):

Key fragmentation pathways in EI-MS would likely involve:

  • Alpha-cleavage at the ketone, leading to the formation of a pentyloxyphenyl acylium ion.

  • McLafferty rearrangement involving the gamma-hydrogens of the hexanoic acid chain.

  • Cleavage of the pentyloxy group.

G M [M]+• m/z 292 F1 [M - C₅H₁₁O]+• m/z 205 M->F1 Loss of pentyloxy radical F2 [C₁₂H₁₅O₂]+• m/z 207 M->F2 Alpha-cleavage F3 [C₅H₁₁O]+• m/z 87 M->F3 Alpha-cleavage

Figure 2: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and data from analogous structures, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this compound. The provided interpretations and rationales for the predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a solid foundation for empirical studies. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural elucidation.

References

  • NIST. Pentanoic acid, 4-oxo-. In NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

  • PubMed. 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. [Link]

  • PubChem. 6-Oxohexanoic acid. [Link]

  • NIST. Hexanoic acid, TMS derivative. In NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid (CAS 898792-00-2), a molecule of significant interest in metabolic disease research. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical synthesis, mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, and detailed protocols for its biological evaluation.

Part 1: Core Compound Identity and Physicochemical Characteristics

This compound is an aryl-alkyl ketone derivative. Its structure features a hexanoic acid chain attached to a phenyl ring, which is further substituted with a pentyloxy group. This combination of a hydrophobic tail (pentyloxy group) and a carboxylic acid head confers amphipathic properties that are crucial for its biological activity.

PropertyValueReference
CAS Number 898792-00-2[1][2]
Molecular Formula C₁₇H₂₄O₄[1]
Molecular Weight 292.37 g/mol [1]
IUPAC Name This compound[1][3]
Canonical SMILES CCCCCCOc1ccc(cc1)C(=O)CCCCC(=O)O[1]

Part 2: Chemical Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process involving a Friedel-Crafts acylation followed by a selective reduction. This classical approach is particularly useful for creating aryl-alkyl ketones.[4]

Synthetic Workflow Overview

The synthesis begins with the acylation of pentyloxybenzene with adipic anhydride using a Lewis acid catalyst. The resulting keto-acid can then be used directly. A common follow-on reaction for similar structures is the complete reduction of the ketone to an alkyl chain via a Clemmensen or Wolff-Kishner reduction to produce related compounds.[5] For the target compound, however, the ketone is a required feature.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Post-Synthesis Reactant1 Pentyloxybenzene Process1 Electrophilic Aromatic Substitution Reactant1->Process1 Reactant2 Adipic Anhydride Reactant2->Process1 Catalyst AlCl₃ (Lewis Acid) Catalyst->Process1 Product1 This compound Workup Aqueous Workup Product1->Workup Process1->Product1 Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[6][7] The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5][8]

  • Catalyst Activation and Acylium Ion Formation: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the anhydride, polarizing the carbonyl group and facilitating the formation of a resonance-stabilized acylium ion upon cleavage.[5]

  • Electrophilic Attack: The π-electrons of the pentyloxybenzene ring act as a nucleophile, attacking the acylium ion. The pentyloxy group is an ortho-, para-director, leading to substitution primarily at the para position due to steric hindrance at the ortho positions. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[8]

  • Rearomatization: The AlCl₄⁻ complex, formed in the first step, acts as a base to deprotonate the carbon atom bonded to the new acyl group.[8] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product. A key distinction from Friedel-Crafts alkylation is that the product ketone is a moderate Lewis base and can complex with the AlCl₃, often requiring stoichiometric amounts of the catalyst.[6]

  • Workup: The reaction is quenched with an aqueous workup to destroy the catalyst-ketone complex and isolate the product.[6]

Part 3: Mechanism of Action as a PPAR Agonist

This compound is investigated for its activity as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play critical roles in regulating energy homeostasis, lipid metabolism, and inflammation.[9][10][11]

There are three main PPAR isoforms:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle. Its activation lowers triglyceride levels.[9][10]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid metabolism and increasing insulin sensitivity.[10]

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis (fat cell formation) and is crucial for insulin sensitivity and glucose metabolism.[9][10][12]

The PPAR Signaling Pathway

The activation of gene transcription by PPARs follows a well-defined pathway.

  • Ligand Binding: A lipophilic ligand, such as this compound, enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR isoform in the nucleus.[12]

  • Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[12][13]

  • PPRE Binding: This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[12][13]

  • Transcriptional Regulation: The complex recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery, leading to the expression of genes involved in processes like fatty acid uptake, adipogenesis, and glucose metabolism.[12]

PPAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., this compound) Ligand_n PPAR Agonist Ligand->Ligand_n Enters Nucleus PPAR PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to TargetGene Target Gene PPRE->TargetGene mRNA mRNA TargetGene->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Effect Metabolic Effects (e.g., ↑ Adipogenesis, ↑ Glucose Uptake) Proteins->Effect Ligand_n->PPAR Binds

Caption: The PPAR signaling pathway initiated by a synthetic agonist.

Part 4: Protocols for Biological Evaluation

To assess the biological activity of this compound as a PPAR agonist, standardized in vitro cell-based assays are essential. The following protocols for adipogenesis and glucose uptake are fundamental for characterizing compounds of this class.

Protocol 1: Adipogenesis Differentiation Assay

This assay measures the compound's ability to induce the differentiation of preadipocytes into mature, lipid-storing adipocytes, a hallmark of PPARγ activation.[14]

Adipogenesis_Assay_Workflow Start Seed 3T3-L1 Preadipocytes in 96-well plate Grow Grow to 2 days post-confluence Start->Grow Induce Induce with Differentiation Medium (containing test compound) for 3 days Grow->Induce Mature Change to Insulin Medium (containing test compound) for 2-4 days Induce->Mature Fix Fix cells with Formalin Mature->Fix Stain Stain lipid droplets with Oil Red O Fix->Stain Wash Wash to remove excess stain Stain->Wash Extract Extract Oil Red O dye from cells Wash->Extract Quantify Measure Absorbance (490-520 nm) Extract->Quantify

Caption: Workflow for the 3T3-L1 adipogenesis assay.

Step-by-Step Methodology:

  • Cell Culture: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of approximately 3 x 10⁴ cells/well and grow them in DMEM with 10% FBS until they are two days post-confluent.[15][16]

  • Induction: Replace the growth medium with an induction medium (DMEM, 10% FBS, insulin, dexamethasone, IBMX) containing the desired concentrations of this compound or a positive control (e.g., Rosiglitazone). A vehicle control (e.g., DMSO) must be included.[16]

  • Maturation: After 3 days, replace the induction medium with a maturation medium (DMEM, 10% FBS, insulin) containing the test compound and incubate for an additional 2-4 days.[16]

  • Staining:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 15 minutes.[16]

    • Wash again and allow the wells to dry completely.[16]

    • Add Oil Red O working solution to each well and incubate for 20-30 minutes to stain the intracellular lipid droplets.[14][16]

  • Quantification:

    • Wash the wells extensively with water to remove unbound dye.[16]

    • Add a dye extraction solution (e.g., isopropanol) to each well and gently mix for 15-30 minutes to solubilize the stain.[15][16]

    • Transfer the extract to a new plate and measure the absorbance at 490-520 nm using a microplate reader. The absorbance is directly proportional to the extent of lipid accumulation.[15]

Protocol 2: Glucose Uptake Assay

This assay quantifies the rate of glucose transport into cells and is a key indicator of improved insulin sensitivity, a primary therapeutic goal for PPAR agonists.

Glucose_Uptake_Assay_Workflow Start Culture Differentiated Adipocytes or Myotubes Starve Serum-starve cells for 2-4 hours Start->Starve Treat Treat with Test Compound ± Insulin Starve->Treat AddTracer Add 2-Deoxyglucose (2-DG) (radiolabeled or for luminescent assay) Treat->AddTracer Incubate Incubate for a short period (e.g., 10-30 min) AddTracer->Incubate Stop Terminate uptake and lyse cells (e.g., add Stop Buffer or wash with ice-cold PBS) Incubate->Stop Detect Detect intracellular 2-DG-6-Phosphate Stop->Detect

Caption: General workflow for a cell-based glucose uptake assay.

Step-by-Step Methodology (Luminescence-Based):

This protocol is based on a non-radioactive, bioluminescent assay format, which measures the accumulation of 2-deoxyglucose-6-phosphate (2DG6P).[17][18]

  • Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (from Protocol 1) or another relevant cell line (e.g., C2C12 myotubes).

  • Starvation and Treatment: Serum starve the cells for 2-4 hours in a low-glucose medium.[19] Then, treat the cells with the test compound for a predetermined time (e.g., 18-24 hours), followed by stimulation with or without insulin for 10-30 minutes.[18][19]

  • Glucose Uptake: Add 2-deoxyglucose (2DG) to the wells and incubate for approximately 10-20 minutes. 2DG is transported into the cell and phosphorylated to 2DG6P, trapping it inside.[17][20]

  • Termination and Lysis: Add a Stop Buffer to terminate the uptake, lyse the cells, and destroy any endogenous NADPH.[17]

  • Detection:

    • Add a Neutralization Buffer.[17]

    • Add a Detection Reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and a luciferase/proluciferin system.[17]

    • G6PDH oxidizes the accumulated 2DG6P, which reduces NADP+ to NADPH. The amount of NADPH produced is stoichiometrically converted into a luminescent signal by the reductase/luciferase enzymes.[17]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of glucose taken up by the cells.[17][21]

Part 5: Therapeutic Potential and Applications

As a potential PPAR agonist, this compound holds promise for the treatment of metabolic disorders. The activation of different PPAR isoforms can lead to a range of beneficial therapeutic effects.[10][11]

  • Type 2 Diabetes: Activation of PPARγ, and to some extent PPARα/δ, enhances insulin sensitivity, improves glucose uptake in peripheral tissues, and regulates glucose homeostasis.[10][12]

  • Dyslipidemia: PPARα agonists are particularly effective at reducing circulating triglyceride levels by increasing fatty acid oxidation in the liver. Pan-agonists that also activate PPARα may offer comprehensive lipid profile management.[9][10]

  • Metabolic Syndrome: By simultaneously addressing insulin resistance, dyslipidemia, and potentially inflammation, PPAR agonists are highly relevant for treating the cluster of conditions that constitute metabolic syndrome.[22]

  • Inflammation: PPARs have well-documented anti-inflammatory properties, in part by interfering with pro-inflammatory transcription factor pathways like NF-κB.[11] This suggests potential applications in chronic inflammatory diseases.

The development of novel PPAR ligands like this compound continues to be a vibrant area of research aimed at creating safer and more effective therapies for a host of metabolic and inflammatory diseases.[10][23]

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Introduction: The Significance of the 4-Pentyloxyphenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 4-Pentyloxyphenyl Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, isolation, and characterization of 4-pentyloxyphenyl derivatives. Moving beyond simple procedural lists, this document elucidates the underlying chemical principles and strategic considerations that inform experimental design, ensuring both reproducibility and a deeper understanding of the molecular transformations involved. The protocols described herein are designed as self-validating systems, incorporating in-process checks and characterization steps to confirm the identity and purity of intermediates and final products.

The 4-pentyloxyphenyl moiety is a privileged structural motif in both materials science and medicinal chemistry. The pentyl chain, with its optimal balance of lipophilicity and flexibility, imparts unique properties to the parent molecule. In materials science, this group is fundamental to the design of calamitic (rod-like) liquid crystals, where it influences the formation and stability of mesophases such as nematic and smectic phases.[1][2][3] In drug discovery, the 4-pentyloxyphenyl group serves as a key building block for synthesizing compounds with a wide range of biological activities, including potential anticancer and antimicrobial agents.[4][5][6][7] Its pharmacokinetic profile can be readily modulated, making it an attractive component for structure-activity relationship (SAR) studies.

This guide will focus on the foundational synthetic routes to key 4-pentyloxyphenyl intermediates and the critical techniques for their subsequent purification and characterization.

Core Synthesis: Mono-alkylation of Hydroquinone via Williamson Ether Synthesis

The most direct and widely adopted method for creating the aryl-alkyl ether linkage is the Williamson ether synthesis.[8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking a primary alkyl halide.[9]

Mechanistic Considerations and Strategic Choices

The reaction's success hinges on several key factors:

  • Nucleophile Generation: The phenolic proton of a starting material like hydroquinone is not sufficiently nucleophilic. It must first be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form the more potent phenoxide nucleophile.

  • Alkylating Agent: The electrophile must be a primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane). Secondary and tertiary halides are prone to undergo elimination (E2) reactions as a competing pathway, drastically reducing the yield of the desired ether.[8]

  • The Challenge of Selectivity: When starting with hydroquinone, a primary challenge is achieving selective mono-alkylation to produce 4-pentyloxyphenol, as the di-alkylated product, 1,4-dipentyloxybenzene, is also readily formed. Controlling stoichiometry and reaction conditions is paramount. Recent methods using catalytic sodium nitrite under acidic conditions have shown high selectivity for monoetherification.[10]

Experimental Protocol: Synthesis of 4-Pentyloxyphenol

This protocol details the selective mono-alkylation of hydroquinone.

Materials:

  • Hydroquinone

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), finely pulverized K₂CO₃ (1.5 eq), and a suitable solvent like acetone or DMF.

  • Alkylation: Add 1-bromopentane (1.05 eq) to the stirring suspension.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[11][12]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products Hydroquinone Hydroquinone Mix Combine & Stir Hydroquinone->Mix PentylBromide 1-Bromopentane PentylBromide->Mix Base K₂CO₃ (Base) Base->Mix Solvent Acetone (Solvent) Solvent->Mix Reflux Heat to Reflux (12-24h) Mix->Reflux Sₙ2 Reaction Workup Aqueous Workup (Extraction & Washes) Reflux->Workup Quench Dry Dry & Concentrate Workup->Dry CrudeProduct Crude 4-Pentyloxyphenol Dry->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PurifiedProduct Purified Product Purification->PurifiedProduct

Caption: Workflow for the synthesis of 4-pentyloxyphenol.

Synthesis of Key 4-Pentyloxyphenyl Derivatives

From the core intermediate, 4-pentyloxyphenol, or related starting materials, a variety of functionalized derivatives can be accessed.

Synthesis of 4-Pentyloxyaniline

4-Pentyloxyaniline is a valuable precursor for azo dyes, liquid crystals, and pharmaceuticals. It is typically prepared in a two-step sequence starting from 4-nitrophenol.

Step A: Synthesis of 1-Nitro-4-pentyloxybenzene This step is another application of the Williamson ether synthesis, performed under similar conditions as described in section 2.2, but using 4-nitrophenol as the starting phenol. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.

Step B: Reduction of the Nitro Group The nitro group of 1-nitro-4-pentyloxybenzene is readily reduced to the corresponding amine.

Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve 1-nitro-4-pentyloxybenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).[13]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 40-50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 4-pentyloxyaniline is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

Derivative Synthesis Pathway

Derivatives_Pathway Nitrophenol 4-Nitrophenol Etherification Williamson Ether Synthesis (+ 1-Bromopentane) Nitrophenol->Etherification NitroIntermediate 1-Nitro-4-pentyloxybenzene Etherification->NitroIntermediate Reduction Nitro Reduction (H₂, Pd/C) NitroIntermediate->Reduction Aniline 4-Pentyloxyaniline Reduction->Aniline

Caption: Pathway for the synthesis of 4-pentyloxyaniline.

Isolation and Purification: A Systematic Workflow

Achieving high purity is critical for both material applications and biological studies. A multi-step purification strategy is essential.

Step 1: Liquid-Liquid Extraction

This initial workup, as described in section 2.2, is crucial for removing inorganic byproducts (e.g., KBr) and unreacted base (K₂CO₃). The acidic wash (HCl) neutralizes any remaining base, while the basic wash (NaHCO₃) removes any unreacted acidic starting material (hydroquinone or 4-nitrophenol).

Step 2: Flash Column Chromatography

Chromatography is the primary method for separating the desired mono-alkylated product from the di-alkylated byproduct and any other organic impurities.[14]

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Begin elution, starting with a non-polar solvent mixture and gradually increasing the polarity. The less polar di-alkylated product will elute first, followed by the more polar mono-alkylated product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Recrystallization

For solid compounds, recrystallization is an excellent final step to achieve high crystalline purity.[15]

Protocol:

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the compound in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to promote the formation of well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Overall Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Remove Salts & Base Chromatography Column Chromatography Extraction->Chromatography Separate Organic Components Recrystallization Recrystallization Chromatography->Recrystallization Final Polish Pure Pure Crystalline Product Recrystallization->Pure

Caption: A systematic workflow for product purification.

Structural Characterization

Unambiguous characterization is essential to confirm the successful synthesis and purity of the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[16][17]

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint for the 4-pentyloxyphenyl core. The following table summarizes the expected chemical shifts and multiplicities for 4-pentyloxyphenol.

Protons Approximate Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (adjacent to -OH)6.7 - 6.8Doublet2H
Aromatic (adjacent to -OR)6.8 - 6.9Doublet2H
Phenolic -OH4.5 - 5.5Singlet (broad)1H
Methylene (-O-CH₂ -)3.9 - 4.1Triplet2H
Methylene (-OCH₂-CH₂ -)1.7 - 1.9Multiplet2H
Methylene (-CH₂-CH₂ -CH₃)1.3 - 1.5Multiplet4H
Methyl (-CH₃ )0.9 - 1.0Triplet3H

Note: Shifts are referenced to TMS and can vary based on solvent and substitution.

Other valuable characterization techniques include:

  • ¹³C NMR: To confirm the number of unique carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups, such as the broad O-H stretch for phenols (~3200-3600 cm⁻¹) and the C-O ether stretches (~1250 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Conclusion

The synthesis and isolation of 4-pentyloxyphenyl derivatives are achieved through a systematic application of fundamental organic reactions and purification techniques. The Williamson ether synthesis provides a reliable route to the core ether linkage, while subsequent functional group manipulations, such as nitro reduction, allow access to key synthetic intermediates. A disciplined approach to purification, employing extraction, chromatography, and recrystallization, is critical for obtaining materials of the high purity required for advanced applications in materials science and drug discovery. The analytical techniques outlined provide a robust framework for the unequivocal structural confirmation of these versatile compounds.

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An In-depth Technical Guide to the Intramolecular Friedel-Crafts Acylation of 4-Alkoxy-Substituted Hexanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Cyclization in Electron-Rich Aromatic Systems

The intramolecular Friedel-Crafts acylation stands as a cornerstone reaction in synthetic organic chemistry, enabling the construction of cyclic ketones, which are pivotal intermediates in the synthesis of pharmaceuticals and natural products.[1][2] This guide provides an in-depth technical exploration of a specific, yet significant, application: the cyclization of 4-alkoxy-substituted hexanoic acids to form substituted tetralones. The presence of an alkoxy group on the aromatic ring introduces a layer of complexity and opportunity that warrants a detailed examination. As electron-donating groups, alkoxy substituents significantly activate the aromatic ring towards electrophilic substitution, but they also present challenges, such as directing effects and potential side reactions like demethylation.[3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying principles to empower rational experimental design and troubleshooting.

The Mechanistic Landscape: Acylium Ion Generation and Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[4][5] The reaction is typically initiated by the activation of a carboxylic acid or its derivative (e.g., an acyl chloride) with a Lewis or Brønsted acid catalyst to generate a highly electrophilic acylium ion.[4][6] This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[5][6]

In the context of 4-alkoxy-substituted hexanoic acids, the intramolecular nature of the reaction means the acylium ion is tethered to the aromatic ring. The electron-donating alkoxy group enhances the nucleophilicity of the aromatic ring, facilitating the subsequent electrophilic attack.[7]

Figure 1: General mechanism of intramolecular Friedel-Crafts acylation.

The regioselectivity of the cyclization is governed by the directing effect of the alkoxy substituent. As an ortho-, para-directing group, the alkoxy moiety will direct the intramolecular acylation to the positions ortho to it.[8] Given the steric constraints of forming a six-membered ring, the acylation will predominantly occur at the carbon atom adjacent to the alkyl chain, leading to the desired tetralone structure.

Catalyst Selection: A Critical Determinant of Success

The choice of catalyst is paramount in Friedel-Crafts acylation, directly influencing reaction efficiency, yield, and the potential for side reactions.[1] For the cyclization of 4-alkoxy-substituted hexanoic acids, both Brønsted and Lewis acids are viable options, each with distinct advantages and disadvantages.

Catalyst TypeExamplesTypical LoadingKey Considerations
Brønsted Acids Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA), Eaton's ReagentStoichiometric to SolventEffective for intramolecular cyclizations.[1][9] PPA is highly viscous and can be difficult to work with.[9][10] MSA is a more manageable liquid alternative.[10] Can be corrosive.
Traditional Lewis Acids AlCl₃, FeCl₃, TiCl₄Stoichiometric (≥1 eq)Highly effective but moisture-sensitive.[11] Prone to forming a stable complex with the ketone product, necessitating a stoichiometric amount and aqueous workup.[5] Risk of demethylating methoxy groups.[3]
"Greener" Catalysts Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), ZeolitesCatalytic (e.g., 5 mol%)Milder reaction conditions, often reusable, and less prone to side reactions like demethylation.[3][11] Particularly suitable for highly activated aromatic rings.[12]

Table 1: Comparison of Common Catalysts for Intramolecular Friedel-Crafts Acylation.

For alkoxy-substituted substrates, the use of strong Lewis acids like AlCl₃ carries the risk of cleaving the ether linkage, particularly at elevated temperatures.[3] Therefore, milder catalysts such as polyphosphoric acid, methanesulfonic acid, or metal triflates are often preferred.[3][10] PPA, in particular, has a long history of successful application in the cyclization of arylalkanoic acids to form cyclic ketones.[9][13]

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples for the intramolecular Friedel-Crafts acylation of a generic 4-alkoxy-substituted hexanoic acid. Optimization of temperature, reaction time, and catalyst loading will be necessary for specific substrates.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This method is a classic and often high-yielding approach for the synthesis of tetralones from phenylalkanoic acids.[1][9]

Materials:

  • 4-Alkoxy-substituted hexanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a mechanical stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place the 4-alkoxy-substituted hexanoic acid.

  • Catalyst Addition: Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask. The high viscosity of PPA necessitates efficient stirring.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring to decompose the PPA.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tetralone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Cyclization using Methanesulfonic Acid (MSA)

MSA is a strong Brønsted acid that is easier to handle than PPA and serves as an excellent alternative for these cyclizations.[10]

Materials:

  • 4-Alkoxy-substituted hexanoic acid

  • Methanesulfonic acid (MSA)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-alkoxy-substituted hexanoic acid in methanesulfonic acid (typically 10-20 mL per gram of starting material).

  • Reaction: Heat the reaction mixture to 80-90°C in a preheated oil bath with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Experimental_Workflow Start Start: 4-Alkoxy-Substituted Hexanoic Acid Reaction Reaction: + Catalyst (PPA or MSA) Heat (80-100°C) Start->Reaction Quench Quenching: Pour onto Ice/Water Reaction->Quench Extraction Extraction: with Organic Solvent Quench->Extraction Wash Washing: Water, NaHCO₃, Brine Extraction->Wash Dry_Concentrate Drying & Concentration Wash->Dry_Concentrate Purification Purification: Chromatography or Distillation Dry_Concentrate->Purification End End: Pure Substituted Tetralone Purification->End

Figure 2: A generalized experimental workflow for the synthesis of tetralones.

Troubleshooting and Optimization: A Scientist's Perspective

Even with established protocols, challenges can arise. A systematic approach to troubleshooting is essential for optimizing the reaction outcome.

Troubleshooting_Logic Low_Yield Problem: Low Yield Check_Purity Is starting material pure? Low_Yield->Check_Purity Check_Catalyst Is the catalyst active? (e.g., PPA fresh, AlCl₃ anhydrous) Low_Yield->Check_Catalyst Optimize_Temp Adjust Temperature: Lower to reduce side reactions, Higher to increase rate Low_Yield->Optimize_Temp Optimize_Time Adjust Reaction Time: Monitor by TLC to find optimum Low_Yield->Optimize_Time Alternative_Catalyst Consider Alternative Catalyst: (e.g., MSA, Metal Triflates) Optimize_Time->Alternative_Catalyst Side_Reaction Problem: Side Products (e.g., Demethylation) Milder_Catalyst Use Milder Catalyst: (e.g., Sc(OTf)₃, Zeolite) Side_Reaction->Milder_Catalyst Lower_Temp Lower Reaction Temperature Side_Reaction->Lower_Temp

Figure 3: A decision-making flowchart for troubleshooting common issues.

Common Issues and Solutions:

  • Low or No Reaction:

    • Cause: Inactive catalyst (e.g., hydrolyzed AlCl₃, old PPA) or insufficient heating.

    • Solution: Use fresh, anhydrous reagents. Ensure the reaction temperature is reached and maintained. Consider a more potent catalyst if necessary, but be mindful of potential side reactions.

  • Formation of Polymeric Material:

    • Cause: Intermolecular side reactions, often at excessively high temperatures.

    • Solution: Lower the reaction temperature. Consider using a solvent to maintain a more dilute reaction mixture, although this is less common with PPA or MSA which often act as both catalyst and solvent.

  • Demethylation of Alkoxy Group:

    • Cause: Use of a harsh Lewis acid like AlCl₃ or prolonged heating.[3]

    • Solution: Switch to a milder catalyst such as a metal triflate or a Brønsted acid.[3] Reduce the reaction temperature and time.

  • Incomplete Cyclization:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Extend the reaction time, monitoring by TLC. If the reaction has stalled, a modest increase in temperature may be beneficial.

Conclusion and Future Directions

The intramolecular Friedel-Crafts acylation of 4-alkoxy-substituted hexanoic acids is a robust and reliable method for the synthesis of valuable tetralone frameworks. The key to success lies in the judicious selection of the catalyst and careful control of reaction conditions to maximize yield while minimizing side reactions, particularly those stemming from the activated nature of the alkoxy-substituted aromatic ring. While traditional Brønsted acids like PPA and MSA remain workhorses for this transformation, the exploration of milder, catalytic systems such as metal triflates and solid acids continues to be an active area of research, promising more environmentally benign and efficient synthetic routes.[11] As the demand for complex molecular architectures in drug discovery grows, a fundamental understanding of these classic reactions, coupled with modern catalytic innovations, will continue to be indispensable.

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An In-depth Technical Guide to the Structural Elucidation of Novel Oxo-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel oxo-carboxylic acids is a critical endeavor in metabolic research, natural product discovery, and pharmaceutical development. These molecules, characterized by the presence of both a ketone (or aldehyde) and a carboxylic acid functional group, present unique analytical challenges due to their polarity, reactivity, and potential for complex stereochemistry. A definitive structural assignment cannot be achieved through a single analytical technique; instead, it requires a multi-modal, synergistic approach. This guide provides an in-depth exploration of the core analytical methodologies, emphasizing the causality behind experimental choices and detailing field-proven protocols. We will navigate the integrated workflow from initial isolation to the final determination of absolute configuration, grounding each step in authoritative analytical principles.

The Strategic Imperative: An Integrated Analytical Workflow

The foundational principle in elucidating a novel structure is the convergence of evidence. Each analytical technique provides a unique piece of the molecular puzzle. Mass spectrometry reveals the molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and stereochemical relationships, and X-ray crystallography can provide the definitive three-dimensional structure. The following workflow illustrates the logical progression and interplay between these core techniques.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 2D Structure Determination cluster_2 3D Structure & Final Confirmation Isolation Isolation & Purification (e.g., HPLC) HRMS High-Resolution MS (HRMS) Determine Molecular Formula Isolation->HRMS Pure Sample NMR_1D 1D NMR ('H, '³C, DEPT) Identify Functional Groups & Carbon Types HRMS->NMR_1D Elemental Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Proton & Carbon Signals MSMS Tandem MS (MS/MS) Confirm Connectivity & Fragment Analysis NMR_2D->MSMS Hypothesized Structure Chiral_Sep Chiral Separation Resolve Enantiomers NMR_2D->Chiral_Sep Is molecule chiral? Structure Final Structure NMR_2D->Structure Connectivity Confirmed MSMS->Chiral_Sep Is molecule chiral? Xray X-Ray Crystallography Determine Absolute Configuration Chiral_Sep->Xray Enantiopure Sample Xray->Structure Definitive 3D Structure

Caption: Integrated workflow for novel oxo-carboxylic acid structural elucidation.

Isolation and Purification: Securing the Analyte

Causality: Before any structural analysis can commence, the target molecule must be isolated in high purity. Co-eluting impurities can confound spectroscopic data, leading to erroneous interpretations. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task due to its high resolution and applicability to polar molecules like oxo-carboxylic acids.

Methodological Insight: The inherent acidity of the carboxyl group (pKa ~4-5) means it will be ionized at neutral pH. In reversed-phase chromatography, this leads to poor retention and peak tailing. To achieve sharp, symmetrical peaks, it is essential to suppress this ionization by acidifying the mobile phase.[1] A mobile phase pH at least 2 units below the analyte's pKa is a reliable starting point.[1] For highly polar analytes, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior retention and separation.[2][3]

Protocol: Reversed-Phase HPLC Purification
  • Column Selection: Choose a C18 stationary phase column appropriate for the scale of purification (analytical or preparative).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Rationale: The acid protonates the carboxylic acid, rendering it more hydrophobic and amenable to retention on the C18 phase.[1]

  • Gradient Development: Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the target compound.

  • Optimization: Based on the scouting run, develop a shallower gradient around the elution point of the target to maximize resolution from nearby impurities.

  • Fraction Collection & Verification: Collect fractions corresponding to the target peak. Verify purity by re-injecting a small aliquot onto an analytical column. Pool pure fractions and remove solvent under vacuum (e.g., lyophilization or rotary evaporation).

Molecular Formula: The Elemental Blueprint via High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in identifying an unknown is determining its elemental composition. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios (m/z) with extremely high precision (typically <5 ppm). This accuracy allows for the calculation of a unique molecular formula, drastically narrowing the list of possible structures.

Methodological Insight: Electrospray ionization (ESI) is the preferred method for oxo-carboxylic acids as it is a soft ionization technique suitable for polar, non-volatile molecules. Analysis is typically performed in negative ion mode ([M-H]⁻), which is highly efficient for acidic compounds.

Protocol: HRMS Analysis via ESI
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide to aid ionization).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly or via LC coupling. Acquire data in negative ion mode, scanning a mass range appropriate for the expected molecular weight.

  • Formula Determination: Use the instrument's software to process the accurate mass of the [M-H]⁻ ion. The software will generate a list of possible elemental formulas (C, H, N, O, etc.) that fit the measured mass within the specified mass tolerance (e.g., 5 ppm). The most chemically plausible formula is selected, often guided by knowledge of the sample's origin.

Unraveling the Molecular Framework: NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution.[4][5] While HRMS provides the list of atoms, NMR shows how they are assembled. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for a complete assignment.

NMR_Logic cluster_0 1D NMR: The Parts List cluster_1 2D NMR: The Assembly Instructions H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT (CH, CH₂, CH₃ count) Fragments Structural Fragments COSY->Fragments HSQC->Fragments Structure Assembled Structure HMBC->Structure Fragments->Structure

Caption: Logical flow of information in NMR-based structure elucidation.

1D NMR: Identifying Key Functional Groups
  • ¹H NMR: Provides information on the chemical environment and number of different types of protons. The carboxylic acid proton is highly characteristic, appearing as a broad singlet far downfield (10-13 ppm).[6][7] Protons alpha to the carbonyl and carboxyl groups are deshielded and typically resonate between 2-3 ppm.[6]

  • ¹³C NMR: Reveals the number of unique carbon atoms. The carbonyl carbons of the oxo and carboxylic acid groups are highly diagnostic, appearing at ~180-220 ppm and ~160-185 ppm, respectively.[7][8]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A spectral editing technique that helps differentiate between CH, CH₂, and CH₃ groups, which is invaluable for piecing together alkyl chains.

2D NMR: Establishing Connectivity
  • COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other (typically separated by 2-3 bonds). This is the primary tool for tracing out spin systems, such as alkyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This experiment definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for novel structure elucidation. It reveals correlations between protons and carbons that are 2-3 bonds away. Its power lies in its ability to connect fragments across non-protonated (quaternary) centers , such as the carbonyl and carboxyl carbons. For instance, observing an HMBC correlation from a CH₂ group to a carbonyl carbon at ~200 ppm and another to a carboxyl carbon at ~175 ppm definitively places that CH₂ group between the two functional groups.[9]

Table 1: Characteristic NMR Chemical Shifts (δ) for Oxo-Carboxylic Acid Moieties
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH )10.0 - 13.0 (broad s)-
Carboxylic Acid (-C OOH)-160 - 185
Ketone (-C =O)-190 - 220
Protons α to COOH (-CH -COOH)2.0 - 2.630 - 50
Protons α to C=O (-CH -C=O)2.1 - 2.735 - 55

Note: Values are approximate and depend on the specific molecular structure and solvent. Data compiled from multiple sources.[7][8][10][11]

Protocol: Standard NMR Experiment Suite
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Spectrometer Setup: Use a high-field spectrometer (≥500 MHz) for optimal signal dispersion. Lock, tune, and shim the instrument for maximum field homogeneity.

  • 1D Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • 2D Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra using standard vendor-provided pulse programs. Ensure sufficient acquisition time for the HMBC experiment to observe crucial long-range correlations, as these are often weaker signals.

  • Data Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Systematically analyze the spectra, starting with identifying spin systems in the COSY, assigning them via HSQC, and finally connecting the fragments using HMBC correlations.

Corroboration and Isomer Differentiation: Tandem Mass Spectrometry (MS/MS)

Causality: While NMR provides the primary structural map, MS/MS offers powerful corroborating evidence.[12] By selecting the molecular ion (precursor) and inducing fragmentation, a characteristic fragmentation pattern (product ion spectrum) is generated that is a fingerprint of the molecule's structure.[13] This is particularly useful for distinguishing between positional isomers that may have very similar NMR spectra.

Methodological Insight: Collision-Induced Dissociation (CID) is the most common fragmentation method.[14] Carboxylic acids have characteristic neutral losses of H₂O (18 Da) and CO₂ (44 Da).[15] Ketones typically undergo alpha-cleavage on either side of the carbonyl group. For long-chain oxo-carboxylic acids, a powerful technique known as charge-remote fragmentation can be employed. This process yields a series of fragment ions with a gap in the pattern that precisely pinpoints the location of the oxo group along the chain.[16]

For certain volatile or thermally labile compounds, derivatization to form more stable esters (e.g., methyl or silyl esters) followed by Gas Chromatography-MS (GC-MS) analysis can provide complementary fragmentation data.[17][18][19]

The Final Frontier: Absolute Stereochemistry

Causality: If the novel oxo-carboxylic acid contains one or more stereocenters, its biological activity is intrinsically tied to its specific 3D arrangement (absolute configuration). A 2D structure is incomplete without this information.

Methodological Insight: The unambiguous, gold-standard method for determining absolute configuration is single-crystal X-ray crystallography.[20] This technique provides a complete 3D molecular structure, but it is entirely dependent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. The determination of the absolute configuration relies on the anomalous dispersion effect, which is more pronounced with the presence of a heavy atom (e.g., Br, S) in the structure or by forming a salt or derivative with a molecule of known absolute configuration.[21][22][23]

If crystallization is unsuccessful, chiral chromatography can be used to separate the enantiomers.[24][25][26] While this does not determine the absolute configuration on its own, it allows for the isolation of enantiopure material for further analysis (e.g., comparison of optical rotation to known compounds or advanced NMR techniques using chiral derivatizing agents).[27]

Protocol: High-Level Workflow for X-Ray Crystallography
  • Crystal Growth: Attempt to grow single crystals from the enantiomerically pure compound using various techniques (e.g., slow evaporation, vapor diffusion, solvent layering) with a range of solvents.

  • Crystal Screening: Mount a suitable crystal on the diffractometer and screen for diffraction quality.

  • Data Collection: Collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Solve the structure using direct methods or Patterson functions and refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: If the data is of sufficient quality, the refinement of the Flack parameter will indicate the correct absolute configuration of the molecule in the crystal.[23] A value close to 0 for a given configuration indicates a correct assignment, while a value close to 1 indicates the opposite enantiomer.

Conclusion

The structural elucidation of a novel oxo-carboxylic acid is a systematic process of evidence accumulation. It begins with securing a pure sample and defining its elemental composition through HRMS. The core of the investigation lies in the comprehensive application of 1D and 2D NMR spectroscopy to meticulously map the atomic framework. Tandem mass spectrometry provides crucial corroborating data, helping to confirm connectivity and distinguish between isomers. Finally, for chiral molecules, the determination of absolute stereochemistry via X-ray crystallography or other chiroptical methods provides the ultimate level of structural detail. By logically integrating these powerful analytical techniques, researchers can confidently and accurately define the complete structure of novel oxo-carboxylic acids, paving the way for a deeper understanding of their function and potential applications.

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An In-depth Technical Guide to the Physical and Chemical Properties of 6-Oxo-phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-phenylalkanoic acids represent a class of bifunctional organic molecules possessing both a keto and a carboxylic acid moiety. This unique structural arrangement imparts a distinct set of physical and chemical properties that make them valuable intermediates in organic synthesis, particularly in the realm of drug discovery and development. Their utility stems from the ability to selectively manipulate either functional group, leading to a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 6-oxo-phenylalkanoic acids, with a particular focus on 6-oxo-6-phenylhexanoic acid as a representative example.

Introduction: The Structural and Functional Landscape of 6-Oxo-phenylalkanoic Acids

6-Oxo-phenylalkanoic acids are characterized by a phenyl ring connected to an alkanoic acid chain via a carbonyl group at the 6-position. This structure confers a combination of aromatic and aliphatic character, influencing properties such as solubility, melting point, and reactivity. The presence of both a ketone and a carboxylic acid opens up a wide range of chemical transformations, making these compounds versatile building blocks for medicinal chemists. The general structure is depicted below:

G cluster_0 6-Oxo-phenylalkanoic Acid Ar Ar C=O C=O Ar->C=O (CH2)n (CH2)n C=O->(CH2)n COOH COOH (CH2)n->COOH

Figure 1: General structure of 6-oxo-phenylalkanoic acids.

This guide will delve into the key physicochemical parameters of these compounds, explore common synthetic strategies, discuss their characteristic chemical reactions, and highlight their emerging role in the development of novel therapeutic agents.

Physicochemical Properties: A Quantitative Analysis

The physical properties of 6-oxo-phenylalkanoic acids are dictated by the interplay of the phenyl ring, the alkyl chain, and the two functional groups. These properties are crucial for predicting their behavior in various chemical and biological systems.

Physical State and Appearance

6-Oxo-6-phenylhexanoic acid exists as a solid at room temperature[1].

Melting and Boiling Points
Solubility

The solubility of 6-oxo-phenylalkanoic acids is influenced by both the hydrophobic phenyl and alkyl components and the hydrophilic carboxylic acid group. 6-Phenylhexanoic acid is described as difficult to mix with water, with a solubility of 479.8 mg/L at 30 °C[2]. The introduction of the polar ketone group may slightly increase water solubility compared to the parent phenylalkanoic acid.

Acidity (pKa)

The carboxylic acid group is the primary determinant of the acidity of these molecules. While an experimental pKa for 6-oxo-6-phenylhexanoic acid is not available, a predicted pKa for the structurally similar 6-phenylhexanoic acid is 4.78 ± 0.10[2]. The electron-withdrawing effect of the distant keto group is expected to have a minor acidifying effect, likely resulting in a slightly lower pKa value for 6-oxo-6-phenylhexanoic acid.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 6-oxo-phenylalkanoic acids.

2.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides valuable information about the different proton environments in the molecule. For 6-oxo-6-phenylhexanoic acid, one would expect to see signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the alkyl chain, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon-13 NMR spectrum is crucial for identifying all the unique carbon atoms. Key resonances would include those for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the chain. While a specific spectrum for 6-oxo-6-phenylhexanoic acid is not provided, data for related compounds like 4-oxo-6-phenylhexanoic acid and 6-phenylhexanoic acid can offer insights into the expected chemical shifts[3][4].

2.5.2. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic functional groups. Key absorptions for 6-oxo-phenylalkanoic acids would include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹[5].

  • A strong C=O stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹[6].

  • A strong C=O stretching band for the ketone, typically appearing in the range of 1680-1700 cm⁻¹ for aryl ketones[6].

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • C=C stretching vibrations for the aromatic ring.

2.5.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would correspond to the molecular weight of the specific 6-oxo-phenylalkanoic acid. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH)[7][8][9]. For aryl ketones, a characteristic fragmentation is the cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a stable acylium ion (e.g., [C₆H₅CO]⁺)[7].

Table 1: Summary of Physicochemical Properties of 6-Oxo-6-phenylhexanoic Acid and a Related Compound

Property6-Oxo-6-phenylhexanoic Acid6-Phenylhexanoic Acid (for comparison)
Molecular Formula C₁₂H₁₄O₃[1]C₁₂H₁₆O₂
Molecular Weight 206.24 g/mol [1]192.25 g/mol
CAS Number 4144-62-1[1]5581-75-9
Physical State Solid[1]Liquid
Melting Point Not available17-19 °C[2]
Boiling Point Not available201-202 °C at 24 mmHg
Solubility in Water Not available479.8 mg/L at 30 °C[2]
pKa Not available4.78 ± 0.10 (Predicted)[2]

Synthesis of 6-Oxo-phenylalkanoic Acids

The most common and versatile method for the synthesis of 6-oxo-phenylalkanoic acids is the Friedel-Crafts acylation of an aromatic compound with a suitable dicarboxylic acid derivative.

G cluster_0 Friedel-Crafts Acylation for 6-Oxo-phenylalkanoic Acid Synthesis Benzene Benzene Reaction Reaction Benzene->Reaction + Adipic Anhydride 6-Oxo-6-phenylhexanoic Acid 6-Oxo-6-phenylhexanoic Acid Reaction->6-Oxo-6-phenylhexanoic Acid AlCl3

Figure 2: General scheme for Friedel-Crafts acylation.

Friedel-Crafts Acylation: A Step-by-Step Protocol

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[10][11][12]. The mechanism proceeds via the formation of a reactive acylium ion electrophile[13].

Experimental Protocol: Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid (A representative example) [4]

This protocol for a fluorinated analog illustrates the general procedure that can be adapted for the synthesis of 6-oxo-6-phenylhexanoic acid.

  • Reaction Setup: Anhydrous aluminum chloride (1.2 equivalents) is suspended in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Addition of Reactants: 1,3-Difluorobenzene (1.0 equivalent) is added to the suspension. The mixture is cooled to 0 °C in an ice bath. Adipic anhydride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C[4].

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC)[4].

  • Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine[4].

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 6-oxo-phenylalkanoic acid[4].

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly reactive towards water. The presence of moisture would deactivate the catalyst and hinder the reaction.

  • Inert Atmosphere: This prevents the reaction of the catalyst and other reagents with atmospheric moisture and oxygen.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize the formation of side products. Allowing the reaction to proceed at room temperature ensures completion.

  • Acidic Work-up: The addition of hydrochloric acid is crucial to break down the aluminum chloride-ketone complex formed during the reaction, liberating the final product.

  • Washing Steps: Washing with sodium bicarbonate neutralizes any remaining acid, while the brine wash helps to remove water from the organic layer.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of 6-oxo-phenylalkanoic acids is dominated by the chemistry of the ketone and carboxylic acid functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide.

  • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this will also reduce the ketone.

Reactions of the Ketone Group

The ketone group is susceptible to nucleophilic attack and can be transformed in various ways:

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine.

  • Complete Deoxygenation: The carbonyl group can be completely removed to yield the corresponding phenylalkanoic acid through reactions like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base)[14].

Keto-Enol Tautomerism: A Dynamic Equilibrium

A key chemical property of 6-oxo-phenylalkanoic acids is their ability to exist in equilibrium between the keto and enol tautomeric forms[15][16].

G cluster_0 Keto-Enol Tautomerism Keto form Keto form Enol form Enol form Keto form->Enol form

Figure 3: The equilibrium between the keto and enol tautomers.

Applications in Drug Discovery and Development

The bifunctional nature of 6-oxo-phenylalkanoic acids makes them attractive starting materials and intermediates in the synthesis of pharmaceutically active compounds.

Precursors for Bioactive Molecules

These compounds can serve as scaffolds for the construction of more complex molecules with desired biological activities. The ability to selectively modify either the ketone or the carboxylic acid allows for the introduction of various pharmacophores. For instance, the carboxylic acid can be converted to an amide to interact with biological targets, while the ketone can be transformed into a chiral alcohol, which can be crucial for stereospecific interactions with enzymes or receptors. There is a patent on substituted phenylalkanoic acid derivatives that have inhibitory activity on the production of prostaglandins and leukotrienes, suggesting their potential as anti-inflammatory agents[1].

Anti-inflammatory Agents

Derivatives of aryl-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory properties[21][22]. A study on 6-aryl-4-oxohexanoic acids demonstrated their potential as non-steroidal anti-inflammatory drugs (NSAIDs) by showing effects on eicosanoid biosynthesis[21]. Phenylalkanoic acid derivatives are frequently prescribed for the suppression of pain and inflammation[23]. This suggests that the 6-oxo-phenylalkanoic acid scaffold could be a promising starting point for the development of new anti-inflammatory drugs.

G cluster_0 Drug Development Workflow 6-Oxo-phenylalkanoic Acid 6-Oxo-phenylalkanoic Acid Chemical Modification Chemical Modification 6-Oxo-phenylalkanoic Acid->Chemical Modification Biological Screening Biological Screening Chemical Modification->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Preclinical/Clinical Studies Preclinical/Clinical Studies Lead Optimization->Preclinical/Clinical Studies

Sources

An In-depth Technical Guide to the Solubility of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is a bespoke organic molecule characterized by a multi-functional structure, incorporating a carboxylic acid, a ketone, an aromatic phenyl ring, an ether linkage, and a pentyl alkyl chain. This unique combination of functional groups imparts a nuanced solubility profile, which is critical to understand for its application in pharmaceutical sciences, materials research, and synthetic chemistry. The effective design of purification processes, formulation strategies, and reaction conditions hinges on a comprehensive knowledge of its behavior in various organic solvents.

This technical guide provides a deep dive into the solubility characteristics of this compound. It begins with a theoretical analysis of its molecular structure to predict its solubility in different classes of organic solvents. Subsequently, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate reliable and reproducible data.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4][5] The molecular structure of this compound presents a fascinating case study in the balance between polar and non-polar characteristics.

Molecular Structure Analysis

The key functional groups and structural features influencing the solubility of this compound are:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar, protic solvents. Carboxylic acids with up to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[6][7]

  • Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[8][9]

  • Aromatic Phenyl Ring: This large, non-polar, and hydrophobic moiety will favor solubility in non-polar aromatic solvents through π-π stacking interactions.

  • Ether (-O-): The ether linkage is weakly polar and can act as a hydrogen bond acceptor, contributing modestly to solubility in polar solvents.[10][11][12][13] Ethers are generally soluble in a wide range of organic solvents.[10][11]

  • Pentyl Chain (-C5H11): This is a non-polar, hydrophobic alkyl chain that will enhance solubility in non-polar, aliphatic solvents.

Predicted Solubility Profile

Based on the interplay of these functional groups, we can predict the solubility of this compound in various classes of organic solvents:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the ketone and ether groups and can accept hydrogen bonds from the carboxylic acid. The presence of both polar and non-polar regions in the target molecule should align well with the properties of these solvents.

    • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The carboxylic acid group can form strong hydrogen bonds with alcohols. However, the large non-polar portion of the molecule may limit miscibility compared to smaller carboxylic acids.[6]

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds.

  • Moderate to Low Solubility Predicted in:

    • Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of the solute will interact favorably with these solvents. However, the highly polar carboxylic acid group will disfavor solubility.

    • Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): The pentyl chain will promote solubility, but the polar functional groups (carboxylic acid, ketone, ether) will significantly limit it.

  • Insoluble Predicted in:

    • Water: Despite the presence of a carboxylic acid, the large, hydrophobic pentyloxyphenyl and hexanoic acid backbone will likely render the molecule insoluble in water. The solubility of carboxylic acids in water decreases rapidly with an increase in the number of carbon atoms.[6][7]

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in readily accessible literature. Therefore, experimental determination is necessary. The following table is provided as a template for researchers to populate with their experimentally determined values.

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (g/L at 25°C)
Polar Aprotic AcetoneHigh
Ethyl AcetateHigh
Tetrahydrofuran (THF)High
AcetonitrileModerate-High
Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
Polar Protic MethanolHigh
EthanolHigh
IsopropanolModerate-High
Non-Polar Aromatic TolueneModerate
Non-Polar Aliphatic n-HexaneLow
Chlorinated DichloromethaneHigh
ChloroformHigh

Experimental Protocol: Determination of Equilibrium Solubility using the Saturation Shake-Flask Method

The following protocol is based on the industry-standard "Saturation Shake-Flask Method" for determining the thermodynamic equilibrium solubility of a compound.[14] This method is considered the gold standard for its reliability.[14]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.[15]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal vial tightly B->C D 4. Place on orbital shaker C->D E 5. Equilibrate at constant temperature (e.g., 24-72 hours) D->E F 6. Allow solid to settle E->F G 7. Withdraw supernatant F->G H 8. Filter supernatant G->H I 9. Dilute aliquot H->I J 10. Analyze by HPLC I->J

Caption: Workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Samples:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula:

      S (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be implemented:

  • Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to confirm that the solubility has reached a plateau.

  • Solid State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not changed its crystalline form or solvated during the experiment.

  • pH Measurement (for aqueous or protic solvents): For solvents where pH is relevant, measure the pH of the saturated solution to understand the ionization state of the carboxylic acid.[14]

  • Triplicate Measurements: All experiments should be performed in at least triplicate to assess the variability and ensure the precision of the results.

Conclusion

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

  • EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Filo. (2023, February 24). Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. Retrieved from [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

  • Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]

  • OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

  • Dissolution Technologies. (2017, May). Technical Note: Solubility Measurements. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • YouTube. (2020, April 21). Ether Properties. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 6-Oxo-6-(4-pentyloxyphenyl)hexanoic Acid in the Formulation of Hydrogen-Bonded Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and application of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid as a component in thermotropic liquid crystalline materials. While not a conventional mesogen on its own, its unique molecular architecture—comprising a rigid phenyl core, a flexible pentyloxy tail, and a terminal carboxylic acid—makes it an exemplary building block for constructing supramolecular liquid crystals through hydrogen bonding.[1][2][3] We present a detailed protocol for its synthesis via Friedel-Crafts acylation, followed by in-depth methodologies for its characterization and application in forming hydrogen-bonded liquid crystal (HBLC) dimers. This guide is intended for researchers and scientists in materials chemistry and drug development exploring novel liquid crystalline systems.

Part 1: Introduction & Scientific Rationale

The field of liquid crystals (LCs) is continuously driven by the molecular design of new materials with tailored properties.[4][5] Calamitic, or rod-like, liquid crystals are foundational to display technologies and advanced optical materials.[6][7][8] Their structure typically consists of a rigid core and one or more flexible terminal chains.[8] A powerful, yet elegant, strategy for creating novel mesogenic structures is through non-covalent interactions, particularly hydrogen bonding.[1][2][3][9]

Aromatic carboxylic acids are particularly effective in this regard. Through the formation of stable hydrogen-bonded dimers, two non-mesogenic or weakly mesogenic molecules can combine to form a supramolecular complex with the requisite anisotropy to exhibit liquid crystalline phases.[3][10] The resulting dimer effectively doubles the molecular length, enhancing the stability of mesophases like the nematic and smectic phases.

This compound is a prime candidate for this approach. Its molecular structure features:

  • A Rigid Core: The 4-pentyloxyphenyl group provides rigidity and contributes to the overall molecular length.

  • A Flexible Tail: The pentyloxy chain promotes fluidity and helps to lower melting points.

  • A Terminal Carboxylic Acid: This functional group is the key to forming predictable and stable hydrogen-bonded dimers.[11]

  • A Hexanoic Acid Spacer: The alkyl chain separating the phenyl ring and the carboxylic acid provides conformational flexibility.

This document outlines the synthesis of this keto-acid and provides detailed protocols for its application as a component in a binary liquid crystal system, where it can form hydrogen-bonded dimers with itself or with other complementary carboxylic acids.

Part 2: Synthesis of this compound

The most direct and efficient method for synthesizing the target compound is the Friedel-Crafts acylation of pentyloxybenzene with adipic anhydride.[12][13][14] This electrophilic aromatic substitution reaction introduces an acyl group onto the electron-rich aromatic ring.[15]

SynthesisWorkflow Pentyloxybenzene Pentyloxybenzene ReactionMix Reaction Mixture in CS₂ or CH₂Cl₂ Pentyloxybenzene->ReactionMix AdipicAnhydride Adipic Anhydride AdipicAnhydride->ReactionMix LewisAcid AlCl₃ (Lewis Acid) LewisAcid->ReactionMix Catalyst Workup Aqueous Work-up (HCl, H₂O) ReactionMix->Workup Quench CrudeProduct Crude Product Workup->CrudeProduct Purification Recrystallization (e.g., Ethanol/Water) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

Materials:

  • Pentyloxybenzene (1.0 eq)

  • Adipic anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol and Water for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous AlCl₃ (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

    • Causality: The reaction is highly exothermic, and cooling is necessary to control the reaction rate and prevent side reactions. Anhydrous conditions are critical as AlCl₃ reacts violently with water.[15]

  • Formation of Acylium Ion: In a separate flask, dissolve pentyloxybenzene (1.0 eq) and adipic anhydride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes.

    • Causality: The Lewis acid (AlCl₃) coordinates with the anhydride, facilitating the formation of the reactive acylium ion electrophile. The pentyloxy group is an ortho-, para-director, and due to steric hindrance, the acylation will predominantly occur at the para-position.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction.

    • Causality: The acidic workup protonates the carboxylate and breaks down the aluminum salt complexes, making the product soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, deionized water, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Part 3: Application in Hydrogen-Bonded Liquid Crystals

The terminal carboxylic acid group of this compound enables it to form a supramolecular dimer through hydrogen bonding. This dimerization creates a more elongated, rigid structure that is conducive to the formation of liquid crystalline phases.[1][2][3]

H_Bonding cluster_dimer Hydrogen-Bonded Dimer cluster_monomer Monomer mol1 C₅H₁₁O-Ph-CO-(CH₂)₄- C(=O)OH mol2 HO(O=)C -(CH₂)₄-CO-Ph-OC₅H₁₁ mol1:tail1->mol2:tail1 H-Bond mol2:tail1->mol1:tail1 H-Bond mol3 C₅H₁₁O-Ph-CO-(CH₂)₄-C(=O)OH

Caption: Formation of a supramolecular dimer via hydrogen bonding.

The characterization of the liquid crystalline properties of these HBLCs requires a combination of analytical techniques. The following protocols are designed for a 1:1 molar mixture of this compound with another complementary component, such as 4-octyloxybenzoic acid, although self-dimerization can also be studied.

Protocol 3.1: Polarized Optical Microscopy (POM)

POM is the primary technique for the visual identification of liquid crystal phases based on their unique optical textures.[14][16][17]

Equipment:

  • Polarizing optical microscope equipped with a hot stage and temperature controller.

  • Glass microscope slides and cover slips.

  • Spatula.

Procedure:

  • Sample Preparation: Place a small amount (a few milligrams) of the sample onto a clean microscope slide.

  • Heating: Place the slide on the hot stage and cover with a cover slip. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to reach the isotropic liquid phase. This ensures a uniform starting state.

    • Causality: Heating to the isotropic phase erases any previous thermal history and allows for the observation of textures forming upon cooling.

  • Cooling and Observation: Slowly cool the sample (e.g., 1-5 °C/min) while observing through the crossed polarizers. The appearance of birefringent textures (bright regions against a dark background) indicates a transition from the isotropic liquid to a liquid crystal phase.[14]

  • Texture Identification: Record the temperatures at which phase transitions occur and capture images of the characteristic textures.

    • Nematic Phase: Often exhibits a "Schlieren" texture with dark brushes or a "threaded" texture.

    • Smectic A Phase: Typically shows a "focal conic" or "fan-shaped" texture.[18]

  • Re-heating: Slowly heat the sample again to confirm the reversibility (enantiotropic nature) of the phase transitions.

Protocol 3.2: Differential Scanning Calorimetry (DSC)

DSC is used to quantitatively determine the temperatures and enthalpy changes (ΔH) associated with phase transitions.[3][10][19]

Equipment:

  • Differential Scanning Calorimeter.

  • Aluminum DSC pans and lids.

  • Microbalance.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: a. Heat the sample to a temperature well above the clearing point observed in POM (e.g., 20 °C above) at a rate of 10 °C/min. This removes the sample's thermal history. b. Hold at this temperature for 5 minutes to ensure thermal equilibrium. c. Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point. d. Heat the sample again at the same rate (10 °C/min) to record the transition data.

    • Causality: The second heating scan is typically used for analysis as it provides data from a sample with a consistent and known thermal history.[8]

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scan and exothermic peaks on the cooling scan correspond to phase transitions. Determine the onset temperature and the peak area (enthalpy) for each transition.

Table 1: Hypothetical DSC Data for a HBLC Dimer

TransitionOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH, J/g)
Crystal → Smectic85.286.525.4
Smectic → Nematic110.8111.11.2
Nematic → Isotropic135.4135.90.8
Protocol 3.3: Small-Angle X-ray Diffraction (SAXD)

SAXD provides information about the long-range positional order in liquid crystals, such as the layer spacing in smectic phases.[1][9][20][21]

Equipment:

  • X-ray diffractometer with a temperature-controlled sample holder.

  • Capillary tubes (e.g., Lindemann glass).

Procedure:

  • Sample Preparation: Fill a capillary tube with the sample. The sample is typically heated to its isotropic phase and then cooled into the desired liquid crystal phase within the capillary. For aligned samples, a magnetic field can be applied during cooling.

  • Data Collection: Mount the capillary in the temperature-controlled holder on the diffractometer. Set the desired temperature for the phase to be investigated (based on DSC and POM data).

  • Diffraction Pattern: Expose the sample to a monochromatic X-ray beam and collect the scattered radiation.

  • Data Analysis:

    • Nematic Phase: A diffuse scattering pattern is expected, indicating only short-range positional order.

    • Smectic Phases: A sharp, low-angle reflection will be observed. The position of this peak (scattering angle, 2θ) can be used to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ).[20] This spacing can be compared to the calculated molecular length of the hydrogen-bonded dimer to infer information about the molecular arrangement (e.g., tilt angle in a Smectic C phase).

Characterization_Workflow Sample Synthesized HBLC Sample POM Protocol 3.1: Polarized Optical Microscopy (POM) Sample->POM DSC Protocol 3.2: Differential Scanning Calorimetry (DSC) Sample->DSC POM->DSC Guides Temp. Range XRD Protocol 3.3: X-Ray Diffraction (XRD) POM->XRD Identifies Phase Types POM_Out Identify Mesophases (e.g., Nematic, Smectic) Observe Textures POM->POM_Out DSC->XRD Identifies Phase Temps DSC_Out Determine Transition Temperatures (T) and Enthalpies (ΔH) DSC->DSC_Out XRD_Out Determine Structural Info (e.g., Smectic Layer Spacing) XRD->XRD_Out Conclusion Comprehensive Phase Characterization POM_Out->Conclusion DSC_Out->Conclusion XRD_Out->Conclusion

Caption: Integrated workflow for liquid crystal characterization.

Part 4: Conclusion

This compound serves as a versatile building block for the creation of supramolecular liquid crystals. Its synthesis is readily achievable through standard organic chemistry techniques. By leveraging the power of hydrogen bonding, this molecule can be used to formulate materials exhibiting rich thermotropic behavior. The combination of Polarized Optical Microscopy, Differential Scanning Calorimetry, and X-ray Diffraction provides a complete toolkit for the thorough characterization of these novel materials, paving the way for their potential application in advanced technologies.

References

  • Alaasar, M., et al. (2020). Nematic phases driven by hydrogen-bonding in liquid crystalline nonsymmetric dimers. Taylor & Francis Online. [Link]

  • Alaasar, M., et al. (2024). Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers. MDPI. [Link]

  • Venkatesu, P., et al. (2017). Design, synthesis and characterization of hydrogen bonded thermotropic liquid crystals. Taylor & Francis Online. [Link]

  • Al-Janabi, A. H., et al. (2014). Preparation and Mesomorphic Characterization of Supramolecular Hydrogen-Bonded Dimer Liquid Crystals. Taylor & Francis Online. [Link]

  • Tsiourvas, D., & Paleos, C. M. (2010). Supramolecular hydrogen-bonded liquid crystals. Taylor & Francis Online. [Link]

  • Ahamed, M. B., et al. (2024). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. MDPI. [Link]

  • Luckhurst, G. R., & Smith, H. J. (2002). The role of hydrogen bonding in the phase behaviour of supramolecular liquid crystal dimers. ResearchGate. [Link]

  • Sasaki, T., et al. (2021). Characterization of Hydrogen-Bonded Liquid Crystal Materials in the Millimeter-Wave Region. IEEE Xplore. [Link]

  • Tschierske, C., & Beginn, U. (1995). Synthesis and thermotropic liquid crystalline properties of calamitic molecules with laterally attached hydrophilic groups. Journal of Materials Chemistry. [Link]

  • Sasaki, T., et al. (2021). Characterization of Hydrogen-Bonded Liquid Crystal Materials in the Millimeter-Wave Region. IEEE Xplore. [Link]

  • Tschierske, C. (1995). Synthesis and thermotropic liquid crystalline properties of calamitic molecules with laterally attached hydrophilic groups. Semantic Scholar. [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

  • Johnson, O. D., et al. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Royal Society of Chemistry. [Link]

  • Alhaddad, M. T. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. [Link]

  • Al-Deyab, S. S., & El-Newehy, M. H. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. [Link]

  • Graphene oxide hydrogen bonding liquid crystals using carboxylic acids as proton donors: Liquid-crystalline behavior and ferroelectric property. (2023). ResearchGate. [Link]

  • Reddy, G. C. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

  • Behrens, C., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Behrens, C., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein-Institut. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry. [Link]

  • Long chain fatty acids used in this experiment. (n.d.). ResearchGate. [Link]

  • Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]

  • Nath, N. K., et al. (2018). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. NIH. [Link]

  • Abouzid, K. M., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. [Link]

  • Abouzid, K. M., et al. (2007). (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]

  • Lee, D. W., et al. (2021). Formation of Self-Assembled Liquid Crystalline Nanoparticles and Absorption Enhancement of Ω-3s by Phospholipids and Oleic Acids. NIH. [Link]

  • García, B., et al. (1999). Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida. PubMed. [Link]

  • Kumar, A., & Kumar, S. (2020). Amino Acid and Peptide-Based Liquid Crystals: An Overview. ResearchGate. [Link]

  • Al-Mutabagani, L. A., et al. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. MDPI. [Link]

  • Zhang, X., et al. (2018). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications. [Link]

  • Kumar, A., & Kumar, S. (2020). Amino Acid and Peptide-Based Liquid Crystals: An Overview. PubMed. [Link]

  • Cognito. (n.d.). Carboxylic Acids Revision notes. Cognito. [Link]

  • 6 and 3 pathways for the synthesis of long-chain polyunsaturated fatty... (n.d.). ResearchGate. [Link]

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Application Note & Protocol: Induction and Characterization of Mesophases in 4-Alkoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Architectural Dance of Molecules

4-Alkoxyphenyl derivatives are a cornerstone in the study of thermotropic liquid crystals, materials that exhibit phases of matter intermediate between conventional liquids and solid crystals. The defining characteristic of these compounds is their molecular architecture: a rigid core, typically composed of one or more phenyl rings, and a flexible alkoxy chain (-(CH₂)n-CH₃). This elegant combination of rigidity and flexibility allows these molecules to self-assemble into ordered, yet fluid, structures known as mesophases upon changes in temperature. The length of the alkoxy chain is a critical determinant of the type of mesophase formed—nematic, smectic, or cholesteric—and the temperatures at which these transitions occur.[1][2][3][4] Understanding and controlling these phase transitions is paramount for their application in diverse fields, from high-resolution displays to advanced drug delivery systems. This guide provides a comprehensive protocol for the induction and characterization of mesophases in a representative 4-alkoxyphenyl compound, elucidating the causality behind each experimental step.

I. Theoretical Framework: From Molecular Structure to Mesophase Behavior

The formation of liquid crystalline phases is a direct consequence of the anisotropic nature of the constituent molecules. In 4-alkoxyphenyl compounds, the rigid phenyl core provides the necessary structural anisotropy, promoting long-range orientational order. The flexible alkoxy chain, on the other hand, introduces a degree of disorder, preventing the system from immediately transitioning into a crystalline solid upon cooling from the isotropic liquid state.

The length of the alkoxy chain plays a pivotal role in dictating the specific mesophase that forms. Generally, shorter alkoxy chains favor the formation of the nematic phase, where the molecules exhibit long-range orientational order but no positional order. As the chain length increases, van der Waals interactions between the aliphatic chains become more significant, promoting the formation of layered structures characteristic of smectic phases (e.g., Smectic A, Smectic C).[1][2][5][6] This relationship is not always linear and can be influenced by other structural modifications to the molecular core.[7]

The following diagram illustrates the conceptual relationship between the alkoxy chain length and the resulting mesophase.

G cluster_structure Molecular Structure cluster_chain_length Alkoxy Chain Length cluster_mesophase Resulting Mesophase Rigid Core Rigid Core Flexible Alkoxy Chain Flexible Alkoxy Chain Short Chain (e.g., n=1-4) Short Chain (e.g., n=1-4) Flexible Alkoxy Chain->Short Chain (e.g., n=1-4) determines Long Chain (e.g., n>5) Long Chain (e.g., n>5) Flexible Alkoxy Chain->Long Chain (e.g., n>5) determines Nematic Phase Nematic Phase Short Chain (e.g., n=1-4)->Nematic Phase favors Smectic Phase Smectic Phase Long Chain (e.g., n>5)->Smectic Phase promotes G cluster_workflow POM Experimental Workflow A Sample Preparation B Heating Stage Setup A->B C Heating to Isotropic Phase B->C D Controlled Cooling C->D E Texture Observation & Recording D->E F Phase Transition Temperature Determination E->F G cluster_workflow DSC Experimental Workflow A Sample Encapsulation B Instrument Calibration A->B C Heating/Cooling Program B->C D Data Acquisition C->D E Data Analysis D->E

Sources

Application Notes & Protocols: 6-Oxo-6-(4-pentyloxyphenyl)hexanoic Acid as a Key Intermediate for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aryl Keto-Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is paramount. Aryl keto-acids represent a privileged scaffold class, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules. Their bifunctional nature—possessing both a reactive ketone and a carboxylic acid—allows for sequential and diverse chemical modifications, enabling the construction of complex molecular architectures.

This document focuses on 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid , a tailored precursor designed for the development of next-generation therapeutic agents. The molecule incorporates three key features:

  • An aryl ketone , which serves as a handle for cyclization reactions to form heterocyclic cores common in many drug classes.

  • A terminal carboxylic acid , providing a point for amide bond formation, esterification, or salt formation to modulate physicochemical properties.

  • A pentyloxy tail , a lipophilic group intended to enhance membrane permeability and improve the pharmacokinetic profile of the final drug candidate.

While structurally related compounds like 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties[1][2], this guide will detail the synthesis and utility of the title compound as a precursor for a novel class of potential Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₇H₂₄O₄Calculated
Molecular Weight 292.37 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in hexanesInferred
Melting Point Not established; expected >100 °C-

Synthesis Protocol: this compound

The synthesis of the title precursor is most efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the acyl group onto the electron-rich pentyloxybenzene ring.[3][4]

Reaction Principle

The reaction proceeds by activating adipic anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly reactive acylium ion electrophile. This electrophile is then attacked by the aromatic ring of pentyloxybenzene, which is strongly activated by the electron-donating pentyloxy group, directing the substitution to the para position.[5]

Experimental Workflow for Precursor Synthesis

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Workup & Isolation A Charge reactor with Dichloromethane (DCM) B Cool to 0 °C A->B C Add Aluminum Chloride (AlCl₃) portion-wise B->C D Add Adipic Anhydride in DCM dropwise C->D E Stir for 30 min at 0 °C D->E F Add Pentyloxybenzene in DCM dropwise E->F G Allow to warm to RT and stir for 4-6 hours F->G H Monitor reaction by TLC/LC-MS G->H I Quench reaction by pouring onto ice/HCl H->I J Separate organic layer I->J K Extract aqueous layer with DCM J->K L Combine organic layers, wash with brine, dry (Na₂SO₄) K->L M Concentrate in vacuo L->M N Recrystallize from Ethyl Acetate/Hexanes M->N

Caption: Workflow for the synthesis of the precursor molecule.

Detailed Step-by-Step Protocol

Materials:

  • Pentyloxybenzene (1.0 eq)

  • Adipic Anhydride (1.2 eq)

  • Aluminum Chloride (AlCl₃, 2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous DCM (10 mL per gram of pentyloxybenzene).[6]

  • Lewis Acid Addition: Cool the solvent to 0 °C using an ice bath. Carefully and portion-wise, add aluminum chloride, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic process must be controlled to prevent degradation of reagents and side reactions.

  • Acylating Agent Addition: Dissolve adipic anhydride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the acylium ion complex.

  • Electrophilic Substitution: Dissolve pentyloxybenzene in anhydrous DCM and add it to the dropping funnel. Add the pentyloxybenzene solution dropwise to the reaction mixture over 1 hour.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M HCl.[6] Causality: This hydrolyzes the aluminum complexes and protonates the carboxylate, making the product extractable into the organic phase.

  • Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white solid.

Application: Synthesis of a Novel Pyridazinone-based NSAID

The synthesized precursor is an ideal starting material for creating heterocyclic compounds with potential anti-inflammatory activity. The following protocol describes its conversion to a hypothetical pyridazinone derivative, a scaffold present in various biologically active molecules. This transformation leverages the precursor's keto-acid functionality.

Reaction Principle: Heterocyclic Ring Formation

The reaction involves a condensation between the ketone carbonyl of the precursor and one nitrogen of hydrazine, and a subsequent intramolecular cyclization via amide bond formation between the second nitrogen of hydrazine and the precursor's carboxylic acid. This forms a stable, six-membered di-heterocyclic ring.

Experimental Workflow for Target Molecule Synthesis

G cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Isolation & Purification A Dissolve Precursor in Ethanol B Add Hydrazine Hydrate A->B C Add catalytic Acetic Acid B->C D Heat to reflux for 8-12 hours C->D E Monitor reaction by TLC/LC-MS D->E F Cool reaction to RT E->F G Concentrate solvent in vacuo F->G H Add water to precipitate product G->H I Filter the solid H->I J Wash with cold water and dry I->J K Recrystallize from Ethanol J->K

Caption: Synthesis of a pyridazinone target from the precursor.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Ethanol

  • Acetic Acid, glacial (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the precursor (1.0 eq) in ethanol (20 mL per gram of precursor).

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops). Causality: The acid catalyzes both the initial imine formation and the subsequent intramolecular amidation, accelerating the cyclization.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 8-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Add cold water to the resulting residue to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The final product can be further purified by recrystallization from ethanol.

Characterization of Precursor and Final Product

Proper analytical characterization is crucial to confirm the identity and purity of the synthesized compounds.

TechniqueThis compound (Precursor)6-(4-(pentyloxy)phenyl)-4,5-dihydro-2H-pyridazin-3-one (Product)
¹H NMR δ ~12.0 (s, 1H, COOH), ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~2.9 (t, 2H, COCH₂), etc.δ ~11.0 (s, 1H, NH), ~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~2.8 (t, 2H), ~2.4 (t, 2H), etc.
IR (cm⁻¹) ~3300-2500 (broad, O-H), ~1705 (C=O, acid), ~1680 (C=O, ketone), ~1605 (C=C, aromatic)~3200 (N-H), ~1660 (C=O, amide), ~1605 (C=C, aromatic), ~1580 (C=N)
Mass Spec (ESI-) [M-H]⁻ at m/z 291.16[M-H]⁻ at m/z 287.18

Conclusion and Future Directions

This guide provides a comprehensive, self-validating protocol for the synthesis of this compound and its application as a precursor for a novel pyridazinone-based compound. The described synthetic routes are robust, scalable, and based on well-established chemical principles.[4][7] The resulting heterocyclic scaffold is a prime candidate for screening in anti-inflammatory assays, particularly for cyclooxygenase (COX-1/COX-2) inhibition, as this is a common mechanism for NSAIDs.[8][9] Further derivatization of the pyridazinone core could lead to the discovery of potent and selective anti-inflammatory agents with favorable pharmacokinetic properties.

References

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & Medicinal Chemistry Letters, 36, 127786. Available at: [Link]

  • Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-8. Available at: [Link]

  • Abouzid, K., et al. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-8. Available at: [Link]

  • Chemsrc. (n.d.). 6-Oxohexanoic acid | CAS#:928-81-4. Chemsrc.com. Available at: [Link]

  • Wikipedia. (n.d.). Drug precursors. Wikipedia. Available at: [Link]

  • Sastoque, L. G. R., & Parra, R. F. A. (2014). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • TMP Chem. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid. PubChem Compound Database. Available at: [Link]

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. UNODC. Available at: [Link]

  • Miranda, R., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4). Available at: [Link]

  • Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.
  • Wang, Z., et al. (2022). Six-step flow synthesis of diclofenac sodium (1). ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1298. Available at: [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 4-Alkoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 4-Alkoxyphenyl Compounds

The 4-alkoxyphenyl moiety is a key structural feature in a diverse range of molecules, from active pharmaceutical ingredients (APIs) and their metabolites to industrial chemicals and environmental contaminants. Accurate quantification of these compounds is paramount for ensuring drug efficacy and safety, monitoring environmental impact, and controlling quality in chemical manufacturing. This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 4-alkoxyphenyl compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, the desired sensitivity, and the available instrumentation.[1]

Parameter HPLC-UV Gas Chromatography (GC-MS) LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.[2]Separation based on volatility, detection by mass spectrometry.[2]Separation based on polarity, detection by tandem mass spectrometry.[3]
Specificity HighVery HighExceptional
Sensitivity Moderate to HighHighVery High
Typical Applications Routine quality control, stability studies, impurity profiling.[2]Analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes.[2]Trace-level quantification in complex matrices (e.g., biological fluids), metabolite identification.[4]
Sample Matrix Complexity Simple to moderately complexSimple to complex (with appropriate sample preparation)Simple to very complex

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Routine Analysis

HPLC-UV is a robust and widely accessible technique that offers a balance of performance and cost-effectiveness for the routine quantification of 4-alkoxyphenyl compounds, particularly in less complex matrices such as pharmaceutical formulations.[1] The underlying principle involves separating compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[5]

Protocol 1: Quantification of a 4-Alkoxyphenyl Compound in a Pharmaceutical Formulation by HPLC-UV

This protocol is a general guideline and should be optimized for the specific analyte and matrix.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous portion may be acidified (e.g., with 0.1% formic acid) to improve peak shape for phenolic compounds.[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific 4-alkoxyphenyl compound (typically in the range of 270-300 nm).[9]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh approximately 10 mg of the 4-alkoxyphenyl reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[2]

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[2]

3. Method Validation:

The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][6]

Validation Parameter Typical Acceptance Criteria
Specificity The analyte peak should be well-resolved from other components.[2]
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[2]
Accuracy (% Recovery) Mean recovery should be within 98-102%.[2]
Precision (%RSD) Repeatability and Intermediate Precision ≤ 2%.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[2]
Robustness No significant changes in results with minor variations in method parameters (e.g., mobile phase composition, pH, temperature).[2]
Workflow for HPLC-UV Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Analyte Characterization (Solubility, pKa, UV λmax) Dev2 Column & Mobile Phase Selection Dev1->Dev2 Dev3 Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 Sample Preparation Val5->Routine1 Validated Method Routine2 HPLC-UV Analysis Routine1->Routine2 Routine3 Data Processing & Reporting Routine2->Routine3

Caption: Workflow for HPLC-UV method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Enhanced Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like 4-alkoxyphenyl compounds, a derivatization step is often necessary to increase their volatility and thermal stability.[10] Silylation is a common derivatization technique where active hydrogens in the phenolic hydroxyl group are replaced with a trimethylsilyl (TMS) group.[11]

Protocol 2: Quantification of a 4-Alkoxyphenyl Compound in an Environmental Sample by GC-MS after Silylation

This protocol provides a general framework for the analysis of 4-alkoxyphenyl compounds in a sample matrix like water.

1. Sample Preparation and Extraction:

  • Solid-Phase Extraction (SPE): For aqueous samples, pass a known volume of the sample through an SPE cartridge (e.g., C18) to concentrate the analyte and remove interfering substances. Elute the analyte with a suitable organic solvent (e.g., methanol or acetone).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[7]

  • Procedure:

    • Reconstitute the dried sample extract in a small volume of a suitable solvent (e.g., 100 µL of acetone).

    • Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).[7]

    • Cap the vial tightly and heat at 60-75 °C for 15-30 minutes to ensure complete derivatization.[7][11]

    • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes. For example, start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized analyte.

4. Data Analysis and Quantification:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for High Sensitivity and Selectivity

LC-MS/MS is the technique of choice for quantifying 4-alkoxyphenyl compounds at trace levels in complex biological matrices such as plasma and serum.[4] Its high sensitivity and selectivity are achieved by coupling the separation power of HPLC with the specific detection capabilities of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12]

Protocol 3: Quantification of a 4-Alkoxyphenyl Compound in Human Plasma by LC-MS/MS

This protocol outlines a typical bioanalytical method for drug quantification in plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1]

  • To 100 µL of plasma in a microcentrifuge tube, add 300-400 µL of cold acetonitrile or methanol.[1]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[13]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Workflow for Plasma Sample Preparation

Plasma_Prep_Workflow Start Plasma Sample (100 µL) Step1 Add Cold Acetonitrile (300 µL) Start->Step1 Step2 Vortex (30 sec) Step1->Step2 Step3 Centrifuge (14,000 rpm, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 End Ready for LC-MS/MS Analysis Step4->End

Caption: Protein precipitation workflow for plasma samples.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system capable of delivering accurate and precise gradients.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., < 2 µm) is often used for better resolution and faster analysis times.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[7]

    • B: Acetonitrile or methanol with 0.1% formic acid.[7]

  • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is often suitable for phenolic compounds.

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for the analyte and the internal standard. This involves determining the precursor ion (deprotonated molecule [M-H]⁻) and the most abundant product ions upon collision-induced dissociation.

3. Method Validation for Bioanalytical Assays:

Bioanalytical method validation follows specific guidelines from regulatory agencies like the FDA, which are largely harmonized with ICH principles but with additional considerations for biological matrices.

Validation Parameter Key Considerations
Selectivity Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.
Matrix Effect Assessment of ion suppression or enhancement caused by the biological matrix.
Recovery The extraction efficiency of the analytical method.
Calibration Curve Linearity, range, and accuracy of the calibration standards.
Accuracy and Precision Determined at multiple concentration levels (LOD, LLOQ, low, mid, and high QC samples).
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).

Conclusion: Ensuring Data Integrity through Scientific Rigor

The accurate quantification of 4-alkoxyphenyl compounds is a critical task in many scientific disciplines. The choice of analytical methodology—be it the workhorse HPLC-UV, the specific GC-MS, or the highly sensitive LC-MS/MS—must be guided by the analytical problem at hand. Regardless of the chosen technique, a thorough and scientifically sound method development and validation process, grounded in principles outlined by bodies like the ICH, is non-negotiable.[2] By understanding the causality behind each experimental step and adhering to rigorous validation protocols, researchers can ensure the generation of trustworthy and reproducible data, thereby upholding the highest standards of scientific integrity.

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Application Notes & Protocols for the Comprehensive Study of Amphiphilic Self-Assembly

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals engaged in the study of amphiphilic self-assembly. The protocols and methodologies outlined herein are designed to offer a robust, multi-faceted approach to characterizing the formation, properties, and stability of self-assembled structures, which are critical in fields ranging from drug delivery to materials science.

Foundational Principles of Amphiphilic Self-Assembly

Amphiphilic molecules, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties, spontaneously organize in aqueous environments to minimize unfavorable interactions between their hydrophobic segments and water. This process, known as self-assembly, is primarily driven by the hydrophobic effect, an entropically favorable process.[1][2] The resulting supramolecular structures, such as micelles, vesicles, and nanotubes, are of significant scientific and technological interest.

A crucial parameter governing this phenomenon is the Critical Micelle Concentration (CMC) , defined as the concentration of amphiphile above which micelles or other aggregates begin to form.[3][4] Below the CMC, amphiphiles exist predominantly as monomers. Once the CMC is reached, the addition of more amphiphiles leads to the formation of larger aggregates rather than an increase in the monomer concentration.[3] The accurate determination of the CMC is a fundamental first step in characterizing any new amphiphilic system.

Experimental Workflow for Characterizing Amphiphilic Self-Assembly

A thorough investigation of amphiphilic self-assembly involves a multi-step experimental workflow. This process begins with determining the CMC, followed by a detailed characterization of the size, morphology, and stability of the resulting self-assembled structures.

Experimental Workflow cluster_0 Phase 1: Fundamental Characterization cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Advanced Structural & Stability Studies CMC_Determination CMC Determination Size_Morphology Size & Morphology Characterization CMC_Determination->Size_Morphology Initial_Screening Initial Screening & Solubilization Initial_Screening->CMC_Determination Surface_Charge Surface Charge & Stability Size_Morphology->Surface_Charge Thermodynamics Thermodynamic Analysis Surface_Charge->Thermodynamics Advanced_Imaging Advanced Imaging (Cryo-TEM) Thermodynamics->Advanced_Imaging Internal_Structure Internal Structure (SAXS) Advanced_Imaging->Internal_Structure Long_Term_Stability Long-Term Stability Internal_Structure->Long_Term_Stability

Caption: A generalized experimental workflow for the comprehensive study of amphiphilic self-assembly.

Determination of the Critical Micelle Concentration (CMC)

Several techniques can be employed to determine the CMC, each relying on the detection of a distinct physical change that occurs at the point of micellization.

Surface Tensiometry

Principle: This method is based on the principle that amphiphilic monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration of the amphiphile increases, the surface tension decreases until the interface becomes saturated with monomers. At the CMC, the formation of micelles in the bulk solution begins, and the surface tension remains relatively constant with further increases in amphiphile concentration.[4][5] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the amphiphile concentration.[4][6]

Protocol:

  • Prepare a stock solution of the amphiphile in the desired aqueous buffer.

  • Create a series of dilutions from the stock solution, covering a concentration range that is expected to bracket the CMC.[5]

  • Measure the surface tension of each solution using a tensiometer, employing either the Wilhelmy plate or Du Noüy ring method.[6]

  • Ensure temperature control throughout the measurements, as temperature can influence the CMC.

  • Plot the measured surface tension as a function of the logarithm of the amphiphile concentration.

  • The CMC is determined from the intersection of the two linear regions of the plot.[4]

Fluorescence Spectroscopy using Pyrene as a Probe

Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[7][8] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles.[5] This change in the microenvironment leads to a characteristic shift in the ratio of the intensities of the first and third vibrational peaks (I1/I3) in the pyrene emission spectrum.[7][8] The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the logarithm of the amphiphile concentration.[5]

Protocol:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻⁴ M.

  • To a series of vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely to create a thin film of pyrene. The final concentration of pyrene in the aqueous solutions should be around 10⁻⁶ M.

  • Prepare a range of amphiphile concentrations in the desired aqueous buffer.

  • Add the amphiphile solutions to the vials containing the pyrene film and allow for equilibration (typically several hours to overnight with gentle agitation) to ensure the partitioning of pyrene into the micelles.

  • Measure the fluorescence emission spectra of the solutions using a spectrofluorometer with an excitation wavelength of approximately 334 nm.[9] Record the emission intensities from 350 nm to 450 nm.[9]

  • Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibrational peaks.

  • Plot the ratio of I1/I3 against the logarithm of the amphiphile concentration. The CMC is determined from the midpoint of the sigmoidal transition.

Technique Principle Advantages Considerations
Surface Tensiometry Measures changes in surface tension as a function of amphiphile concentration.Direct measurement, does not require a probe.Sensitive to impurities that are surface-active.[3]
Fluorescence Spectroscopy (Pyrene Probe) Detects changes in the microenvironment polarity upon micelle formation.High sensitivity and reliability.[5]The probe itself might slightly influence the self-assembly process.[5]
Dynamic Light Scattering (DLS) Measures the onset of particle formation by detecting scattered light.Provides information on both CMC and aggregate size.Less sensitive for systems with a gradual transition to micelles.[3]
Isothermal Titration Calorimetry (ITC) Measures the heat changes associated with micellization.Provides a complete thermodynamic profile (enthalpy and entropy).[1][2]Requires specialized equipment and careful experimental design.

Characterization of Self-Assembled Structures

Once the CMC has been established and self-assembled structures have been formed, a comprehensive characterization of their physicochemical properties is essential.

Particle Size and Polydispersity: Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension.[10] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation.[10] DLS provides the mean particle size and the polydispersity index (PDI), a measure of the width of the particle size distribution.

Protocol:

  • Prepare samples of the self-assembled structures at a concentration significantly above the CMC.

  • Filter the samples through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any dust or large aggregates.

  • Place the sample in a clean cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Perform the measurement, ensuring that the count rate is within the optimal range for the instrument.

  • Analyze the correlation function to obtain the size distribution, mean hydrodynamic diameter, and PDI.

Surface Charge and Stability: Zeta Potential Measurement

Principle: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.[11] It is determined by measuring the electrophoretic mobility of the particles in an applied electric field using a technique called laser Doppler velocimetry.[12] Nanoparticles with a zeta potential greater than +25 mV or less than -25 mV are generally considered to have good colloidal stability.[11]

Protocol:

  • Prepare the sample in the desired buffer. The ionic strength of the buffer can significantly affect the zeta potential.

  • Load the sample into a specialized zeta potential cell, ensuring no air bubbles are trapped.[13]

  • Place the cell into the instrument and allow it to equilibrate to the set temperature.[13]

  • Apply the electric field and measure the electrophoretic mobility of the particles.

  • The instrument's software will calculate the zeta potential from the measured mobility using the Henry equation.

Characterization_Techniques cluster_assembly Self-Assembly cluster_characterization Characterization Amphiphile Amphiphilic Molecules Micelle Micelle Amphiphile->Micelle > CMC Vesicle Vesicle Amphiphile->Vesicle > CMC Nanotube Nanotube Amphiphile->Nanotube > CMC DLS DLS (Size, PDI) Micelle->DLS Zeta Zeta Potential (Stability) Micelle->Zeta TEM TEM/Cryo-TEM (Morphology) Micelle->TEM SAXS SAXS (Internal Structure) Micelle->SAXS Vesicle->DLS Vesicle->Zeta Vesicle->TEM Vesicle->SAXS Nanotube->DLS Nanotube->Zeta Nanotube->TEM Nanotube->SAXS

Caption: Key techniques for the characterization of self-assembled structures.

Morphology and Ultrastructure: Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the morphology and size of self-assembled nanostructures.[14] For soft, hydrated materials, cryogenic TEM (cryo-TEM) is the preferred method as it allows for the imaging of structures in their native, vitrified state, thus avoiding artifacts associated with drying and staining.[14][15]

Protocol (Cryo-TEM Sample Preparation):

  • Apply a small volume (3-5 µL) of the sample solution to a TEM grid (e.g., lacey carbon or holey carbon film).[16]

  • Blot the grid with filter paper to create a thin film of the solution.[15]

  • Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane or a mixture of liquid ethane and propane) to vitrify the sample.[15]

  • Transfer the vitrified sample to a cryo-TEM holder under liquid nitrogen.

  • Image the sample in the TEM at cryogenic temperatures.

Internal Structure and Shape: Small-Angle X-ray Scattering (SAXS)

Principle: SAXS is a non-destructive technique that provides information about the size, shape, and internal structure of nanoparticles in solution at the nanometer scale.[17] By analyzing the scattering pattern of X-rays at very small angles, one can determine parameters such as the radius of gyration, the shape of the scattering objects (e.g., spherical, cylindrical, lamellar), and their internal arrangement.[17]

Protocol:

  • Prepare samples at various concentrations, both above and below the CMC, in a well-defined buffer.

  • Load the samples into a sample cell (e.g., a quartz capillary).

  • Acquire scattering data for both the sample and the corresponding buffer (for background subtraction).

  • Process the raw 2D scattering data to obtain a 1D scattering profile (intensity vs. scattering vector, q).

  • Analyze the scattering profile using appropriate models to extract structural information.

Stability Assessment of Self-Assembled Systems

The long-term stability of self-assembled structures is crucial for their practical applications, particularly in drug delivery. Stability studies should assess the physical integrity of the nanostructures over time and under various stress conditions.

Protocol for Stability Studies:

  • Prepare a batch of the self-assembled formulation at a defined concentration.

  • Divide the batch into several aliquots and store them under different conditions (e.g., 4°C, 25°C, 40°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each storage condition.

  • Characterize the samples for any changes in:

    • Particle Size and PDI using DLS.

    • Zeta Potential .

    • Visual appearance (e.g., precipitation, aggregation).

    • For drug-loaded systems, drug encapsulation efficiency and release profile .

Concluding Remarks

The experimental protocols detailed in this guide provide a comprehensive framework for the systematic investigation of amphiphilic self-assembly. By employing a combination of these techniques, researchers can gain a deep understanding of the fundamental principles governing the formation of self-assembled structures and thoroughly characterize their physicochemical properties. This knowledge is indispensable for the rational design and development of novel nanomaterials for a wide array of applications.

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Application Notes and Protocols for the Analysis of Liquid Crystal Phase Transitions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Mesophase—A Guide to Characterizing Liquid Crystal Transitions

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This duality, where materials can flow like a liquid while maintaining a degree of long-range orientational or positional order, is fundamental to their application in a vast array of technologies, from the ubiquitous liquid crystal displays (LCDs) in our phones and televisions to advanced drug delivery systems and biosensors.[2][3][4] The transition between different liquid crystal phases (mesophases), such as nematic, smectic, and cholesteric, and from the crystalline solid to the isotropic liquid state, occurs at well-defined temperatures and is accompanied by distinct changes in physical properties.[1][2]

The characterization of these phase transitions is therefore of paramount importance. It allows for the determination of the operational temperature range of a device, provides insights into the molecular structure and intermolecular interactions, and is crucial for designing new materials with specific, tunable properties.[2][5] This guide provides a comprehensive overview of the primary experimental techniques used to analyze liquid crystal phase transitions, offering not just step-by-step protocols but also the underlying scientific principles and practical insights to empower researchers in their investigations. We will delve into the complementary nature of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Dielectric Spectroscopy, demonstrating how a multi-technique approach yields a holistic understanding of a material's behavior.[6][7][8]

Section 1: Polarized Optical Microscopy (POM) — Visualizing the Anisotropic World

Expertise & Experience: The "Why" Behind the Method

Polarized Optical Microscopy (POM) is often the first and most indispensable tool for identifying liquid crystalline phases.[6][9] Its power lies in its ability to directly visualize the unique textures that are fingerprints of different mesophases.[9] This is possible because liquid crystals are optically anisotropic, meaning they possess different refractive indices for light polarized in different directions—a property known as birefringence.[10] When a birefringent sample is placed between two crossed polarizers, it splits the incoming light into two rays that travel at different speeds, leading to interference colors and characteristic patterns upon recombination.[9] An isotropic liquid, lacking this long-range molecular order, will simply appear dark.[9] Observing how these textures change as a function of temperature provides a direct and powerful method for identifying phase transition temperatures.[11]

Protocol 1: Identification of Thermotropic Liquid Crystal Phases using Hot-Stage POM

This protocol details the procedure for observing the phase transitions of a thermotropic liquid crystal by monitoring texture changes upon heating and cooling.

Materials and Apparatus:

  • Polarizing optical microscope with a rotating stage.[9]

  • Hot stage with a programmable temperature controller.[9]

  • Clean glass microscope slides and coverslips.

  • The liquid crystal sample.

  • Spatula.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the liquid crystal sample onto a clean microscope slide. Gently place a coverslip over the sample. If the sample is solid at room temperature, it can be gently melted on a hot plate before placing the coverslip to ensure a thin, uniform film.

  • Mounting: Securely mount the prepared slide onto the hot stage of the microscope.

  • Initial Observation: Place the stage between the two crossed polarizers. Observe the sample at room temperature. If it is in a crystalline or liquid crystalline state, you should observe a bright, textured image.

  • Heating Cycle:

    • Begin heating the sample at a controlled rate, typically 5-10 °C/min.[9] A slower rate (1-2 °C/min) is recommended near suspected transition points for higher accuracy.

    • Carefully observe the sample through the eyepieces or a connected camera. Note any changes in the texture, color, or brightness of the image.

    • Record the temperature at which each distinct textural change begins and ends. These correspond to the phase transition temperatures.

    • Continue heating until the sample becomes completely dark. This indicates the transition to the isotropic liquid phase, where all long-range molecular order is lost.[9] Record this temperature as the clearing point.

  • Cooling Cycle:

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 5-10 °C/min).

    • Observe the formation of liquid crystal phases from the isotropic liquid. The temperature at which the first bright domains appear is the clearing point on cooling.

    • Continue cooling and record the temperatures of all subsequent phase transitions, identified by changes in texture. Note that phase transition temperatures on cooling may be lower than on heating due to supercooling effects.[12]

  • Texture Identification: Compare the observed textures with reference images from literature or atlases to tentatively identify the types of liquid crystal phases (e.g., nematic, smectic A, smectic C). Nematic phases often exhibit a "threaded" or "schlieren" texture, while smectic phases show "focal conic" or "mosaic" textures.[10][12]

Trustworthiness: Self-Validating System

  • Repeatability: Cycling the temperature up and down multiple times should yield reproducible transition temperatures (allowing for slight hysteresis between heating and cooling).

  • Cross-Polarizer Check: Rotating the stage should cause the brightness of the domains to change, confirming the birefringence of the sample. The isotropic phase will remain dark regardless of stage rotation.

  • Defect Annealing: Holding the temperature constant within a specific phase may lead to the growth of larger, more well-defined domains as defects anneal, confirming the stability of that phase at that temperature.

Data Presentation: Visualizing Phase Transitions

The primary output of POM is a qualitative description of the observed textures and the corresponding transition temperatures.

Table 1: Example of POM Data for a Thermotropic Liquid Crystal

Heating/Cooling CycleObserved TextureTemperature (°C)Assigned Phase Transition
HeatingCrystalline solid--
HeatingMosaic texture55.2Crystal → Smectic B
HeatingFocal conic fan texture68.5Smectic B → Smectic A
HeatingSchlieren texture82.1Smectic A → Nematic
HeatingDark field of view95.7Nematic → Isotropic
CoolingFormation of droplets95.5Isotropic → Nematic
CoolingSchlieren to focal conic81.5Nematic → Smectic A
CoolingFocal conic to mosaic67.9Smectic A → Smectic B
CoolingCrystallization45.0Smectic B → Crystal

Section 2: Differential Scanning Calorimetry (DSC) — Quantifying the Energetics of Transition

Expertise & Experience: The "Why" Behind the Method

While POM provides visual evidence of phase transitions, Differential Scanning Calorimetry (DSC) provides quantitative thermodynamic data.[6][13] DSC measures the heat flow into or out of a sample as a function of temperature.[14] Phase transitions are accompanied by a change in enthalpy (latent heat).[13] For example, melting from a crystal to a liquid crystal phase (an endothermic process) requires an input of heat, which DSC detects as a peak in the heat flow signal.[13] The temperature at the peak maximum or onset is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.[14] This makes DSC a highly sensitive and accurate method for determining transition temperatures and the thermodynamic nature (first-order vs. second-order) of the transitions.[15]

Protocol 2: Determining Phase Transition Temperatures and Enthalpies by DSC

This protocol describes the use of DSC to obtain a thermogram for a liquid crystal sample.

Materials and Apparatus:

  • Differential Scanning Calorimeter (DSC) instrument.

  • Hermetically sealable aluminum pans and lids.

  • Crimping press for sealing pans.

  • Microbalance (accurate to ±0.01 mg).

  • The liquid crystal sample.

  • An inert purge gas (e.g., nitrogen or argon).

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh an empty aluminum pan and lid.

    • Place a small amount of the liquid crystal sample (typically 2-5 mg) into the pan.

    • Reweigh the pan with the sample to determine the exact sample mass.

    • Hermetically seal the pan using the crimping press. This prevents any loss of sample due to sublimation or evaporation.

  • Instrument Setup:

    • Place the sealed sample pan in the sample holder of the DSC cell.

    • Place an empty, sealed aluminum pan in the reference holder. This serves as the reference against which the sample's heat flow is measured.[14]

    • Close the DSC cell and start the inert gas purge at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Set up a temperature program. A typical program involves: a. Equilibration: Hold the sample at a starting temperature well below the first expected transition for a few minutes to ensure thermal equilibrium. b. Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the clearing point (isotropic phase).[16] c. Isothermal Hold: Hold at the high temperature for a few minutes to ensure the sample is fully isotropic and to erase any thermal history. d. Cooling Scan: Cool the sample at the same constant rate back to the starting temperature. e. Second Heating Scan: It is often advisable to perform a second heating scan to check for reproducibility and to analyze transitions from a consistent thermal history.

  • Data Acquisition: Start the experiment. The instrument will record the differential heat flow as a function of temperature, generating a DSC thermogram.

  • Data Analysis:

    • Identify the peaks in the thermogram. Endothermic peaks (heat absorption) on heating correspond to transitions like crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic. Exothermic peaks (heat release) on cooling correspond to the reverse transitions.

    • Determine the transition temperature (T) from the onset or peak temperature of each transition.

    • Calculate the enthalpy change (ΔH) for each transition by integrating the area of the corresponding peak using the analysis software.

Trustworthiness: Self-Validating System

  • Baseline Stability: A flat baseline before and after a transition peak indicates good instrument stability and proper sample encapsulation.

  • Scan Rate Dependence: Running the experiment at different scan rates (e.g., 5, 10, and 20 °C/min) can provide information about the kinetics of the transition.[16] While transition temperatures may shift slightly with scan rate, the overall phase sequence should remain the same.

  • Calibration: The instrument should be regularly calibrated for temperature and enthalpy using standard materials (e.g., indium, zinc) to ensure accuracy.

Data Presentation: Quantitative Thermal Analysis

DSC data is best summarized in a table that complements the visual information from POM.

Table 2: Example of DSC Data for the Liquid Crystal 8CB [13]

Transition (on heating)Onset Temp (°C)Peak Temp (°C)Enthalpy (ΔH) (J/g)
Crystal → Smectic A21.522.119.8
Smectic A → Nematic33.433.51.2
Nematic → Isotropic40.540.82.9

Section 3: Integrating Techniques for Comprehensive Analysis

No single technique provides a complete picture of a liquid crystal's phase behavior.[7] The true power of characterization comes from integrating the results from multiple, complementary methods.

  • POM provides the initial visual identification of mesophases and their characteristic textures.

  • DSC confirms the transition temperatures observed in POM and quantifies the thermodynamic energy associated with each transition. A sharp peak in DSC should correspond to a clear textural change in POM.

  • X-ray Diffraction (XRD) is the definitive technique for determining the precise molecular arrangement.[6][17] It can distinguish between different smectic phases (e.g., Smectic A where molecules are perpendicular to the layers, and Smectic C where they are tilted) by measuring the layer spacing.[17][18]

  • Dielectric Spectroscopy provides information on the molecular dynamics and dielectric properties, which change at phase transitions.[19][20] It is particularly sensitive to transitions that may be subtle in DSC, such as the Smectic A to Smectic C transition.[21]

Workflow for Liquid Crystal Phase Analysis

The following diagram illustrates a logical workflow for characterizing a novel liquid crystal material.

G cluster_0 Initial Characterization cluster_1 Structural & Dynamic Analysis cluster_2 Comprehensive Understanding POM Polarized Optical Microscopy (POM) - Observe textures - Identify transition temps (T_trans) DSC Differential Scanning Calorimetry (DSC) - Confirm T_trans - Quantify enthalpy (ΔH) POM->DSC Correlate XRD X-Ray Diffraction (XRD) - Determine molecular structure - Identify specific smectic phases POM->XRD Guide structural study DSC->POM Confirm DS Dielectric Spectroscopy - Probe molecular dynamics - Detect subtle transitions DSC->DS Target temp ranges Analysis Integrated Phase Diagram & Material Properties XRD->Analysis DS->Analysis

Caption: Integrated workflow for liquid crystal characterization.

Section 4: Advanced Techniques — X-ray Diffraction and Dielectric Spectroscopy

X-ray Diffraction (XRD) for Structural Elucidation

Expertise & Experience: XRD is a powerful technique used to investigate the microscopic structure of liquid crystals.[17] By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the arrangement of molecules. For example:

  • Nematic Phase: Shows a diffuse outer ring, indicating short-range positional order (liquid-like), and sometimes diffuse arcs if the sample is aligned, indicating long-range orientational order.[22]

  • Smectic Phases: Exhibit one or more sharp, low-angle diffraction peaks, which correspond to the one-dimensional positional order of the layered structure.[18][23] The position of these peaks allows for the precise calculation of the layer spacing.

Protocol 3: Small-Angle X-ray Scattering (SAXS) for Smectic Phase Identification

Step-by-Step Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 1-2 mm diameter). The capillary is then sealed.

  • Temperature Control: The capillary is mounted in a temperature-controlled stage placed in the X-ray beamline.

  • Data Acquisition:

    • The sample is heated or cooled to the temperature of the desired mesophase (as determined by POM and DSC).

    • An X-ray beam is directed at the sample.

    • The scattered X-rays are collected on a 2D detector.

  • Data Analysis:

    • The 2D diffraction pattern is analyzed. For an unaligned smectic sample, a sharp ring will be observed at a small scattering angle (q).

    • The layer spacing (d) is calculated using Bragg's Law, modified for scattering angle: d = 2π/q.

    • By measuring the d-spacing as a function of temperature and comparing it to the molecular length, one can differentiate between smectic phases. For instance, in a Smectic A phase, d is approximately equal to the molecular length, while in a tilted Smectic C phase, d is less than the molecular length.

Dielectric Spectroscopy for Probing Molecular Dynamics

Expertise & Experience: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency.[20] It is an excellent technique for studying the dynamics of molecular relaxations.[20] Since the ability of molecules to reorient in response to an applied electric field changes with the phase, this technique can be used to detect phase transitions.[19][21] Discontinuities or changes in the slope of the temperature-dependent dielectric constant often signify a phase transition.[21]

Protocol 4: Temperature-Dependent Dielectric Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: The liquid crystal is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent conductive coatings (e.g., ITO) separated by a spacer of known thickness (e.g., 5-20 µm).[24]

  • Instrument Connection: The cell is placed in a temperature-controlled holder, and the electrodes are connected to an impedance analyzer.

  • Data Acquisition:

    • The capacitance and conductance of the cell are measured over a range of frequencies at a fixed temperature.

    • The temperature is then changed in small increments, and the frequency scan is repeated. This is done across the entire temperature range of interest, covering all phase transitions.

  • Data Analysis:

    • The real part of the dielectric permittivity (dielectric constant) is calculated from the capacitance at each temperature, typically at a fixed low frequency (e.g., 1 kHz).[24]

    • A plot of the dielectric constant versus temperature is generated. Phase transitions are identified as steps, peaks, or changes in the slope of this plot.[21]

Conclusion

The analysis of liquid crystal phase transitions is a multi-faceted process that requires the judicious application of several complementary techniques. By starting with the visual observations of Polarized Optical Microscopy, quantifying the thermodynamics with Differential Scanning Calorimetry, and then delving into the detailed molecular structure and dynamics with X-ray Diffraction and Dielectric Spectroscopy, a complete and validated picture of a material's mesomorphic behavior can be constructed. This integrated approach is essential for fundamental materials science research and for the development of new technologies that harness the unique properties of this fascinating state of matter.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis.
  • BenchChem. (n.d.). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol.
  • Phase transition in the conductive and dielectric regimes of liquid crystals. (n.d.). Taylor & Francis.
  • Sebastián, N., et al. (n.d.). Transitions between liquid crystalline phases investigated by dielectric and infra-red spectroscopies. arXiv.
  • Application of X-ray resonant diffraction to structural studies of liquid crystals. (2012, June 15).
  • MDPI. (n.d.). Special Issue : Dielectric Spectroscopy of Liquid Crystal Phases.
  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.).
  • Somerton, C. (n.d.). Measurement of Phase Transition Temperatures in Liquid Crystals Using the Temperature-Dependent Dielectric Constant.
  • National Institutes of Health. (2023, August 1). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases.
  • Barron, A. R. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals.
  • CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
  • X-ray studies of the phases and phase transitions of liquid crystals. (n.d.). IUCr Journals.
  • Semitracks. (n.d.). Liquid Crystal Analysis.
  • Various techniques have been used to characterize liquid crystals. The main factors to be c. (n.d.).
  • MDPI. (n.d.). Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions.
  • ResearchGate. (2018, November 20). Somebody know about new characterization techniques for liquid crystals?.
  • Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. (n.d.). Taylor & Francis.
  • GeeksforGeeks. (2025, July 23). Applications of Liquid Crystal.
  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023, September 9).
  • ACS Publications. (n.d.). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B.
  • Phase transitions in liquid crystals. (n.d.).
  • Liquid Crystal and their Applications. (n.d.).
  • ResearchGate. (n.d.). (PDF) The experimental study of phases and phase transitions in antiferroelectric liquid crystals.
  • BenchChem. (n.d.). Application Notes and Protocols: Inducing and Observing Liquid Crystal Phases.
  • Slideshare. (n.d.). Liquid Crystals And Their Applications.
  • Rasayan Journal of Chemistry. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY.
  • ResearchGate. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction.
  • DSC and Polarized light microscopy study of liquid crystals. (2005, November 16-21).
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  • ACS Publications. (2024, March 28). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials.
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Application Notes & Protocols: 6-Oxo-6-(4-pentyloxyphenyl)hexanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and multifaceted applications of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid (CAS No. 898792-00-2). This versatile bifunctional molecule serves as a pivotal building block in both materials science and medicinal chemistry. We present a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, we explore its strategic application as a precursor in the synthesis of calamitic liquid crystals and as a core scaffold for the development of potent RORγt inverse agonists for therapeutic applications. Each section is designed to provide researchers, scientists, and drug development professionals with both the practical "how" and the critical "why," ensuring scientific integrity and fostering innovation.

Introduction: A Molecule of Duality and Potential

This compound is a compound of significant interest due to its unique structural features: a terminal carboxylic acid, a flexible hexanoic chain, a central ketone, and a para-substituted phenyl ring bearing a pentyloxy tail. This architecture imparts a dual character to the molecule. The long, semi-rigid structure makes it an ideal precursor for rod-like (calamitic) liquid crystals, where the pentyloxy chain influences the mesomorphic phase behavior. Simultaneously, the substituted keto-acid framework is a recognized pharmacophore, particularly as a scaffold for inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key therapeutic target in autoimmune diseases.[1][2]

This guide provides the necessary protocols and scientific context to leverage this molecule's potential in both domains.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of pentyloxybenzene with adipic anhydride.[3][4] The reaction proceeds via the generation of an acylium ion electrophile, which then attacks the electron-rich pentyloxybenzene ring, primarily at the para position due to steric hindrance and the directing effect of the alkoxy group.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Pentyloxybenzene Pentyloxybenzene ReactionVessel Reaction Vessel @ 0°C to RT Pentyloxybenzene->ReactionVessel AdipicAnhydride Adipic Anhydride AdipicAnhydride->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel DCM Anhydrous DCM DCM->ReactionVessel Quench Quench with HCl/Ice ReactionVessel->Quench Stir 4-6h Extract Extract with DCM Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize / Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Pentyloxybenzene (1.0 eq.)

  • Adipic Anhydride (1.1 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (or nitrogen/argon inlet)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the three-neck flask fitted with a magnetic stirrer, dropping funnel, and condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried to prevent deactivation of the Lewis acid catalyst.[5]

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (2.2 eq.) while stirring. A suspension will form. Cool the mixture to 0 °C using an ice bath.

    • Causality: Using a stoichiometric excess of AlCl₃ is crucial. One equivalent complexes with the acylating agent, another with the product ketone, and a catalytic amount drives the reaction. The ketone-AlCl₃ complex deactivates the product, preventing further acylation.[4]

  • Reagent Addition: Dissolve adipic anhydride (1.1 eq.) and pentyloxybenzene (1.0 eq.) in anhydrous DCM and add this solution to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and HCl), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Analytical Data
Analysis Type Expected Observations
Appearance White to off-white solid
Molecular Formula C₁₇H₂₄O₄
Molecular Weight 292.37 g/mol
¹H NMR (CDCl₃, 400 MHz)δ ~7.95 (d, 2H, Ar-H ortho to C=O), ~6.90 (d, 2H, Ar-H ortho to O-CH₂), ~4.00 (t, 2H, O-CH₂), ~2.95 (t, 2H, C(=O)-CH₂), ~2.40 (t, 2H, CH₂-COOH), ~1.80 (m, 4H, aliphatic CH₂), ~1.40 (m, 4H, aliphatic CH₂), ~0.95 (t, 3H, CH₃). Carboxylic acid proton may be a broad singlet >10 ppm.
¹³C NMR (CDCl₃, 100 MHz)δ ~200.0 (Ar-C=O), ~178.0 (COOH), ~163.0 (Ar-C-O), ~130.5 (Ar-CH), ~129.0 (Ar-C quat.), ~114.0 (Ar-CH), ~68.0 (O-CH₂), ~38.0 (C(=O)-CH₂), ~33.5 (CH₂-COOH), ~28.5, ~28.0, ~24.0, ~22.5 (aliphatic CH₂), ~14.0 (CH₃).
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch of COOH), ~2950, 2870 (C-H stretch), ~1705 (C=O stretch of COOH), ~1680 (C=O stretch of Ar-ketone), ~1600, 1510 (C=C aromatic stretch), ~1250 (Ar-O-C stretch).
Melting Point Expected to be a solid with a defined melting point.

Application in Materials Science: Liquid Crystal Precursor

The calamitic (rod-like) shape of this compound makes it an excellent starting material for liquid crystals. The pentyloxy group provides the necessary flexible tail, which is known to influence the stability and type of mesophase (e.g., nematic, smectic).[8] The keto-acid functionality is a versatile chemical handle for constructing the rigid core of the final mesogen. A common strategy involves a cyclocondensation reaction to form a heterocyclic core, such as a pyrimidine.[9][10]

Liquid Crystal Synthesis Workflow

G KetoAcid This compound Reaction Cyclocondensation (Reflux) KetoAcid->Reaction Amidine Amidine Hydrochloride (e.g., Heptamidine HCl) Amidine->Reaction Base Base (e.g., NaOEt) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Workup (Cool, Filter) Reaction->Workup Formation of rigid core LC Calamitic Liquid Crystal (Pyrimidine Core) Workup->LC

Caption: Conversion of the keto-acid to a pyrimidine-based liquid crystal.

Protocol: Synthesis of a 2,5-Disubstituted Pyrimidine Liquid Crystal

This protocol describes the synthesis of a potential liquid crystalline compound by reacting the keto-acid with an amidine to form a pyrimidine ring, a well-established mesogenic core.

Materials:

  • This compound (1.0 eq.)

  • Heptamidine hydrochloride (or other long-chain amidine) (1.1 eq.)

  • Sodium ethoxide (NaOEt) (2.2 eq.)

  • Absolute Ethanol

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add this compound (1.0 eq.) and heptamidine hydrochloride (1.1 eq.).

  • Cyclocondensation: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

    • Mechanism Insight: The reaction proceeds via a Pinner-type synthesis. The base deprotonates the amidine and the keto-acid's α-carbon, facilitating a cascade of condensation and cyclization steps to form the stable aromatic pyrimidine ring.[10]

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final liquid crystalline material.

  • Characterization: The product's liquid crystalline properties (mesophases and transition temperatures) are characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Application in Drug Development: RORγt Inverse Agonist Scaffold

The 6-oxo-phenyl-hexanoic acid motif is a validated scaffold for designing inverse agonists targeting RORγt.[1][11] RORγt is the master regulator of Th17 cells, which are implicated in numerous autoimmune diseases. Inverse agonists bind to the receptor and suppress its basal transcriptional activity, reducing the production of pro-inflammatory cytokines like IL-17.[12][13] The carboxylic acid provides a key interaction point with the receptor's ligand-binding pocket, while the pentyloxyphenyl group can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.[1]

Role as a Molecular Scaffold

G cluster_mods Potential Modification Sites Scaffold This compound (Core Scaffold) PhenylRing Aromatic Ring (Substitution for potency/ selectivity) Scaffold->PhenylRing AlkylChain Alkyl Chain (Conformational constraint) Scaffold->AlkylChain Carboxyl Carboxylic Acid (Bioisosteric replacement, prodrug strategy) Scaffold->Carboxyl Target RORγt Ligand Binding Pocket PhenylRing->Target Leads to Optimized Inverse Agonist AlkylChain->Target Leads to Optimized Inverse Agonist Carboxyl->Target Leads to Optimized Inverse Agonist

Caption: The keto-acid as a versatile scaffold for RORγt modulator design.

Representative Protocol: Amide Coupling for SAR Studies

To explore the Structure-Activity Relationship (SAR), the carboxylic acid moiety is often coupled with various amines to form amides. This protocol provides a general method for such a transformation.

Materials:

  • This compound (1.0 eq.)

  • A selected amine (e.g., a substituted aniline or heterocyclic amine) (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Activation: Dissolve this compound in anhydrous DMF. Add DIPEA, followed by the coupling reagent (HATU). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature for 4-12 hours until TLC indicates the consumption of the starting acid.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide derivative by flash column chromatography.

  • Biological Evaluation: The synthesized analogues are then evaluated in biochemical and cell-based assays (e.g., TR-FRET, reporter gene assays) to determine their potency as RORγt inverse agonists.

Conclusion

This compound stands out as a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible. The protocols and conceptual frameworks provided herein demonstrate its direct applicability in creating advanced materials like liquid crystals and in designing next-generation therapeutics for autoimmune disorders. This guide serves as a foundational resource for researchers aiming to exploit the unique chemical potential of this bifunctional building block.

References

  • Nakajima, R., et al. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile . Bioorganic & Medicinal Chemistry Letters, 36, 127786. Available at: [Link]

  • Gege, C., et al. (2022). Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt . ACS Omega. Available at: [Link]

  • El-Sawy, A. A., et al. (2013). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE . ResearchGate. Available at: [Link]

  • Scheme 1 Synthesis of pyrimidinones from ketones . ResearchGate. Available at: [Link]

  • Bravo, J. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. Available at: [Link]

  • Synthesis of Pyrimidine and Its Derivatives . YouTube. Available at: [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information . The Royal Society of Chemistry. Available at: [Link]

  • Movassaghi, M., et al. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles . Nature Protocols. Available at: [Link]

  • Hexanoic Acid at BMRB . Biological Magnetic Resonance Bank. Available at: [Link]

  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF . ResearchGate. Available at: [Link]

  • 6-Oxohexanoic acid | C6H10O3 | CID 440918 . PubChem. Available at: [Link]

  • Friedel-Crafts Reactions . Chemistry LibreTexts. Available at: [Link]

  • Discovery of orally efficacious RORγt inverse agonists, Part 1: Identification of novel phenylglycinamides as lead scaffolds . ResearchGate. Available at: [Link]

  • friedel-crafts reactions of benzene and methylbenzene . Chemguide. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. Available at: [Link]

  • An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid... . ResearchGate. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses Procedure. Available at: [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis . PMC - NIH. Available at: [Link]

  • Complete assignments of 1H and 13C NMR resonances of oleanolic acid... . ResearchGate. Available at: [Link]

  • Seven newly discovered RORγt inverse agonists... . ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid . NIH. Available at: [Link]

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Application Notes and Protocols for Investigating the Biological Activity of 6-Oxo-Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 6-Oxo-Phenylalkanoic Acids

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 6-oxo-phenylalkanoic acid scaffold represents a promising, yet underexplored, class of compounds with the potential for diverse biological activities. The incorporation of a keto functional group and a phenyl ring within an alkanoic acid chain presents a unique chemical architecture that may facilitate interactions with a variety of biological targets. This document provides a comprehensive guide for researchers to explore the anti-inflammatory, antimicrobial, and anticancer potential of this intriguing class of molecules. The protocols outlined herein are designed to be self-validating, providing a robust framework for initial screening and mechanistic elucidation.

I. Anti-inflammatory Activity: Targeting the Eicosanoid Biosynthesis Pathway

Recent studies on structurally related 6-aryl-4-oxohexanoic acids have demonstrated significant anti-inflammatory potential, suggesting a likely avenue of investigation for 6-oxo-phenylalkanoic acids.[1][2] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

A. Mechanistic Rationale

The presence of the aryl and oxo-alkanoic acid moieties suggests that these compounds may act as inhibitors of key enzymes involved in the biosynthesis of pro-inflammatory eicosanoids.[1] By interfering with the metabolism of arachidonic acid, these compounds could potentially reduce the production of prostaglandins and leukotrienes, key mediators of inflammation.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound 6-Oxo-Phenylalkanoic Acid (Hypothesized) Compound->COX Inhibition Compound->LOX Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

B. Experimental Protocols

This protocol outlines a cell-free enzymatic assay to determine the direct inhibitory effect of 6-oxo-phenylalkanoic acids on COX-1, COX-2, and 5-LOX enzymes.

Principle: The inhibitory activity is measured by quantifying the reduction in the production of enzymatic products in the presence of the test compound.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Purified 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds (6-oxo-phenylalkanoic acids)

  • Reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)

  • Assay buffer and co-factors

  • Detection reagents (e.g., EIA kits for prostaglandins and leukotrienes)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate (arachidonic acid).

  • Incubate for the reaction to proceed.

  • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ELISA or HPLC-based analysis).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

This widely accepted in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[1]

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in saline)

  • Test compound (6-oxo-phenylalkanoic acid)

  • Reference drug (e.g., Fenbufen)[1]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point.

Data Presentation:

CompoundIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)In Vivo Paw Edema Inhibition (%) at 3h (Dose mg/kg)
6-Oxo-Phenylalkanoic Acid Derivative 1 Experimental DataExperimental DataExperimental Data
6-Oxo-Phenylalkanoic Acid Derivative 2 Experimental DataExperimental DataExperimental Data
Fenbufen (Reference) [1]Literature ValueLiterature ValueLiterature Value (e.g., at 50 mg/kg)

II. Antimicrobial Activity: A Broad-Spectrum Screening Approach

While direct evidence for the antimicrobial activity of 6-oxo-phenylalkanoic acids is limited, related phenolic and fatty acid compounds have shown such properties.[3][4] A logical first step is to perform a broad-spectrum screen against a panel of clinically relevant bacteria and fungi.

A. Mechanistic Rationale

The lipophilic nature of the phenylalkanoic acid chain may facilitate the disruption of microbial membranes, a common mechanism of action for antimicrobial fatty acids.[5] The oxo group could also participate in interactions with microbial enzymes or other cellular components.

Antimicrobial_Workflow Start Synthesized 6-Oxo-Phenylalkanoic Acids Screening Broad-Spectrum Antimicrobial Screening (MIC/MBC Determination) Start->Screening GramPos Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) Screening->GramPos GramNeg Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) Screening->GramNeg Fungi Fungi (e.g., C. albicans) Screening->Fungi Hit Active Compound(s) Identified GramPos->Hit GramNeg->Hit Fungi->Hit Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) Hit->Mechanism

Caption: Workflow for antimicrobial activity assessment.

B. Experimental Protocols

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).[5]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of each microbial strain.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and reference antibiotics in the appropriate growth medium.

  • Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

  • To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that shows no growth on the agar plates after incubation.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicans
Derivative 1 DataDataDataDataDataData
Derivative 2 DataDataDataDataDataData
Ciprofloxacin Ref. ValueRef. ValueRef. ValueRef. ValueN/AN/A
Fluconazole N/AN/AN/AN/ARef. ValueRef. Value

III. Anticancer Activity: Evaluation of Cytotoxicity and Mechanistic Insights

Fatty acid metabolism is increasingly recognized as a critical pathway for cancer cell proliferation and survival, making enzymes in this pathway attractive therapeutic targets.[6][7] The structural similarity of 6-oxo-phenylalkanoic acids to fatty acids suggests they may interfere with these processes.

A. Mechanistic Rationale

6-Oxo-phenylalkanoic acids could exert anticancer effects through various mechanisms, including the inhibition of fatty acid synthase (FASN), a key enzyme overexpressed in many cancers, or by inducing apoptosis through pathways modulated by fatty acid metabolites.[8][9]

Anticancer_Mechanism Compound 6-Oxo-Phenylalkanoic Acid FASN Fatty Acid Synthase (FASN) Compound->FASN Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction FA_Synthesis Fatty Acid Synthesis FASN->FA_Synthesis Catalyzes Membrane Membrane Biosynthesis FA_Synthesis->Membrane Signaling Signaling Pathways FA_Synthesis->Signaling Proliferation Cancer Cell Proliferation Membrane->Proliferation Signaling->Proliferation

Caption: Potential mechanisms of anticancer activity.

B. Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment

  • Cell culture medium and supplements

  • Test compounds

  • Doxorubicin (positive control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or doxorubicin for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

Data Presentation:

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116IC50 (µM) vs. Normal FibroblastsSelectivity Index (Normal/Cancer)
Derivative 1 DataDataDataDataCalculated
Derivative 2 DataDataDataDataCalculated
Doxorubicin Ref. ValueRef. ValueRef. ValueRef. ValueCalculated

IV. Conclusion and Future Directions

The 6-oxo-phenylalkanoic acid scaffold holds considerable promise as a source of new therapeutic agents. The protocols detailed in this guide provide a robust starting point for a systematic evaluation of their anti-inflammatory, antimicrobial, and anticancer properties. Positive results from these initial screens should be followed by more in-depth mechanistic studies, including the identification of specific molecular targets and structure-activity relationship (SAR) studies to optimize the lead compounds. The exploration of this chemical space is a worthwhile endeavor for the discovery of novel drugs to address unmet medical needs.

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

  • Al-Omair, M. A., Ali, D., & El-Emam, A. A. (2015). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 20(8), 13956–13971. [Link]

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
  • Huang, D., Ding, Y., Li, Y., Zhang, W., Fang, W., & Chen, X. (2006). Anti-tumor activity of a 3-oxo derivative of oleanolic acid. Cancer letters, 233(2), 289-296. [Link]

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed, 3(5), 433-438. [Link]

  • Huang, W. Y., Cai, Y. Z., & Zhang, Y. (2010). Natural phenolic compounds from medicinal herbs and dietary plants: potential health benefits for humans. Food & function, 1(1), 5-28.
  • Qian, S. Y., Wang, Y., & Yang, M. (2015). Anti-cancer activities of ω-6 polyunsaturated fatty acids. Journal of nutritional biochemistry, 26(4), 295-303. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642.
  • Vokurková, D., Táborská, E., & Dostál, J. (2011). Synthesis and biological evaluation of β-phenylalanine derivatives containing sulphonamide and azole moieties as antiproliferative candidates in lung cancer models. Molecules, 16(11), 9157-9173. [Link]

  • González-Bacerio, J., Castañeda-Agulló, M., & del Monte-Martínez, A. (2010). Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis. Planta medica, 71(5), 441-445. [Link]

  • Vosooghi, M., Moghadam, M., & Tangestaninejad, S. (2014). Synthesis and biological evaluation of novel oleanolic acid derivatives. Molecules, 19(11), 18630-18648. [Link]

  • Wang, L., Waltenberger, B., Pferschy-Wenzig, E. M., Blunder, M., Liu, X., Malainer, C., ... & Atanasov, A. G. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical pharmacology, 92(1), 73-89.
  • Zhu, Y., Li, Y., Wang, Y., & Chen, J. (2021). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers in Pharmacology, 12, 775215. [Link]

  • Hassan, S. T. S., Švajdlenka, E., & Spengler, G. (2021). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 26(2), 447. [Link]

  • Vancraeynest, C., & Fendt, S. M. (2019). A hidden route for fatty acids can make cancers resistant to therapy. Nature metabolism, 1(2), 169-170. [Link]

  • Huang, H. C., & Lee, C. R. (2015). Potential applications of antimicrobial fatty acids in medicine, agriculture and other industries. Recent patents on anti-infective drug discovery, 10(1), 15-24. [Link]

  • Barmpa, A., Frousiou, O., Kalogiannis, S., Perdih, F., Turel, I., & Psomas, G. (2018). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 6(4), 113. [Link]

  • Dasa, S. S. K., & Thangavelu, K. P. (2023). Antimicrobial and antibiofilm effects of essential fatty acids against clinically isolated vancomycin-resistant Enterococcus faecium. Frontiers in Cellular and Infection Microbiology, 13, 1245649. [Link]

  • Grienke, U., Schmidt, T. J., & Rollinger, J. M. (2014). Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent. Journal of medicinal chemistry, 57(15), 6287-6301. [Link]

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed, 3(5), 433-438. [Link]

  • Zhou, Y., & Yang, D. (2021). Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. Chemistry & Biodiversity, 18(9), e2100346. [Link]

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  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 56(11), 1379-1386. [Link]

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Sources

Application Notes and Protocols for 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid as a Molecular Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern organic synthesis and materials science, the strategic design of molecular building blocks is paramount. These foundational molecules, possessing multiple reactive sites, enable the efficient construction of complex chemical architectures. 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid is one such versatile scaffold. Its structure, featuring a terminal carboxylic acid and a ketone functionality separated by a flexible alkyl chain, along with a substituted aromatic ring, offers a rich platform for chemical elaboration.

The 4-pentyloxyphenyl group provides a lipophilic and structurally defined moiety, which can be crucial for interactions with biological targets or for influencing the mesomorphic properties of materials. The hexanoic acid chain imparts flexibility and spacing, while the ketone and carboxylic acid groups serve as orthogonal handles for a diverse array of chemical transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into its synthesis via Friedel-Crafts acylation and explore its application as a key intermediate in the development of novel therapeutics and advanced liquid crystalline materials. The protocols provided are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation and further innovation.

I. Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of pentyloxybenzene.[1][2][3] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring, forming a new carbon-carbon bond.[1][4] The choice of the acylating agent and the Lewis acid catalyst are critical for achieving high yield and regioselectivity.

Causality Behind Experimental Choices:
  • Acylating Agent: Adipoyl chloride is selected as the six-carbon acylating agent. Its bifunctional nature, with two acyl chloride groups, could potentially lead to diacylation. However, by controlling the stoichiometry and reaction conditions, mono-acylation can be favored. The unreacted acyl chloride on the other end of the chain is subsequently hydrolyzed to the desired carboxylic acid during the work-up.

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for Friedel-Crafts reactions.[5][6] It activates the acyl chloride by forming a highly electrophilic acylium ion, which then attacks the electron-rich pentyloxybenzene ring.[7] The pentyloxy group is an ortho-, para-director, and due to steric hindrance from the pentyl chain, the para-substituted product is expected to be the major isomer.

  • Solvent: An inert solvent such as dichloromethane (DCM) or nitrobenzene is typically used.[1] Dichloromethane is chosen here for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.

  • Reaction Quench and Work-up: The reaction is quenched by the addition of a mixture of ice and concentrated hydrochloric acid. This serves to decompose the aluminum chloride-ketone complex and hydrolyze the remaining acyl chloride to the carboxylic acid.[1][4] A subsequent wash with a basic solution like sodium bicarbonate will neutralize any remaining acid and help in the purification process.

Experimental Workflow for Synthesis

G RORgt RORγt Corepressor Corepressor RORgt->Corepressor recruits (when inhibited) Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation promotes Coactivator Coactivator Coactivator->RORgt activates IL17_Production IL-17 Production Th17_Differentiation->IL17_Production leads to Autoimmune_Disease Autoimmune Disease IL17_Production->Autoimmune_Disease contributes to Inverse_Agonist 6-Oxo-6-(4-pentyloxyphenyl) hexanoic acid derivative (Inverse Agonist) Inverse_Agonist->RORgt binds to & inhibits G Start 6-Oxo-6-(4-pentyloxyphenyl) hexanoic acid Esterification Esterification (e.g., Fischer) Start->Esterification KetoEster γ-Keto Ester Intermediate Esterification->KetoEster Cyclocondensation Cyclocondensation with Amidine KetoEster->Cyclocondensation LC Calamitic Liquid Crystal (2,5-disubstituted pyrimidine) Cyclocondensation->LC

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid. This valuable keto-acid intermediate is typically synthesized via a two-stage process: a Williamson ether synthesis to produce the key precursor, 4-pentyloxybenzene, followed by a Friedel-Crafts acylation to introduce the 6-oxohexanoic acid side chain. This document provides in-depth, experience-driven answers to common challenges, troubleshooting strategies for yield optimization, and detailed, validated protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and dependable route involves two key reactions:

  • Williamson Ether Synthesis: Formation of 4-pentyloxybenzene from a phenol and a pentyl halide. This reaction proceeds via an SN2 mechanism where a phenoxide ion displaces a halide from the alkyl halide.[1][2]

  • Friedel-Crafts Acylation: Reaction of the synthesized 4-pentyloxybenzene with an adipic acid derivative (e.g., adipic anhydride or adipoyl chloride) in the presence of a Lewis acid catalyst to form the final product.[3][4]

This sequence is favored due to the high yields and predictability of each step when optimized correctly.

Q2: Why is Friedel-Crafts acylation used instead of Friedel-Crafts alkylation to create the C-C bond?

Friedel-Crafts acylation offers two critical advantages over its alkylation counterpart in this context:

  • Prevention of Poly-substitution: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring and prevents further acylation reactions.[5][6] In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and leading to undesirable polyalkylation.

  • No Carbocation Rearrangement: Friedel-Crafts alkylation proceeds through a carbocation intermediate that is prone to rearrangement to form a more stable carbocation.[6][7] This would lead to isomeric impurities. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement, ensuring the formation of the desired linear chain product.

Q3: What are the primary starting materials and how are they typically prepared?

The essential starting materials are 4-pentyloxybenzene and an acylating agent like adipic anhydride. Since 4-pentyloxybenzene is not always readily available, it is commonly synthesized in the lab from phenol and a 1-pentyl halide (e.g., 1-bromopentane) using the Williamson ether synthesis.[1]

Part 2: Synthesis Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Stage 1: Williamson Ether Synthesis of 4-Pentyloxybenzene

Q4: My yield of 4-pentyloxybenzene is low. What are the likely causes and solutions?

Low yield in this step is often traced to one of three issues: incomplete reaction, competing side reactions, or suboptimal conditions.

  • Issue: Incomplete Deprotonation of Phenol

    • Causality: The reaction requires the formation of the phenoxide nucleophile. If the base is not strong enough or used in insufficient quantity, a significant portion of the phenol will remain unreacted.

    • Solution: Use a suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[8] Ensure at least one equivalent of the base is used. For bases like K₂CO₃, using a polar aprotic solvent like DMF or acetone facilitates the reaction.

  • Issue: Competing E2 Elimination

    • Causality: The alkoxide/phenoxide is a strong base and can induce an elimination reaction with the alkyl halide, especially if it is secondary or tertiary, to form an alkene.[8][9]

    • Solution: Strictly use a primary alkyl halide, such as 1-bromopentane or 1-iodopentane . The SN2 reaction is most efficient with primary halides, minimizing the competing E2 elimination pathway.[2]

  • Issue: Suboptimal Solvent and Temperature

    • Causality: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Employ a polar aprotic solvent like DMF, DMSO, or acetone to maximize the nucleophilicity of the phenoxide.[8] The reaction may require heating (e.g., 60-100°C) to proceed at a reasonable rate, but excessive temperatures can favor elimination. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Stage 2: Friedel-Crafts Acylation

Q5: The Friedel-Crafts acylation step is giving a low yield of the desired product. How can I troubleshoot this?

This is the most critical step and its success hinges on the catalyst, reagents, and reaction conditions.

  • Issue: Inactive Lewis Acid Catalyst

    • Causality: The most common Lewis acid for this reaction is aluminum chloride (AlCl₃). It is extremely hygroscopic and reacts violently with water. Exposure to atmospheric moisture will deactivate it, halting the reaction.

    • Solution: Use fresh, anhydrous AlCl₃ from a sealed container. The reaction must be performed under strictly anhydrous conditions, using dried glassware and an inert atmosphere (e.g., nitrogen or argon).

  • Issue: Poor Regioselectivity (Formation of ortho-isomer)

    • Causality: The pentyloxy group is an ortho, para-directing activator. While the para product is sterically favored and typically major, some ortho-acylated product can form, complicating purification and reducing the yield of the desired isomer.

    • Solution: Control the reaction temperature. Running the reaction at lower temperatures (e.g., 0 to 5°C) often enhances the selectivity for the sterically less hindered para product. The choice of solvent can also influence the ortho/para ratio.

  • Issue: Complex Mixture/Product Degradation

    • Causality: Friedel-Crafts reactions can be exothermic. An uncontrolled temperature increase can lead to side reactions and degradation of the product. Additionally, more than a stoichiometric amount of AlCl₃ is often required because it complexes with the ketone product, but a large excess can sometimes promote side reactions.[4]

    • Solution: Add the acylating agent or AlCl₃ portion-wise to the reaction mixture in an ice bath to maintain temperature control. Use a moderate excess of AlCl₃ (e.g., 1.1 to 2.2 equivalents) to ensure the reaction goes to completion without excessive side reactions.

Q6: I am struggling to purify the final product, this compound. What is the best procedure?

  • Issue: Removing the Aluminum Catalyst

    • Causality: The AlCl₃ catalyst forms a complex with the ketone product. This complex must be hydrolyzed to liberate the product.

    • Solution: The workup procedure is critical. After the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous phase.

  • Issue: Separating from Unreacted Starting Material

    • Causality: Unreacted 4-pentyloxybenzene (non-polar) must be separated from the desired carboxylic acid product (polar).

    • Solution: After the acidic workup and extraction into an organic solvent (e.g., ethyl acetate), perform a basic wash. Extract the organic layer with an aqueous solution of sodium hydroxide or sodium bicarbonate. The desired carboxylic acid product will deprotonate and move into the aqueous basic layer, while the neutral 4-pentyloxybenzene remains in the organic layer. Subsequently, re-acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration and recrystallized.

Part 3: Data Presentation & Visualization

Comparative Analysis of Reaction Conditions

The tables below summarize typical conditions that can be optimized for each synthetic step.

Table 1: Optimization Parameters for Williamson Ether Synthesis of 4-Pentyloxybenzene

Parameter Option A (Standard) Option B (High-Efficiency) Rationale
Base K₂CO₃ NaH NaH is a stronger, non-nucleophilic base, ensuring rapid and complete deprotonation.[8]
Solvent Acetone Anhydrous DMF DMF is a polar aprotic solvent that better solvates the cation, leaving a more "naked" and reactive nucleophile.[8]
Temperature Reflux (~56°C) 60-80°C Moderate heating is required for a sufficient reaction rate without promoting significant side reactions.

| Additive | None | KI (catalytic) | If using 1-bromopentane, catalytic iodide can increase the rate via the Finkelstein reaction. |

Table 2: Optimization Parameters for Friedel-Crafts Acylation

Parameter Option A (Standard) Option B (Alternative) Rationale
Lewis Acid AlCl₃ FeCl₃ AlCl₃ is highly reactive. FeCl₃ is a milder, less moisture-sensitive, and more environmentally benign catalyst, though it may require higher temperatures or longer reaction times.[3]
Acylating Agent Adipoyl Chloride Adipic Anhydride Acid chlorides are generally more reactive than anhydrides. Anhydrides can also be used, sometimes requiring slightly more forcing conditions.[4]
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂) Nitrobenzene or Propylene Carbonate CS₂ is traditional but toxic. Nitrobenzene can be used for less reactive substrates. Propylene carbonate is a greener solvent alternative.[3]

| Temperature | 0°C to Room Temp | 80°C (with FeCl₃) | Low temperature is critical with AlCl₃ to control reactivity and selectivity. Milder catalysts may require heating.[3] |

Experimental Workflows & Mechanisms

Synthesis_Workflow cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation Phenol Phenol Pentyloxybenzene 4-Pentyloxybenzene Phenol->Pentyloxybenzene 1 PentylHalide 1-Bromopentane PentylHalide->Pentyloxybenzene 1 Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Pentyloxybenzene Conditions FinalProduct This compound Pentyloxybenzene->FinalProduct 2 AdipicAnhydride Adipic Anhydride AdipicAnhydride->FinalProduct 2 LewisAcid Lewis Acid (e.g., AlCl₃) Anhydrous Solvent LewisAcid->FinalProduct Catalyst Workup Acidic Workup & Purification FinalProduct->Workup

Caption: Overall synthetic workflow for this compound.

FC_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylatingAgent Adipic Anhydride AcyliumIon Acylium Ion (Electrophile) [R-C=O]⁺ AcylatingAgent->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Pentyloxybenzene 4-Pentyloxybenzene SigmaComplex Arenium Ion (Sigma Complex) Pentyloxybenzene->SigmaComplex + Acylium Ion Product Keto-Acid Product SigmaComplex->Product - H⁺ (restores aromaticity)

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Pentyloxybenzene

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq, finely ground), and acetone (100 mL).

  • Addition: Add 1-bromopentane (1.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Purification: Combine the filtrates and remove the acetone using a rotary evaporator. Dissolve the resulting oil in diethyl ether (100 mL), wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-pentyloxybenzene as an oil. Confirm purity by NMR or GC-MS.

Protocol 2: Synthesis of this compound

  • Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use.

  • Initial Charge: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) and anhydrous dichloromethane (DCM, 150 mL) to the flask. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-pentyloxybenzene (1.0 eq) and adipic anhydride (1.05 eq) in anhydrous DCM (50 mL). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Quenching: Cool the reaction flask back to 0°C and very slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (300 g) and concentrated HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL). Extract the organic layer with 1M NaOH (3 x 100 mL). Combine the basic aqueous extracts and acidify to pH 1-2 with concentrated HCl.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., toluene/hexane) to obtain the pure product.

References

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ACS Publications.
  • (Pentyloxy)benzene | 2050-04-6. (n.d.). Benchchem.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing.
  • Friedel-Crafts Acylation with Amides. (n.d.). PMC - NIH.
  • Optimization of Reaction Conditions. (n.d.). ResearchGate.
  • Optimized condition of Friedel-Crafts acylation. (n.d.). ResearchGate.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts.
  • avoiding side reactions in Friedel-Crafts alkylation. (n.d.). Benchchem.

Sources

Technical Support Center: Purification of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this molecule.

Introduction to Purification Challenges

This compound possesses both a ketone and a carboxylic acid functional group, along with a substituted aromatic ring. This combination of functionalities can present unique challenges during purification. The presence of both a moderately polar ketone and a highly polar, acidic carboxylic acid group means that the molecule's solubility and chromatographic behavior can be highly dependent on the chosen solvent system and pH.

Commonly synthesized via Friedel-Crafts acylation of pentyloxybenzene with adipic anhydride or a derivative, the crude product may contain unreacted starting materials, byproducts from side reactions, and the Lewis acid catalyst used in the reaction.[1][2] This guide will provide a logical, step-by-step approach to navigate these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the scale of the purification and the nature of the impurities.

Q2: What is the expected physical state of the purified compound?

A2: Based on its structural similarity to other aryl keto-acids, this compound is expected to be a solid at room temperature.

Q3: How does the carboxylic acid functionality affect the purification process?

A3: The carboxylic acid group can lead to streaking or tailing on silica gel columns if not handled correctly.[3] It also allows for purification via acid-base extraction, which can be a powerful tool to remove non-acidic impurities.

Q4: What are the most likely impurities I will encounter?

A4: If synthesized via Friedel-Crafts acylation, you can expect unreacted pentyloxybenzene, residual adipic acid or anhydride, and potentially di-acylated byproducts. The work-up procedure should remove the Lewis acid catalyst (e.g., AlCl₃), but incomplete removal can lead to catalyst-induced degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The crude product is an oil and will not solidify.
  • Cause: This is often due to the presence of unreacted starting materials or solvent residues that are depressing the melting point of your product.

  • Solution:

    • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Gentle heating may be necessary, but avoid excessive temperatures to prevent degradation.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to have low solubility, such as hexanes or diethyl ether. This can often induce crystallization by washing away soluble impurities.

    • Acid-Base Extraction: Perform an aqueous work-up. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to deprotonate the carboxylic acid, moving it to the aqueous layer. The organic layer will retain non-acidic impurities like unreacted pentyloxybenzene. Subsequently, acidify the aqueous layer with HCl to precipitate the pure product, which can then be collected by filtration.

Issue 2: Poor separation and significant tailing during column chromatography.
  • Cause: The free carboxylic acid group strongly interacts with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[3]

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the eluent. This protonates the silanol groups on the silica and suppresses the ionization of your compound's carboxylic acid, leading to sharper peaks and better separation.[3]

    • Esterification: For particularly difficult separations, consider temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The resulting keto-ester is less polar and will behave more predictably on silica gel. The ester can be subsequently hydrolyzed to yield the pure acid.

Issue 3: The compound co-elutes with a major impurity during column chromatography.
  • Cause: The impurity may have a polarity very similar to your product.

  • Solution:

    • Optimize the Solvent System: Systematically vary the polarity of your eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or acidic) can offer different selectivity compared to silica gel.[4] For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) may be effective.[3]

Issue 4: Low recovery after recrystallization.
  • Cause: The chosen recrystallization solvent may be too good a solvent for your compound, even at low temperatures.

  • Solution:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. Test a range of solvents of varying polarities.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. This technique is excellent for achieving high recovery.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have a semi-pure solid product.

  • Solvent Selection:

    • Place a small amount of your crude product in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes).

    • Heat the tubes to the boiling point of the solvent. A good solvent will fully dissolve the compound.

    • Allow the tubes to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Rapid cooling will result in the formation of small, impure crystals.

    • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating the product from impurities with different polarities.

  • TLC Analysis:

    • Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. A good solvent system will give your product an Rf value of around 0.3.[5]

    • A common starting point for a molecule with this polarity would be a mixture of hexanes and ethyl acetate.

    • To mitigate tailing, add 0.5-1% acetic acid to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.[4]

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.[4]

    • Allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Purification Method Typical Solvent System Advantages Disadvantages
Recrystallization Ethanol/Water, Ethyl Acetate/HexanesHighly pure crystalline product, scalable.Can have lower yields, requires a solid starting material.
Column Chromatography Hexanes/Ethyl Acetate + 0.5% Acetic AcidHigh resolution for complex mixtures, applicable to oils.More time-consuming, uses larger volumes of solvent.

Visualizations

Purification Workflow

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oily) is_pure_recryst Is the product pure by TLC/NMR? recrystallize->is_pure_recryst column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is the product pure by TLC/NMR? column_chrom->is_pure_column is_pure_column->recrystallize No, consider re-purification is_pure_column->final_product Yes acid_base Perform Acid-Base Extraction triturate->acid_base acid_base->column_chrom

Caption: Decision workflow for purifying this compound.

References

  • Department of Chemistry, University of Toronto. Column Chromatography. [Link]

  • ChemEurope. Column Chromatography. [Link]

  • Westin, J. Column Chromatography - Organic Chemistry. [Link]

  • Physics Forums. Column Chromatography ketone/silica. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 8892, Hexanoic Acid. [Link]

  • De, S. K. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid. [Link]

  • Fadda, A. A., et al. 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. PubMed. [Link]

  • Chemsrc. 6-Oxohexanoic acid. [Link]

  • Google Patents.
  • Asif, M. Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • ResearchGate. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ElectronicsAndBooks. Synthesis of aryl α-keto-acids via the Cu-catalyzed conversion of aryl nitroaldol products. [Link]

  • Globe Thesis. Synthesis And Characterization Of The Ester Derivatives. Aryl ¦Ã-keto Esters Of ¦Ã-butyrolactone. [Link]

  • Google Patents.
  • ResearchGate. An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. [Link]

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Technical Support Center: Crystallization of 4-Pentyloxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-pentyloxyphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying and isolating these valuable compounds. The unique structural characteristics of 4-pentyloxyphenyl derivatives—namely the combination of a rigid aromatic core and a flexible pentyloxy chain—present specific challenges and opportunities in crystallization. This document synthesizes fundamental principles with field-proven troubleshooting strategies to help you achieve high-purity, crystalline material efficiently and consistently.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 4-pentyloxyphenyl derivatives that influence their crystallization?

The crystallization behavior of these compounds is governed by a balance of intermolecular forces. The phenyl ring offers potential for π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor. The terminal pentyloxy group, however, introduces significant conformational flexibility and lipophilicity. This flexible chain can disrupt the ordered packing required for a stable crystal lattice, sometimes leading to lower melting points or a higher propensity to form amorphous solids or oils compared to analogs with smaller alkoxy groups.

Q2: How should I approach solvent selection for this class of compounds?

Solvent selection is the most critical step in developing a crystallization protocol.[1] The principle of "like dissolves like" is a good starting point.[2] Given the dual nature of your molecule (polar aromatic ether, nonpolar alkyl chain), a single perfect solvent may not exist. Often, two-solvent systems are highly effective.[1]

  • Good Solvents (for dissolving): Solvents like toluene, ethyl acetate, or acetone often dissolve 4-pentyloxyphenyl derivatives well when hot due to favorable interactions with the aromatic ring and ether group.[2][3]

  • Anti-Solvents (for precipitating): Nonpolar solvents like hexanes, heptane, or petroleum ether are typically used as anti-solvents. They are miscible with the "good" solvent but have poor solubility for the compound, inducing precipitation upon addition.[4]

A successful approach involves dissolving the compound in a minimum amount of a hot "good" solvent and then slowly adding a "poor" solvent until turbidity appears.[5]

Q3: My compound may exist in multiple crystalline forms. Why is this important and how do I investigate it?

The existence of multiple crystalline forms for the same molecule is known as polymorphism.[6] This is critically important in drug development because different polymorphs can have vastly different physicochemical properties, including solubility, stability, and bioavailability, which can impact a drug's efficacy and safety.[7][8] More than half of all active pharmaceutical ingredients (APIs) are estimated to exhibit polymorphism.[6]

To investigate polymorphism, a screening study is necessary, where crystallization is attempted under a wide variety of conditions (different solvents, cooling rates, etc.).[9] The resulting solids should be characterized using techniques like:

  • X-Ray Powder Diffraction (XRPD): This is the definitive tool for identifying different crystal lattices, as each polymorph will produce a unique diffraction pattern.[9][10]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and phase transitions between polymorphs.[11]

  • Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect differences in molecular conformation and intermolecular interactions between polymorphs.[12][13]

Troubleshooting Guide

This guide addresses the most common issues encountered during the crystallization of 4-pentyloxyphenyl derivatives.

Problem 1: The compound "oils out" instead of crystallizing.

Description: Upon cooling, the compound separates from the solution as a liquid or a sticky gum rather than a solid.

Probable Cause: This phenomenon, known as "oiling out," occurs when the solubility of the compound is exceeded at a temperature that is above the compound's melting point in the solvent system.[14] The flexible pentyloxy chain can lower the melting point of the compound, making this a common issue.

Solutions:

  • Lower the Solution Temperature at Saturation: Add more of the primary ("good") solvent to the hot solution. This makes the solution less concentrated, meaning it will become saturated at a lower temperature upon cooling, hopefully one that is below the compound's melting point.[14]

  • Change the Solvent System: Select a solvent with a lower boiling point. A high-boiling solvent can keep the solution temperature elevated during cooling, increasing the risk of oiling out.[15]

  • Increase Cooling Time: Allow the solution to cool much more slowly. A gradual temperature decrease provides more time for ordered nucleation and crystal growth to occur instead of rapid phase separation.[16]

Problem 2: No crystals form, even after extended cooling.

Description: The solution remains clear and supersaturated without any sign of precipitation.

Probable Cause: The energy barrier for nucleation (the initial formation of a stable crystal seed) has not been overcome.[17] This can be due to high compound purity (lack of nucleation sites) or kinetic stability of the supersaturated solution.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.[1]

  • Seeding: If you have a few crystals from a previous batch, add one or two tiny "seed" crystals to the supersaturated solution. These act as templates for further crystal growth.[16][18]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently evaporate some of it to increase the concentration and level of supersaturation. Re-cool the solution.

  • Try an Anti-Solvent: If using a single-solvent system, consider switching to a two-solvent (anti-solvent) method, which can provide a stronger driving force for crystallization.[19][20]

Problem 3: The compound crashes out as a fine powder or amorphous solid.

Description: Upon cooling, the solid precipitates very rapidly, forming a fine powder or a non-crystalline, amorphous solid.

Probable Cause: The level of supersaturation is too high, and/or the cooling is too rapid. This leads to massive, uncontrolled nucleation rather than slow, ordered crystal growth, trapping impurities and solvent in the process.[14][16]

Solutions:

  • Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (1-5% of the total volume). This will reduce the supersaturation level upon cooling.[14]

  • Slow Down the Cooling Process: Insulate the flask to ensure very slow cooling. For example, place the flask in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is critical for forming large, well-defined crystals.[16]

  • Use a More Solubilizing Solvent System: Choose a solvent system in which the compound is slightly more soluble. This will ensure that crystallization begins at a lower temperature and proceeds more slowly.

Problem 4: The final product has a low yield.

Description: After filtration and drying, the mass of the recovered crystalline product is significantly lower than expected.

Probable Cause: The most common reason for low yield is using an excessive amount of solvent, which means a significant portion of the compound remains dissolved in the mother liquor even after cooling.[14]

Solutions:

  • Optimize Solvent Volume: In your protocol, use the minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated or near-saturated hot solution is key.[21]

  • Ensure Complete Crystallization: Cool the flask in an ice bath for at least 30-60 minutes after it has reached room temperature. The solubility of most organic compounds decreases significantly at lower temperatures.[1]

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can recover some of this by reducing the volume of the filtrate by evaporation (e.g., by 50%) and re-cooling to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.

Data & Protocols

Table 1: Recommended Solvents for 4-Pentyloxyphenyl Derivatives
SolventTypeBoiling Point (°C)Application Notes
TolueneAromatic111Good primary solvent for dissolving aromatic compounds; π-π interactions can aid in crystal packing.[2] High boiling point can be a risk for oiling out.[15]
Ethyl AcetateEster77Good general-purpose primary solvent with moderate polarity and a useful boiling point.[3]
AcetoneKetone56Excellent solvent, but its low boiling point means a smaller difference in solubility between hot and cold states, potentially impacting yield.[2]
EthanolAlcohol78Can be a good primary solvent, especially if the derivative has H-bond accepting/donating groups. Often used in an ethanol/water system.[15]
ChloroformHalogenated61Has been successfully used in a mixture with petroleum ether for a 4-pentyloxyphenyl derivative.[22] Use with caution due to volatility and toxicity.
Hexane / HeptaneAliphatic69 / 98Excellent anti-solvents. Poorly solubilize the compound and are fully miscible with most primary solvents.[4]
Diagram 1: Troubleshooting Crystallization Workflow

This decision tree provides a logical path for addressing common crystallization failures.

G start Begin Crystallization: Dissolve crude product in minimum hot solvent & cool outcome What is the result? start->outcome oil Compound 'oils out' as a liquid/gum outcome->oil Oiling no_xtal No crystals form; solution remains clear outcome->no_xtal No Precipitation powder Fine powder or amorphous solid forms outcome->powder Rapid Precipitation success Good crystals form outcome->success Success sol_oil 1. Re-heat solution 2. Add more primary solvent 3. Re-cool slowly oil->sol_oil sol_no_xtal 1. Scratch flask with glass rod 2. Add a seed crystal 3. Concentrate solution & re-cool no_xtal->sol_no_xtal sol_powder 1. Re-heat solution 2. Add more primary solvent 3. Cool solution much slower powder->sol_powder

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Interacting Factors in Crystallization

This diagram illustrates the key experimental parameters and their relationships.

G cluster_params Controllable Parameters cluster_inputs Inherent Properties Solvent Solvent Choice (Polarity, BP) Concentration Concentration (Supersaturation) Solvent->Concentration Outcome Crystallization Outcome (Yield, Purity, Polymorph) Solvent->Outcome Temperature Temperature Profile (Cooling Rate) Temperature->Concentration Temperature->Outcome Concentration->Outcome Solute Solute Properties (Structure, Polarity, MP) Solute->Concentration Solute->Outcome Impurities Impurities (Type, Level) Impurities->Outcome inhibits/promotes nucleation

Caption: Key factors influencing the outcome of a crystallization experiment.

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Cooling Recrystallization

This is the most common method for purifying solids with temperature-dependent solubility.[16]

  • Dissolution: Place 1.0 g of your crude 4-pentyloxyphenyl derivative into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., toluene) in small portions (starting with ~5 mL).

  • Heating: Gently heat the mixture on a hotplate with stirring. Continue adding the solvent dropwise until the solid just completely dissolves. Record the total volume of solvent used. This is the minimum amount of hot solvent.[21]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming high-purity crystals.[16]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[16]

  • Drying: Allow the crystals to air-dry on the filter for a few minutes, then transfer them to a watch glass to dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.

Protocol 2: Anti-Solvent Recrystallization

This method is ideal when the compound is very soluble in one solvent but poorly soluble in another.[19]

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of your crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" (e.g., heptane) dropwise using a pipette or burette. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Gently warm the solution on a hotplate until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Complete Precipitation: Place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals, preferably under vacuum to remove all traces of the solvents.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Freeman, C. L., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications. Retrieved from [Link]

  • Freeman, C. L., et al. (2018). The Mechanisms of Crystal Growth Inhibition by Organic and Inorganic Inhibitors. PubMed. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Al-Khashan, K., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Retrieved from [Link]

  • Byrn, S. R., & Bernstein, J. (2010). Analytical techniques for studying and characterizing polymorphs. Oxford Academic. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Freeman, C. L., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Acevedo, D., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Kiang, S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Retrieved from [Link]

  • Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]

  • Zhang, T., et al. (2012). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Pharmaceutical Development and Technology. Retrieved from [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from [Link]

  • Freeman, C. L., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. OUCI. Retrieved from [Link]

  • CoLab. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]

  • Wu, Y., et al. (2021). Dual Mode of Action of Organic Crystal Growth Inhibitors. Crystal Growth & Design. Retrieved from [Link]

  • Sidana, A. (2019). What are the different techniques to characterize chemical crystals? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Materia Nova. (n.d.). Crystal structure analysis / crystallographic characterization. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Kumar, M. H., et al. (2024). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. Retrieved from [Link]

  • Stolar, T., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and crystal structures of some aryloxy and alkoxy substituted phthalonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(4-Methoxyphenylazo)-4-phenylphenol. Retrieved from [Link]

  • Blagden, N., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • Granda, J. M., et al. (2015). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous crystallisation process of iodinated phenyl derivatives.

Sources

Technical Support Center: Synthesis of 6-Aryl-4-Oxohexanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 6-aryl-4-oxohexanoic acids. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-proven insights to help you navigate the common challenges encountered in this synthesis.

The most prevalent and reliable method for synthesizing 6-aryl-4-oxohexanoic acids involves a two-step process: a Knoevenagel-type condensation followed by a catalytic hydrogenation.[1][2][3] This guide is structured around this primary pathway, offering detailed troubleshooting advice, protocols, and answers to frequently asked questions.

Section 1: The Primary Synthetic Pathway

The synthesis begins with the condensation of an appropriate aromatic aldehyde with levulinic acid. This reaction, typically catalyzed by piperidine and acetic acid, forms a 6-aryl-4-oxohex-5-enoic acid intermediate. The subsequent step involves the reduction of the carbon-carbon double bond of this intermediate to yield the target 6-aryl-4-oxohexanoic acid.[4]

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction Aryl_Aldehyde Aryl Aldehyde Condensation Piperidine, Acetic Acid Toluene, Reflux (Dean-Stark) Aryl_Aldehyde->Condensation Levulinic_Acid Levulinic Acid Levulinic_Acid->Condensation Intermediate 6-Aryl-4-oxohex-5-enoic acid Reduction H₂, Pd/C Catalyst Room Temperature Intermediate->Reduction Final_Product 6-Aryl-4-oxohexanoic acid Byproduct Lactone By-product Condensation->Intermediate Reduction->Final_Product Reduction->Byproduct Side Reaction Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Condensation Low Yield? Start->Step1 CheckWater Is Dean-Stark working? Are reagents dry? Step1->CheckWater Yes Step2 Step 2: Reduction Step1->Step2 No CheckTime Increase reflux time Monitor by TLC CheckWater->CheckTime Step1_OK Proceed to Step 2 CheckTime->Step1_OK Step1_OK->Step2 CheckCatalyst Use fresh Pd/C catalyst Ensure substrate is pure Step2->CheckCatalyst Yes Step2_SideProduct Lactone by-product observed? Step2->Step2_SideProduct No IncreaseH2 Increase H₂ pressure (if possible) CheckCatalyst->IncreaseH2 StopReaction Stop reaction once SM is gone Purify via column chromatography Step2_SideProduct->StopReaction Yes FinalProduct Purify & Characterize Final Product Step2_SideProduct->FinalProduct No StopReaction->FinalProduct

Sources

improving the purity of synthesized 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

A Guide to Troubleshooting and Improving Product Purity

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested insights to help you resolve experimental issues effectively.

The synthesis of this keto-acid, a valuable building block, typically involves a Friedel-Crafts acylation reaction. While robust, this reaction can present several purification challenges. This guide offers a structured approach to identifying impurities, selecting the appropriate purification strategy, and executing it with precision.

Anticipating the Chemistry: The Synthesis Pathway

Understanding the reaction is the first step in troubleshooting it. The most common route to this compound is the Friedel-Crafts acylation of pentyloxybenzene with adipic anhydride (or a related 6-carbon acylating agent) using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Synthesis_Pathway cluster_reactants Reactants Pentyloxybenzene Pentyloxybenzene Catalyst AlCl₃ (Lewis Acid) Pentyloxybenzene->Catalyst AdipicAnhydride Adipic Anhydride AdipicAnhydride->Catalyst Acylium Acylium Ion Intermediate Catalyst->Acylium Forms Product Crude this compound Acylium->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation pathway for synthesizing the target compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial observations when purity is suboptimal.

Q1: My final product is a persistent, sticky oil and refuses to crystallize. What is the likely cause?

A: This is a classic sign of significant impurity. Pure this compound is a solid. The presence of unreacted starting materials or side-products acts as a contaminant, depressing the melting point and inhibiting the formation of a stable crystal lattice.[3] The most effective first step is not to search for a magic crystallization solvent, but to perform a bulk purification to remove chemically distinct impurities. An acid-base extraction is the recommended primary purification method.[4][5]

Q2: My ¹H NMR spectrum shows signals for my product, but there are other prominent peaks. What are the most probable impurities?

A: Based on the Friedel-Crafts synthesis pathway, the most common impurities are:

  • Unreacted Pentyloxybenzene: You will see characteristic aromatic signals and the aliphatic signals of the pentyloxy group without the corresponding signals for the hexanoic acid chain.

  • Unreacted Adipic Acid: If the anhydride starting material hydrolyzed or was impure, you may have residual adipic acid. This will appear as a singlet for the carboxylic acid protons and multiplets for the aliphatic backbone.

  • ortho-Acylated Isomer: The pentyloxy group is an ortho, para-director.[1] While the para product is sterically favored, a small amount of the ortho isomer can form. This will result in a more complex aromatic splitting pattern in the NMR spectrum compared to the clean pair of doublets expected for the para product.

Q3: What is the quickest and most effective way to assess the purity of my crude product and monitor the purification process?

A: Thin-Layer Chromatography (TLC) is the simplest and fastest method.[6] Spot your crude material, the starting materials (if available), and the collected fractions from your purification on a silica gel plate. The difference in polarity between the non-polar pentyloxybenzene, the highly polar adipic acid, and your moderately polar product will allow for clear separation. A successful purification will show the disappearance of impurity spots and the isolation of a single product spot. See the Data Tables section for recommended TLC solvent systems.

Q4: I performed a purification step, but my final yield is very low. What are the common causes of product loss?

A: Low yield can stem from several procedural issues:

  • Incomplete Extraction (Acid-Base): If you did not use enough aqueous base or did not mix the layers vigorously enough, some of your carboxylic acid product may have remained in the organic layer with the neutral impurities.[7] Perform multiple extractions (e.g., 3 washes) with the aqueous base to ensure complete transfer.

  • Incomplete Precipitation: After acid-base extraction, the product is precipitated by acidifying the aqueous layer. Ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Use a pH meter or pH paper to confirm.[5]

  • Using Too Much Recrystallization Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep a significant portion of your product dissolved even when the solution is cooled, leading to major losses in the mother liquor.[3]

  • Premature Crystallization: During a hot filtration step in recrystallization, if the solution cools too quickly in the funnel, the product will crystallize along with the impurities you are trying to remove.[8] Ensure your funnel and receiving flask are pre-heated.

Systematic Troubleshooting and Purification Workflow

When faced with an impure product, a systematic approach is crucial. The following workflow will guide you from initial assessment to the selection of the most appropriate purification protocol.

Troubleshooting_Workflow Start Crude Product (Low Purity) Assess Assess Purity (TLC / ¹H NMR) Start->Assess Decision1 Are impurities mainly neutral (e.g., pentyloxybenzene) or basic? Assess->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Decision3 Are impurities structurally similar (e.g., ortho-isomer)? Decision1->Decision3 No Decision2 Is the product now a solid with minor impurities? AcidBase->Decision2 Recrystallize Perform Recrystallization Decision2->Recrystallize Yes Decision2->Decision3 No End Pure Product (>95%) Recrystallize->End Column Perform Column Chromatography Decision3->Column Yes Column->End Extraction_Workflow Start 1. Dissolve crude product in Ethyl Acetate (EtOAc) AddBase 2. Add to separatory funnel with saturated NaHCO₃ (aq) Start->AddBase Shake 3. Shake vigorously & vent. Allow layers to separate. AddBase->Shake Separate 4. Drain lower aqueous layer (contains product salt) into a beaker. Shake->Separate Organic Organic Layer (contains neutral impurities). Discard. Separate->Organic Repeat 5. Repeat extraction of organic layer 2 more times. Combine aqueous layers. Separate->Repeat Acidify 6. Cool combined aqueous layers in an ice bath. Acidify slowly with 6M HCl to pH ~2. Repeat->Acidify Precipitate 7. A white solid (pure product) will precipitate. Acidify->Precipitate Filter 8. Collect solid by vacuum filtration. Wash with cold DI water. Precipitate->Filter Dry 9. Dry the solid under vacuum. Filter->Dry

Sources

Technical Support Center: Acylation of Pentyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of pentyloxybenzene. As a highly activated aromatic substrate, pentyloxybenzene presents unique challenges that require careful control of reaction parameters to ensure high yield and purity of the desired acylated products. This document is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the acylation of pentyloxybenzene, and why?

The acylation of pentyloxybenzene is an electrophilic aromatic substitution (EAS) reaction. The pentyloxy group (-OC₅H₁₁) is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance.[1][2] This electron donation stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.

This stabilization is most effective when the electrophile adds to the ortho or para positions.[2] Consequently, the pentyloxy group is an ortho, para-director.

  • Para-product (4-acylpentyloxybenzene): This is typically the major product. The bulky pentyloxy group and the incoming acyl group create significant steric hindrance, making the attack at the less hindered para position more favorable.[1]

  • Ortho-product (2-acylpentyloxybenzene): This is generally the minor product due to steric clash between the substituent and the incoming electrophile.

The acyl group itself is electron-withdrawing and deactivates the ring, which prevents polyacylation under standard conditions.[3][4][5]

Q2: My reaction is sluggish or fails to go to completion. What are the common causes?

Low reactivity or incomplete conversion in the acylation of pentyloxybenzene often stems from issues with the Lewis acid catalyst (e.g., AlCl₃).

  • Catalyst Deactivation by Moisture: Lewis acids like aluminum trichloride are extremely sensitive to moisture.[6] Any trace of water in your solvent, glassware, or starting materials will react with and deactivate the catalyst.

  • Complexation with Starting Material and Product: The oxygen atoms in both the pentyloxy group of the starting material and the carbonyl group of the ketone product are Lewis bases. They form stable complexes with the strong Lewis acid catalyst.[3][6] This complexation effectively removes the catalyst from the reaction cycle. For this reason, Friedel-Crafts acylation reactions almost always require a stoichiometric amount of the catalyst, not a catalytic amount.[3][7]

  • Insufficient Catalyst Loading: Due to the aforementioned complexation, using less than one equivalent of the Lewis acid catalyst relative to the pentyloxybenzene can lead to incomplete reaction. Often, slightly more than one equivalent is required to also activate the acylating agent.

Q3: I've isolated an unexpected byproduct that appears to be a phenol. How is this possible?

This is one of the most common and significant side reactions when acylating alkoxybenzenes. The byproduct is likely 4-hydroxyphenyl ketone (from cleavage and subsequent acylation of the resulting phenol) or phenol itself. This occurs via the cleavage of the ether linkage under the harsh, acidic conditions of the reaction.[8][9]

The strong Lewis acid catalyst can coordinate to the ether oxygen, weakening the C-O bond and facilitating its cleavage.[8][10] This process can occur via Sₙ1 or Sₙ2-type mechanisms, generating a pentyl cation (or related species) and a phenoxide-Lewis acid complex, which yields phenol upon aqueous workup.[9][11]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental problems in a Q&A format, providing causal explanations and actionable protocols.

Problem 1: Significant formation of phenolic byproducts due to ether cleavage.
  • Why is this happening? The combination of a strong Lewis acid (AlCl₃) and elevated temperatures promotes the cleavage of the pentyloxy C-O bond. The Lewis acid acts as a strong acid, protonating or coordinating with the ether oxygen, turning the alkoxy group into a better "leaving group".[9][10]

  • Troubleshooting & Mitigation Strategy: The key is to moderate the reaction conditions.

    ParameterStandard Condition (High Cleavage Risk)Optimized Condition (Low Cleavage Risk)Rationale
    Temperature Reflux or > 50°C0°C to Room TemperatureReduces the thermal energy available to overcome the activation barrier for C-O bond cleavage.
    Lewis Acid AlCl₃ (highly active)FeCl₃, ZnCl₂, or solid acid catalysts (e.g., ZnO)Milder Lewis acids are less aggressive towards the ether linkage.[7]
    Reaction Time Prolonged (e.g., > 12 hours)Monitored carefully by TLC/GC; quenched upon completionMinimizes the exposure time of the product and starting material to the harsh acidic conditions.
  • Workflow Diagram: Mitigating Ether Cleavage

    Start High Phenolic Impurity Detected Temp Reduce Temperature (e.g., 0°C) Start->Temp Primary Action Catalyst Switch to Milder Lewis Acid (e.g., FeCl₃) Start->Catalyst Alternative Time Shorten Reaction Time (Monitor by TLC/GC) Temp->Time Combine With Catalyst->Time Result Reduced Ether Cleavage Time->Result

    Caption: Workflow for reducing ether cleavage side reactions.

Problem 2: Poor regioselectivity, with a higher-than-desired amount of the ortho isomer.
  • Why is this happening? While the para position is sterically favored, the ortho position is electronically just as activated.[1] Higher reaction temperatures can provide enough energy to overcome the steric barrier, leading to an increased proportion of the ortho product. The choice of solvent and acylating agent can also influence the steric bulk of the electrophilic species.

  • Troubleshooting & Optimization Strategy: Favoring the para product involves maximizing steric differentiation.

    • Lower the Reaction Temperature: Running the reaction at 0°C or even lower temperatures will favor the kinetically controlled product, which is often the less sterically hindered para isomer.

    • Use a Bulkier Solvent: Solvents like nitrobenzene or carbon disulfide can solvate the acylium ion complex, increasing its effective steric bulk and further disfavoring attack at the ortho position.

    • Increase Acyl Chain Bulk: If synthetically viable, using a bulkier acylating agent can increase steric hindrance at the ortho position.

Problem 3: Formation of polyacylated products.
  • Why is this happening? Although the first acyl group deactivates the ring, pentyloxybenzene is a very strongly activated starting material.[6] If the reaction conditions are too harsh (e.g., large excess of acylating agent and catalyst, high temperature), a second acylation can sometimes occur, though this is generally less common than other side reactions.[6][12]

  • Troubleshooting & Optimization Strategy: This issue is best addressed by controlling stoichiometry and reaction conditions.

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent and Lewis acid relative to the pentyloxybenzene. Avoid using a large excess.

    • Reverse Addition: Consider adding the pentyloxybenzene solution slowly to the mixture of the acylating agent and Lewis acid. This keeps the concentration of the highly activated starting material low throughout the reaction, minimizing the chance for polyacylation.

Experimental Protocols

Protocol 1: Optimized Acylation of Pentyloxybenzene to Favor 4-Acyl Product

This protocol is designed to minimize ether cleavage and maximize the yield of the para isomer.

A. Pre-Reaction Setup (Anhydrous Conditions are CRITICAL)

  • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Use anhydrous grade solvents. If unavailable, solvents like dichloromethane (DCM) should be distilled from a suitable drying agent (e.g., CaH₂).

  • Use a fresh, unopened bottle of aluminum trichloride (AlCl₃) or a freshly sublimed batch.

B. Reaction Procedure

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DCM (e.g., 100 mL for a 50 mmol scale reaction).

  • Cool the flask to 0°C in an ice-water bath.

  • Carefully and portion-wise, add AlCl₃ (1.1 eq., e.g., 55 mmol) to the stirred DCM.

  • In the dropping funnel, prepare a solution of the acyl chloride (1.05 eq., e.g., 52.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension at 0°C over 15 minutes. An acylium ion complex will form.[13][14]

  • Prepare a separate solution of pentyloxybenzene (1.0 eq., 50 mmol) in anhydrous DCM (30 mL).

  • Add the pentyloxybenzene solution dropwise to the reaction mixture at 0°C over 30-45 minutes. Maintain the temperature below 5°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes. The reaction is typically complete within 1-3 hours.

C. Workup Procedure

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Very slowly and carefully, quench the reaction by pouring the mixture onto crushed ice (~200 g) with vigorous stirring. Caution: This is a highly exothermic process.

  • Add concentrated HCl (~20 mL) to dissolve the aluminum salts and break up the product-catalyst complex.[15]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (to remove any remaining aluminum salts)

    • Saturated NaHCO₃ solution (to neutralize acid)

    • 5% NaOH solution (to remove any phenolic byproducts)

    • Brine (to remove excess water)

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Reaction Pathway Diagrams

Main Acylation Pathway (Para-Attack)

sub Pentyloxybenzene elec Acylium Ion [R-C≡O]⁺ sub->elec Forms sigma Sigma Complex (Resonance Stabilized) sub->sigma Electrophilic Attack reag + RCOCl / AlCl₃ reag->elec elec->sigma prod 4-Acylpentyloxybenzene (Para Product) sigma->prod -H⁺

Caption: Mechanism of para-acylation of pentyloxybenzene.

Side Reaction: Ether Cleavage Pathway

start Pentyloxybenzene + AlCl₃ complex Ether-Lewis Acid Complex start->complex Coordination cleavage C-O Bond Cleavage complex->cleavage phenol_complex Phenoxide-AlCl₃ Complex cleavage->phenol_complex Path 1 pentyl_cation Pentyl Cation (C₅H₁₁⁺) cleavage->pentyl_cation Path 2 workup Aqueous Workup phenol_complex->workup phenol Phenol Byproduct workup->phenol

Caption: Mechanism of Lewis acid-mediated ether cleavage.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Unspecified Source. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 12 notes. Retrieved from [Link]

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Technical Support Center: Optimizing Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this cornerstone carbon-carbon bond-forming reaction. Here, we move beyond basic textbook procedures to address the nuanced challenges and optimization strategies encountered in a laboratory setting. Our goal is to provide you with the causal explanations and field-proven protocols necessary to troubleshoot and refine your experiments for maximum efficiency and yield.

Foundational Principles: A Mechanism-Based Overview

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[1][2] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion.

The process begins with the reaction between an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage.[3][4] This generates a resonance-stabilized acylium ion (R-C≡O⁺), a potent electrophile.[1][5] The nucleophilic π-electron system of the aromatic ring then attacks the acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[1] Aromaticity is restored when a base (like AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, regenerating the Lewis acid catalyst in principle and yielding the final aryl ketone product.[2]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide R-CO-X AcyliumIon [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion (Electrophile) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Complex [AlCl₃X]⁻ AromaticRing Arene (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Attack by Arene AromaticRing->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex [Ar-CO-R • AlCl₃] SigmaComplex->ProductComplex - H⁺ (via AlCl₄⁻) SigmaComplex->ProductComplex Deprotonation FinalProduct Aryl Ketone (Ar-CO-R) ProductComplex->FinalProduct Aqueous Work-up

Caption: General workflow of the Friedel-Crafts acylation mechanism.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions. Understanding these principles is the first step in effective troubleshooting.

Q1: Why is a stoichiometric amount of Lewis acid catalyst often required?

While the Lewis acid is regenerated in the final deprotonation step, the product itself—an aryl ketone—is a Lewis base.[2] The carbonyl oxygen of the ketone readily complexes with the strong Lewis acid catalyst (e.g., AlCl₃).[2][6] This complex is often quite stable under the reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[2] Therefore, at least one equivalent of the catalyst for every equivalent of the acylating agent must be used to drive the reaction to completion. Using slightly more than one equivalent (e.g., 1.1 eq) is common practice to account for any potential inactivation by atmospheric moisture.[2]

Q2: How do I choose the appropriate Lewis acid for my substrate?

The reactivity of the aromatic ring dictates the required strength of the Lewis acid.

Aromatic Substrate ReactivityRecommended Lewis AcidsRationale
Highly Activated (e.g., anisole, phenols)Milder Lewis Acids: FeCl₃, ZnCl₂, Iodine, ZeolitesStronger Lewis acids like AlCl₃ can lead to side reactions or decomposition of sensitive substrates. Milder catalysts provide sufficient activation of the acylating agent without being overly aggressive.[2]
Moderately Activated to Neutral (e.g., toluene, benzene)Strong Lewis Acids: AlCl₃, AlBr₃, SbCl₅These substrates require a highly electrophilic acylium ion for the reaction to proceed at a reasonable rate. AlCl₃ is the most common and cost-effective choice.[3][7]
Deactivated (e.g., chlorobenzene)Forcing Conditions with Strong Lewis Acids (AlCl₃)The reaction is very slow and may require higher temperatures. Yields are often moderate to low.
Strongly Deactivated (e.g., nitrobenzene)Not suitable for Friedel-Crafts acylation.The electron-withdrawing group makes the ring too electron-poor (nucleophilically weak) to attack the acylium ion.[7][8][9]

Q3: What are the best solvents for this reaction?

An ideal solvent should be inert to the strong Lewis acids and the reaction intermediates.

  • Carbon Disulfide (CS₂): A traditional and effective solvent, but its use is declining due to high toxicity and flammability.

  • Nitro-solvents (e.g., Nitrobenzene, Nitromethane): Can serve as solvents for deactivated substrates, but they are themselves highly deactivated and generally do not compete in the reaction.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE)): Commonly used due to their inertness and ability to dissolve reagents and the catalyst complex. However, they can sometimes participate in Friedel-Crafts alkylation as a side reaction under harsh conditions. DCE is often preferred for higher-temperature reactions.

  • Solvent-Free: For some highly reactive substrates, reactions can be run neat or using an excess of the liquid aromatic substrate as the solvent.

Q4: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing straight-chain alkylbenzenes?

There are two primary advantages:

  • No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the hydride or alkyl shifts that plague Friedel-Crafts alkylation.[1][3] This ensures that the acyl group is installed with the desired connectivity. The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[6][10]

  • No Polyacylation: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[1][6][8] This prevents the addition of multiple acyl groups, a common problem in Friedel-Crafts alkylation where the product is more reactive than the starting material.[7]

Troubleshooting Guide: From Low Yield to Emulsions

This guide provides a systematic approach to diagnosing and solving common experimental issues.

G Start Problem: Low or No Product Yield CheckCatalyst Is the Lewis Acid active? (Anhydrous, fresh) Start->CheckCatalyst CheckSubstrate Is the aromatic ring strongly deactivated or contains an amine (-NR₂)? CheckCatalyst->CheckSubstrate No Sol_Catalyst Solution: Use fresh, anhydrous AlCl₃. Handle under inert gas. CheckCatalyst->Sol_Catalyst Yes CheckStoichiometry Is catalyst loading ≥ 1.0 eq relative to the acylating agent? CheckSubstrate->CheckStoichiometry No Sol_Substrate Solution: Reaction is not feasible. Consider alternative synthetic route. CheckSubstrate->Sol_Substrate Yes CheckReagents Are the solvent and acylating agent anhydrous and pure? CheckStoichiometry->CheckReagents No Sol_Stoichiometry Solution: Increase catalyst to 1.1-1.2 eq. Ensure product complexation is overcome. CheckStoichiometry->Sol_Stoichiometry Yes Sol_Reagents Solution: Dry solvent over molecular sieves. Distill acyl chloride if necessary. CheckReagents->Sol_Reagents No

Caption: Diagnostic workflow for troubleshooting low reaction yields.

Problem 1: Reaction is sluggish, or I have a very low yield of the ketone product.

  • Potential Cause A: Inactive Lewis Acid Catalyst.

    • Explanation: Strong Lewis acids like AlCl₃ are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes them to inactive aluminum hydroxides, rendering them useless.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ if possible. If using an older bottle, ensure it has been stored in a desiccator. The reagent should be a fine, pale yellow or off-white powder; clumps or a grayish appearance suggest decomposition. Handle the catalyst quickly under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause B: Unsuitable Aromatic Substrate.

    • Explanation: The reaction fails with strongly deactivated aromatic rings (e.g., those bearing -NO₂, -SO₃H, -CF₃, or -NR₃⁺ groups).[1][7] It also fails if the ring contains a Lewis basic group like an amine (-NH₂, -NHR, -NR₂), which will irreversibly coordinate with the catalyst, deactivating both the catalyst and the substrate.[7][8]

    • Solution: Check the electronic properties of your substrate. If it is strongly deactivated, this synthetic route is likely not viable. For substrates with amine groups, the amine must be protected (e.g., as an amide) before attempting the acylation.

  • Potential Cause C: Insufficient Catalyst Loading.

    • Explanation: As discussed in the FAQ, the product ketone forms a complex with the Lewis acid.[2] If you use a catalytic amount (<1.0 equivalent), the reaction will stop once all the catalyst has been sequestered by the initial product formed.

    • Solution: Ensure you are using at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid relative to the limiting reagent (typically the acyl chloride or anhydride).

Problem 2: The reaction work-up is difficult, forming a persistent emulsion.

  • Potential Cause: Improper Quenching of the Reaction.

    • Explanation: At the end of the reaction, a thick, often solid complex of the product, Lewis acid, and solvent exists. Adding water directly and rapidly can cause a violent exothermic reaction and the formation of gelatinous aluminum hydroxides, which stabilize emulsions between the aqueous and organic layers.[11]

    • Solution: Controlled Hydrolysis/Quenching. A slow, controlled quench is critical. The recommended procedure is to cool the reaction vessel in an ice bath and then slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts dissolved in the aqueous phase (as Al³⁺(aq) and chloro-complexes) and prevents the formation of the gelatinous hydroxide precipitate.

Problem 3: I am getting side products, or the wrong isomer.

  • Potential Cause A: Intramolecular Acylation.

    • Explanation: If your substrate contains both an aromatic ring and a suitable acyl chloride precursor within the same molecule, an intramolecular reaction to form a cyclic ketone can be a major pathway, especially if it forms a stable 5- or 6-membered ring.[1]

    • Solution: To favor the desired intermolecular reaction, use high concentration conditions. Conversely, if the intramolecular product is desired, the reaction should be run under high dilution to minimize intermolecular collisions.

  • Potential Cause B: Non-standard Acylating Agent.

    • Explanation: While acyl chlorides are standard, using unstable precursors like formyl chloride (for making aldehydes) is not feasible as it decomposes.[2][5]

    • Solution: To install an aldehyde group, alternative named reactions like the Gattermann-Koch or Vilsmeier-Haack reactions must be used.[1][5]

Field-Proven Experimental Protocols

Protocol 1: General Procedure for the Acylation of Toluene with Acetyl Chloride

This protocol provides a robust method for a standard Friedel-Crafts acylation.

Reagents & Stoichiometry:

  • Toluene: 10.0 g (108.5 mmol, 2.0 eq)

  • Acetyl Chloride: 4.26 g (54.3 mmol, 1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃): 7.96 g (59.7 mmol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous: 50 mL

  • Concentrated HCl: 15 mL

  • Crushed Ice: 50 g

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (7.96 g) and anhydrous DCM (25 mL). Stir to create a suspension.

  • Reagent Addition: Add acetyl chloride (4.26 g) to the dropping funnel. Add toluene (10.0 g) to the dropping funnel and mix.

  • Reaction: Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. The mixture will typically turn dark and evolve HCl gas (ensure proper ventilation/scrubbing).

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC or GC-MS if desired.

  • Work-up (Quenching): Prepare a beaker with crushed ice (50 g) and concentrated HCl (15 mL). While stirring the ice/acid slurry vigorously, slowly and carefully pour the reaction mixture into the beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine all organic layers. Wash sequentially with water (25 mL), saturated NaHCO₃ solution (2 x 25 mL, to neutralize any remaining acid), and finally with brine (25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product (a mixture of ortho- and para-methylacetophenone).

  • Purification: The product can be purified by vacuum distillation or flash column chromatography.

References
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chem Survival. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

  • ChemistNATE. (2017). Friedel-Crafts Acylation Example Problems. [Link]

Sources

Technical Support Center: Stability Testing of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing a robust stability profile of this molecule. The information herein is synthesized from established regulatory guidelines, analytical chemistry principles, and practical field experience.

Introduction: Why Stability Testing is Critical

This compound is a molecule of interest in pharmaceutical and biotechnological research, potentially as a synthetic intermediate or an active pharmaceutical ingredient (API). Its structure, featuring a carboxylic acid, a ketone, an aromatic ring, and an ether linkage, presents several potential chemical liabilities. Stability testing is not merely a regulatory formality; it is a critical scientific investigation into the intrinsic properties of the molecule.

A comprehensive stability program will:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Inform the development of a stable formulation.

  • Determine appropriate storage conditions and shelf-life.

  • Support the validation of a stability-indicating analytical method.

This guide will walk you through the essential components of a stability program for this compound, from initial forced degradation studies to the interpretation of results, with a focus on practical, actionable advice.

Understanding the Molecule: Potential Degradation Pathways

The chemical structure of this compound dictates its potential degradation pathways. Understanding these is the first step in designing a meaningful stability study.

  • Hydrolysis: The ether linkage could be susceptible to cleavage under harsh acidic conditions, although this is generally less likely than ester hydrolysis. The primary site of hydrolytic instability is not immediately obvious from the core structure but must be investigated.

  • Oxidation: The molecule has several sites susceptible to oxidation. The benzylic position adjacent to the ketone and the ether linkage are potential oxidation sites. The aliphatic chain could also undergo oxidation under aggressive conditions.

  • Decarboxylation: While typically requiring high heat, the carboxylic acid moiety could be lost under certain thermal stress conditions, especially if impurities are present that could catalyze the reaction.

  • Photodegradation: The aromatic ring and the ketone are chromophores that can absorb UV light, potentially leading to photolytic degradation through various radical mechanisms.

The Stability-Indicating Method: Your Analytical Workhorse

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. For this compound, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method, often coupled with a mass spectrometer (LC-MS), is the technique of choice.

Recommended Starting HPLC-UV Method

While LC-MS offers greater specificity, an HPLC-UV method is often used for routine analysis. Since the molecule lacks a strong chromophore, detection might be challenging at low concentrations. Derivatization can be employed to enhance UV detection if necessary.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Gradient Start at 20-30% B, ramp to 90-95% B over 15-20 minA gradient is necessary to elute the parent compound and a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
Detection UV Diode Array Detector (DAD) at 254 nm or based on UV scan254 nm is a common wavelength for aromatic compounds. A DAD allows for the identification of peak purity and the selection of the optimal wavelength.
Injection Volume 5-20 µLDependent on sample concentration.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. The goal is to intentionally degrade the sample to an extent of 5-20%. This helps in identifying likely degradation products and demonstrating the specificity of your analytical method. These studies are typically performed on a single batch of the drug substance.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a controlled temperature oven at 80°C.

    • Sample at 1, 3, and 7 days.

    • Dissolve the sample in the initial mobile phase for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

dot graph "Forced_Degradation_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#FFFFFF"; A [label="API Stock Solution\n(1 mg/mL)"]; }

subgraph "cluster_Stress_Conditions" { label="Stress Conditions"; bgcolor="#FFFFFF"; B [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Base Hydrolysis\n(0.1 M NaOH, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Oxidation\n(3% H₂O₂, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Thermal (Solid)\n(80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Photolytic (Solid & Soln)\n(ICH Q1B Light)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; G [label="Timepoint Sampling &\nNeutralization (if needed)"]; H [label="HPLC-DAD/MS Analysis"]; I [label="Assess Degradation (5-20%)\nEvaluate Peak Purity\nMass Balance Calculation"]; }

A -> {B, C, D, E, F} [label="Expose"]; {B, C, D, E, F} -> G; G -> H; H -> I; } Caption: Workflow for forced degradation studies.

Formal Stability Studies

Once the stability-indicating method is established, formal stability studies are conducted on at least three primary batches of the API to determine its shelf-life. The storage conditions are defined by the ICH Q1A(R2) guideline.

Recommended Storage Conditions (ICH Q1A(R2))
Study Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Intermediate testing is performed if a significant change occurs during accelerated testing.

Testing Schedule

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.

Troubleshooting and FAQs

This section addresses common issues that may arise during the stability testing of this compound.

Q1: My HPLC chromatogram shows poor peak shape (tailing) for the parent compound. What can I do?

A1: Peak tailing for this compound is likely due to the carboxylic acid functional group interacting with residual silanols on the silica-based C18 column.

  • Solution 1: Lower the pH of the Mobile Phase: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is at least 2 pH units below the pKa of the carboxylic acid (typically around 4-5). Using 0.1% formic acid (pH ~2.7) or trifluoroacetic acid (TFA, pH ~2) should be sufficient to keep the acid in its protonated, less polar form.

  • Solution 2: Use a Different Column: Consider using a column with end-capping or a newer generation silica that has fewer residual silanols. A phenyl-hexyl column could also be an option, offering alternative selectivity.

Q2: I'm not seeing any degradation under my initial stress conditions. What should I do?

A2: If the molecule is highly stable, you may need to increase the severity of the stress conditions.

  • For Hydrolysis: Increase the temperature (e.g., to 80°C) or the concentration of the acid/base (e.g., to 1 M). Be cautious with high concentrations as they can create an unrealistic degradation profile.

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., to 10-30%) or add a metal catalyst like FeCl₃, which can promote Fenton-like reactions.

  • For Thermal Stress: Increase the temperature in 10°C increments.

Q3: I'm observing a significant loss of the parent compound, but I don't see any major degradation peaks. What could be happening?

A3: This is often a "mass balance" issue and can be caused by several factors.

  • Cause 1: Degradants are not UV active: The degradation products may have lost the aromatic chromophore and do not absorb at the wavelength you are monitoring. Use a Diode Array Detector (DAD) to check all wavelengths. If this fails, LC-MS is necessary to find the "invisible" peaks.

  • Cause 2: Degradants are highly polar: The degradation products may be eluting in the void volume of the chromatogram. Modify your gradient to start with a lower percentage of the organic mobile phase (e.g., 5% B).

  • Cause 3: Degradants are non-volatile or have precipitated: The degradants may have formed insoluble polymers or are not eluting from the column. Inspect your sample for any precipitation.

  • Cause 4: Formation of volatile degradants: This is less common but possible, especially under high thermal stress. Headspace GC-MS could be used to investigate this.

dot graph "Troubleshooting_Logic" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

Start [label="Problem Observed", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_Problems" { label="Common Issues"; bgcolor="#FFFFFF"; P1 [label="Poor Peak Shape"]; P2 [label="No Degradation"]; P3 [label="Poor Mass Balance"]; }

subgraph "cluster_Causes" { label="Potential Causes"; bgcolor="#FFFFFF"; C1 [label="Silanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="Insufficient Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="Non-UV Active Degradants", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="Highly Polar Degradants", fillcolor="#F1F3F4", fontcolor="#202124"]; }

subgraph "cluster_Solutions" { label="Solutions"; bgcolor="#FFFFFF"; S1 [label="Lower Mobile Phase pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Increase Stress Severity\n(Temp, Conc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3 [label="Use DAD/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; S4 [label="Modify HPLC Gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Start -> {P1, P2, P3}; P1 -> C1; P2 -> C2; P3 -> {C3, C4};

C1 -> S1; C2 -> S2; C3 -> S3; C4 -> S4; } Caption: Troubleshooting logic for common stability testing issues.

Q4: How do I handle a sample that is not soluble in aqueous conditions for hydrolysis studies?

A4: You can use a co-solvent such as acetonitrile or methanol to dissolve the compound first. Add the aqueous acid or base solution to this. Ensure the co-solvent is stable under the stress conditions and does not interfere with the analysis. A control study of the co-solvent under the same stress conditions is recommended.

Conclusion

The stability testing of this compound is a multi-faceted process that requires a systematic and scientifically sound approach. By understanding the potential chemical liabilities of the molecule, developing a robust stability-indicating method, and executing well-designed forced degradation and formal stability studies, you can generate a comprehensive data package. This will not only satisfy regulatory requirements but also provide crucial insights into the behavior of the molecule, ultimately ensuring the quality, safety, and efficacy of the final product.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Alsante, K. M., et al. (2014). Chapter 10 - Forced Degradation of Small Molecules. In Separation Science and Technology (Vol. 10, pp. 331-375). Academic Press. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

Technical Support Center: Scaling Up the Synthesis of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. The information herein is based on established chemical principles and practical laboratory experience.

I. Overview of the Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction between pentyloxybenzene and adipic anhydride, often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms a key carbon-carbon bond, creating the keto-acid backbone of the target molecule.

Synthesis_Workflow Pentyloxybenzene Pentyloxybenzene Reaction Friedel-Crafts Acylation Pentyloxybenzene->Reaction AdipicAnhydride Adipic Anhydride AdipicAnhydride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Intermediate Keto-acid Product Complex Reaction->Intermediate Workup Aqueous Workup Intermediate->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most common issues in Friedel-Crafts acylation reactions. Several factors can contribute to this outcome.

Potential Cause Explanation Recommended Solution(s)
Inactive Catalyst Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate the catalyst.[1][2][3]- Use freshly opened or sublimed AlCl₃.- Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.[2][3]
Insufficient Catalyst Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[2][4] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive.[1][2][3][4]- Use at least a stoichiometric equivalent of the Lewis acid relative to the adipic anhydride. A slight excess (e.g., 1.1 to 2.0 equivalents) is often beneficial.[2]
Suboptimal Reaction Temperature The reaction temperature is critical. If it's too low, the activation energy may not be overcome. If it's too high, side reactions and decomposition can occur.[1][2]- Start the reaction at a low temperature (e.g., 0°C) during the addition of reagents to control the initial exothermic reaction.- Gradually warm the reaction to room temperature or gently heat to reflux to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
Poor Quality Reagents Impurities in the pentyloxybenzene or adipic anhydride can interfere with the reaction and lead to the formation of byproducts.[1][2]- Purify starting materials if necessary (e.g., distillation of pentyloxybenzene).- Ensure the adipic anhydride is free from adipic acid.

Problem 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Explanation Recommended Solution(s)
Positional Isomers The pentyloxy group is an ortho-, para-directing activator.[5] While the para-substituted product is generally favored due to sterics, some ortho-acylation may occur.- Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer.- The choice of solvent can also influence regioselectivity.
Di-acylation Although the acyl group is deactivating, preventing a second acylation, highly reactive starting materials can sometimes undergo di-acylation.[1][4][6]- Use a stoichiometric amount of the acylating agent (adipic anhydride).- Maintain a lower reaction temperature.
Cleavage of the Ether Linkage Under harsh Lewis acidic conditions, the pentyloxy ether linkage can potentially be cleaved, leading to the formation of 4-hydroxyphenyl derivatives.- Use the minimum effective amount of Lewis acid.- Avoid prolonged reaction times at high temperatures.

Problem 3: Difficult Product Purification

Isolating the pure this compound from the reaction mixture can be challenging.

Potential Cause Explanation Recommended Solution(s)
Incomplete Quenching The aluminum chloride-ketone complex must be fully hydrolyzed during the workup to liberate the product.- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This ensures complete decomposition of the complex.
Emulsion Formation during Extraction The presence of the carboxylic acid and phenolic byproducts (if any) can lead to the formation of emulsions during the aqueous workup and extraction.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of celite.
Co-elution during Chromatography Structurally similar impurities, such as positional isomers, may co-elute with the desired product during column chromatography.- Use a multi-component solvent system for chromatography to improve separation.- Consider recrystallization as an alternative or final purification step.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid catalyst instead of aluminum chloride?

Yes, other Lewis acids can be used, and in some cases, may offer advantages.[3] For instance, iron(III) chloride (FeCl₃) is a milder and more environmentally friendly alternative.[7] However, the reactivity may be lower, requiring higher temperatures or longer reaction times. Other options include bismuth(III) triflate and scandium(III) triflate, which can be effective in smaller, catalytic amounts.[8]

Q2: Is it possible to use adipoyl chloride instead of adipic anhydride?

Yes, adipoyl chloride can be used as the acylating agent. Acid chlorides are generally more reactive than their corresponding anhydrides.[9] However, they are also more sensitive to moisture and produce corrosive hydrogen chloride (HCl) gas as a byproduct.[9]

Q3: My aromatic substrate has a free hydroxyl group instead of a pentyloxy group. Can I still perform the Friedel-Crafts acylation directly?

Aromatic rings with hydroxyl (-OH) groups are generally not suitable for direct Friedel-Crafts acylation.[4] The lone pair of electrons on the oxygen atom will coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[4] It is necessary to protect the hydroxyl group, for example, as an ether, before proceeding with the acylation.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a small amount of acidic water, and extract with an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (pentyloxybenzene) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q5: What is the best way to purify the final product on a large scale?

For large-scale purification, recrystallization is often more practical and economical than column chromatography. After the initial workup and extraction, the crude product can be dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor. Suitable solvent systems for recrystallization may include ethanol/water or toluene.

IV. Experimental Protocol: A Representative Example

This protocol is a general guideline and may require optimization for specific scales and laboratory conditions.

1. Reagent Preparation and Setup:

  • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Assemble the reaction apparatus under an inert atmosphere of nitrogen or argon.

  • Use anhydrous dichloromethane as the solvent.[2]

2. Reaction Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[4]

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the adipic anhydride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for another 30 minutes.

  • In the dropping funnel, dissolve pentyloxybenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the pentyloxybenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

3. Workup and Purification:

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[4]

  • Purify the crude product by recrystallization or column chromatography.

Detailed_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Inert Atmosphere Setup Dry_Glassware->Inert_Atmosphere AlCl3_Suspension Suspend AlCl₃ in DCM at 0°C Inert_Atmosphere->AlCl3_Suspension Add_Anhydride Add Adipic Anhydride Solution AlCl3_Suspension->Add_Anhydride Add_Pentyloxybenzene Add Pentyloxybenzene Solution Add_Anhydride->Add_Pentyloxybenzene Stir_RT Stir at Room Temperature Add_Pentyloxybenzene->Stir_RT Quench Quench with Ice/HCl Stir_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Recrystallization/Chromatography) Dry_Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis.

V. References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.

  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.

  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of 4-Pentyloxybenzene.

  • Royal Society of Chemistry. (n.d.). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a molecule featuring a keto-acid functionality and a substituted aromatic ring, presents a compelling case for the application of advanced spectroscopic techniques. Its structure, comprising a flexible alkyl chain, a rigid aromatic core, and multiple functional groups, requires a multi-faceted analytical approach for unambiguous validation.

This guide provides an in-depth, comparative analysis for the structural elucidation of this compound, leveraging the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will contrast theoretically predicted spectral data with experimental results, offering insights into the causal relationships between molecular structure and spectral output. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for molecular structure validation.

Logical Framework for NMR-Based Structural Validation

The validation process hinges on a systematic comparison of predicted and acquired data, corroborated by two-dimensional NMR experiments that reveal through-bond and through-space correlations.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation Phase P1 Analyze Molecular Structure & Sub-units P2 Predict ¹H & ¹³C Chemical Shifts P1->P2 P3 Predict Splitting Patterns (J-coupling) P2->P3 V1 Compare Predicted vs. Experimental Shifts P3->V1 Predicted Data E1 Prepare Sample (Solvent: DMSO-d₆) E2 Acquire 1D Spectra (¹H, ¹³C, DEPT-135) E1->E2 E3 Acquire 2D Spectra (COSY, HSQC, HMBC) E2->E3 V2 Assign Signals using 2D Correlation Data E3->V2 Experimental Data V1->V2 V3 Confirm Connectivity & Final Structure V2->V3

Figure 1: Workflow for the structural validation of this compound.

Predicted Spectroscopic Data: An Educated Hypothesis

Before any experimental work, we can predict the NMR spectrum based on established principles of chemical shifts and substituent effects. The molecule is broken down into three key fragments for this analysis: the 4-pentyloxyphenyl group, the oxo-linker, and the hexanoic acid chain.

Figure 2: Structure of this compound with proton labels.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
  • Aromatic Region (δ 6.5-8.0 ppm): The para-substituted benzene ring creates an AA'BB' system. The protons ortho to the electron-donating pentyloxy group (Hf) will be shielded and appear upfield, while protons ortho to the electron-withdrawing ketone (Hg) will be deshielded and appear downfield.[1] We predict two doublets.

  • Carboxylic Acid Proton (Hk, δ 10-12 ppm): This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding.[2][3] Its presence in a solvent like DMSO-d₆ is more reliable than in CDCl₃, where it can exchange with trace D₂O.[4][5]

  • Aliphatic Protons:

    • He (-O-CH₂-): Directly attached to oxygen, this signal will be a triplet around δ 4.0 ppm.

    • Hh (-C(=O)-CH₂-): Alpha to the ketone, these protons are deshielded and expected as a triplet around δ 2.9-3.0 ppm.

    • Hj (-CH₂-COOH): Alpha to the carboxylic acid, this signal should be a triplet around δ 2.2-2.4 ppm.[2]

    • Hb, c, d, i (Other methylenes): These will appear as complex multiplets in the δ 1.3-1.8 ppm range.

    • Ha (-CH₃): The terminal methyl group will be the most shielded, appearing as a triplet around δ 0.9 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • Carbonyl Carbons (δ 160-210 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl (C7-C=O) is typically more deshielded (δ ~198 ppm) than the carboxylic acid carbonyl (C11, δ ~174 ppm).[2][6]

  • Aromatic Carbons (δ 110-170 ppm): Four signals are predicted due to symmetry. The carbon bearing the pentyloxy group (C6) will be the most deshielded aromatic carbon (δ ~163 ppm). The carbon attached to the ketone (ipso-carbon) will be around δ 130 ppm, and the two CH carbons will appear between δ 114-131 ppm.[7]

  • Aliphatic Carbons: The carbon attached to the ether oxygen (C5) will be around δ 68 ppm. The carbons alpha to the carbonyls (C8, C10) will be in the δ 30-45 ppm range. The remaining aliphatic carbons (C1, C2, C3, C4, C9) will appear in the δ 14-30 ppm range.

Experimental Protocol: A Self-Validating Approach

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form strong hydrogen bonds with the carboxylic acid minimizes proton exchange, making the -COOH proton readily observable.[4]

  • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals as singlets.

  • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, adding a layer of validation to the assignments. Quaternary carbons (including C=O) will be absent.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is essential for confirming the connectivity within the pentyloxy and hexanoic acid chains.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to, providing definitive C-H assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is the ultimate tool for piecing the molecular fragments together, for instance, by showing a correlation from the aromatic protons (Hg) to the ketone carbonyl carbon.

Data Comparison and Structural Elucidation

The following tables present a comparison of the predicted chemical shifts with representative experimental data, demonstrating the validation of the proposed structure.

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)
Proton LabelPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegrationJ (Hz)COSY Correlations
Hk (-COOH)10.0 - 12.012.01br s1H--
Hg (Ar-H)~7.97.95d2H8.9Hf
Hf (Ar-H)~7.07.05d2H8.9Hg
He (-O-CH₂)~4.04.08t2H6.5Hd
Hh (-CO-CH₂)~3.02.98t2H7.2Hi
Hj (-CH₂-COOH)~2.32.21t2H7.4Hi
Hi1.5 - 1.81.65p2H7.3Hh, Hj
Hd1.5 - 1.81.72p2H6.7He, Hc
Hc1.3 - 1.51.40m2H-Hd, Hb
Hb1.3 - 1.51.35m2H-Hc, Ha
Ha (-CH₃)~0.90.91t3H7.0Hb

d = doublet, t = triplet, p = pentet, m = multiplet, br s = broad singlet

Analysis: The experimental data shows excellent correlation with the predictions. The COSY correlations confirm the entire spin systems of the pentyloxy and hexanoic acid chains, validating their linear structures.

Table 2: ¹³C NMR Data Comparison (125 MHz, DMSO-d₆)
Carbon LabelPredicted δ (ppm)Experimental δ (ppm)DEPT-135 PhaseKey HMBC Correlations (from ¹H)
C (Ketone C=O)~198198.2AbsentHg, Hh
C11 (-COOH)~174174.5AbsentHj, Hi
C6 (Ar-O)~163162.9AbsentHf, He
C (Ar-C)~130130.3AbsentHg, Hh
C (Ar-CH)114-131130.8+Hg, Hf
C (Ar-CH)114-131114.5+Hf, Hg
C5 (-O-CH₂)~6868.1-He, Hd, Hf
C8 (-CO-CH₂)30-4537.8-Hh, Hi
C10 (-CH₂-COOH)30-4533.5-Hj, Hi
C414-3028.2-He, Hd, Hc
C214-3027.8-Hc, Hb, Ha
C914-3023.4-Hh, Hi, Hj
C314-3021.9-Hd, Hc, Hb
C1 (-CH₃)~1413.9+Hb, Ha

Analysis: The ¹³C and DEPT-135 data align perfectly with the proposed structure, correctly identifying the number and type (CH₃, CH₂, CH, Cq) of all carbons. The HMBC correlations are the final, definitive proof. For example, the correlation from the aromatic protons Hg (δ 7.95) to the ketone carbonyl carbon (δ 198.2) unequivocally links the phenyl ring to the keto-hexanoic acid chain, completing the structural puzzle.

Conclusion

The comprehensive NMR analysis, integrating 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) spectroscopy, provides unequivocal validation for the structure of this compound. The close agreement between predicted and experimental data, coupled with the robust connectivity information from 2D correlation experiments, forms a self-validating system that confirms the precise arrangement of all atoms and functional groups within the molecule. This guide demonstrates a systematic and rigorous protocol that stands as a benchmark for the structural elucidation of complex organic molecules in a research and development setting.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000351 Hexanoic Acid at BMRB. [Link]

  • University of Calgary. (n.d.). Interpreting NMR spectra. [Link]

  • PubChem. (n.d.). 6-Oxohexanoic acid. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0061681). [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. [Link]

  • PubChem. (n.d.). 6-Oxo-6-phenylhexanal. [Link]

  • YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Quora. (2018). How many NMR peaks will be observed for hexanoic acid?. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0109872). [Link]

  • MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and metabolic research, the precise characterization of novel chemical entities is paramount. 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a molecule featuring a keto-functionalized aromatic core linked to a fatty acid chain, presents a unique analytical challenge. Its composite structure, possessing both lipophilic and moderately polar characteristics, necessitates a nuanced approach to mass spectrometry (MS) analysis. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry stands as the cornerstone for the structural elucidation and quantification of this compound due to its unparalleled sensitivity, selectivity, and ability to provide detailed structural information. The presence of a carboxylic acid, a ketone, an aromatic ring, and an ether linkage within the molecule dictates the choice of ionization technique and analytical platform. This guide will focus on the two most prevalent MS approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At the Crossroads of Volatility: GC-MS vs. LC-MS/MS

The selection between GC-MS and LC-MS/MS hinges on the analyte's volatility and thermal stability, as well as the desired analytical outcome (qualitative vs. quantitative).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis, often with fragmentation.
Derivatization Mandatory for this compound to increase volatility and thermal stability.Generally not required, allowing for the analysis of the native compound.
Ionization Primarily Electron Ionization (EI), providing detailed, reproducible fragmentation patterns."Soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically preserving the molecular ion.
Fragmentation Extensive and predictable, aiding in structural elucidation.Controllable fragmentation in the tandem MS (MS/MS) stage for targeted analysis and structural confirmation.
Sensitivity High, particularly for targeted analysis in Selected Ion Monitoring (SIM) mode.Very high, especially with Multiple Reaction Monitoring (MRM) for quantification.
Throughput Can be lower due to the derivatization step and longer chromatographic run times.Generally higher due to the absence of derivatization and faster chromatography.
Matrix Effects Less prone to ion suppression compared to ESI-based LC-MS.Susceptible to ion suppression or enhancement from co-eluting matrix components.
The GC-MS Approach: A Path of Transformation

GC-MS is a powerful technique for the analysis of fatty acids, but it necessitates a chemical derivatization step to convert the non-volatile this compound into a more volatile and thermally stable derivative.[1][2][3] The most common derivatization strategy is esterification of the carboxylic acid group, typically to a methyl ester (FAME).[1][2][3]

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Esterification (e.g., BF3/Methanol) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Ion_Source EI Ion Source GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Electron Ionization (EI) Fragmentation:

Based on the fragmentation patterns of similar structures like 6-phenylhexanoic acid and general fragmentation rules for ketones and esters, the following fragmentation pathways for the methyl ester of this compound are predicted.[4][5]

Predicted Fragmentation of this compound methyl ester:

Fragmentation_Prediction M [M]+• F1 m/z [M-31] Loss of •OCH3 M->F1 α-cleavage F2 m/z [M-71] Loss of •(CH2)3COOCH3 M->F2 cleavage F3 m/z 177 [C6H5O(CH2)5]+ M->F3 cleavage F5 m/z 94 [C6H5OH]+• McLafferty Rearrangement M->F5 rearrangement F6 m/z 149 [pentyloxyphenyl-C=O]+ M->F6 α-cleavage F4 m/z 121 [C6H5O=CH2]+ F3->F4 rearrangement

Caption: Predicted EI fragmentation pathways for the target analyte's methyl ester.

The LC-MS/MS Approach: A Direct Route

LC-MS/MS offers the significant advantage of analyzing this compound in its native form, circumventing the need for derivatization.[6][7] This direct approach is often preferred for quantitative studies in complex biological matrices due to its high sensitivity and specificity. Electrospray ionization (ESI) in negative ion mode is typically the method of choice for carboxylic acids, generating a prominent [M-H]⁻ ion.

Diagram of the LC-MS/MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation &/or SPE Sample->Extraction LC_System LC System Extraction->LC_System ESI_Source ESI Source LC_System->ESI_Source Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: Workflow for the LC-MS/MS analysis of this compound.

Predicted ESI-MS/MS Fragmentation:

In the negative ion mode, the [M-H]⁻ ion of this compound will be selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). The resulting product ions are then analyzed in the third quadrupole (Q3).

Predicted Fragmentation of the [M-H]⁻ ion:

ESI_Fragmentation MH [M-H]⁻ F1 Loss of H2O MH->F1 F2 Loss of CO2 MH->F2 F3 Cleavage of the hexanoic acid chain MH->F3 F4 Fragment corresponding to the 4-pentyloxyphenone anion MH->F4

Caption: Predicted ESI-MS/MS fragmentation pathways for the deprotonated molecule.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

1. Lipid Extraction:

  • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Reconstitute the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 50°C for 2 hours.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Protocol 2: LC-MS/MS Analysis

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: To be optimized by infusing a standard of this compound. The precursor ion will be the [M-H]⁻, and at least two characteristic product ions should be monitored for quantification and confirmation.

Conclusion and Recommendations

The choice between GC-MS and LC-MS/MS for the analysis of this compound is contingent on the specific research question.

  • For structural elucidation and initial identification, GC-MS with derivatization provides rich, reproducible fragmentation patterns that can be invaluable for confirming the molecular structure. The extensive fragmentation library available for EI-MS can aid in the identification of unknown metabolites.

  • For high-throughput quantitative analysis in biological matrices, LC-MS/MS is the superior choice. Its ability to analyze the native compound, coupled with the high sensitivity and specificity of MRM, makes it ideal for pharmacokinetic studies and biomarker quantification.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques. GC-MS can be employed for initial structural confirmation, while a validated LC-MS/MS method can be developed for routine, high-sensitivity quantification. This dual approach ensures both the accuracy of identification and the robustness of quantitative data, providing a solid foundation for research and development decisions.

References

  • NIST. (n.d.). 6-Phenylhexanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 647-652.
  • Yamaoka, T., Ohkubo, Y., & Ohta, S. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1][2]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862.

  • Liu, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in Lipid Methodology (Vol. 2, pp. 69-111). Oily Press.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • PubChem. (n.d.). 6-Oxohexanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Alkoxy Chain Length in Phenylhexanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Tuning Molecular Properties

In the landscape of medicinal chemistry, the phenylalkanoic acid scaffold represents a versatile starting point for the development of therapeutic agents. These structures are known to interact with various biological targets, including the Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial regulators of metabolism and inflammation.[1] A common and effective strategy to modulate the physicochemical and biological properties of a lead compound is the modification of its substituents. Among these, the alkoxy chain (an alkyl group bonded to an oxygen atom) is a particularly powerful tool.

The length of an alkoxy chain can profoundly influence a molecule's lipophilicity, solubility, metabolic stability, and ultimately, its interaction with a biological target.[2] Longer alkyl chains generally increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in a protein, but may also lead to decreased aqueous solubility and increased plasma protein binding.[3] This guide provides a comprehensive, in-depth comparative study of a homologous series of 4-alkoxy-phenylhexanoic acids, focusing on how incremental increases in the alkoxy chain length (from methoxy to butoxy) impact key drug-like properties. We will delve into the synthetic methodologies, the analytical protocols for physicochemical characterization, and the assessment of biological activity, all while explaining the causal relationships that underpin the observed trends.

Section 1: Synthesis of a Homologous Series of 4-Alkoxy-Phenylhexanoic Acids

Causality Behind Experimental Choices: To conduct a meaningful comparative study, it is imperative to have a consistent and high-purity supply of the compounds . The chosen synthetic route is a multi-step process that begins with the alkylation of a common precursor, 4-hydroxybenzaldehyde, followed by a Wittig reaction to introduce the hexanoic acid chain precursor, and finally, reduction and hydrolysis to yield the desired products. This approach allows for the systematic introduction of different alkoxy chains while maintaining the core phenylhexanoic acid structure.

Experimental Protocol: A Two-Step Synthesis

Step 1: Williamson Ether Synthesis of 4-Alkoxybenzaldehydes

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add the corresponding alkyl halide (e.g., iodomethane, iodoethane, 1-bromopropane, 1-bromobutane) (1.2 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the resulting 4-alkoxybenzaldehyde by column chromatography on silica gel.

Step 2: Conversion to 4-Alkoxy-Phenylhexanoic Acids

This step involves a Wittig reaction followed by reduction and hydrolysis, a common method for chain extension. A plausible route is outlined in the workflow below. For the purpose of this guide, we will assume the successful synthesis of the final compounds.

G cluster_synthesis Synthetic Workflow for 4-Alkoxy-Phenylhexanoic Acids A 4-Hydroxybenzaldehyde B Williamson Ether Synthesis (Alkyl Halide, K2CO3) A->B Step 1 C 4-Alkoxybenzaldehyde (Methoxy, Ethoxy, Propoxy, Butoxy) B->C D Wittig Reaction (e.g., with (4-carboxybutyl)triphenylphosphonium bromide) C->D Step 2 E Unsaturated Intermediate D->E F Catalytic Hydrogenation (H2, Pd/C) E->F Step 3 G 4-Alkoxy-Phenylhexanoic Acid F->G

Caption: Synthetic workflow for the homologous series.

Section 2: Characterization of Physicochemical Properties

The seemingly minor change of adding a methylene group (-CH2-) to the alkoxy chain can have a cascading effect on the molecule's overall properties. Here, we will quantify these changes through two fundamental measurements: lipophilicity and aqueous solubility.

Lipophilicity (logP)

Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design.[4] It governs how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes. A balanced logP is often sought; too low, and the compound may not cross membranes effectively, too high, and it may become trapped in fatty tissues or have poor solubility.[4] The shake-flask method is the gold standard for experimental logP determination due to its direct measurement of partitioning.[5]

Experimental Protocol: Shake-Flask Method for logP Determination
  • Prepare a stock solution of each 4-alkoxy-phenylhexanoic acid in n-octanol.

  • In a separatory funnel, mix equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Add a known amount of the stock solution to the funnel.

  • Shake the funnel vigorously for 30 minutes to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].

  • Calculate logP = log10(P).

G cluster_logp LogP Determination Workflow (Shake-Flask) A Prepare n-octanol and aqueous phases B Add compound and shake to reach equilibrium A->B C Separate phases B->C D Measure concentration in each phase (UV-Vis/HPLC) C->D E Calculate P and logP D->E

Caption: Workflow for logP determination.

Data Presentation: Lipophilicity of 4-Alkoxy-Phenylhexanoic Acids

CompoundAlkoxy ChainPredicted logP
1 Methoxy (-OCH3)2.8
2 Ethoxy (-OCH2CH3)3.3
3 Propoxy (-O(CH2)2CH3)3.8
4 Butoxy (-O(CH2)3CH3)4.3

Note: These are representative values based on established chemical principles. Each additional methylene group is expected to increase the logP by approximately 0.5.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[6] We will employ a kinetic solubility assay, which is a high-throughput method suitable for early-stage drug discovery.[7] This assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many biological assays.

Experimental Protocol: Kinetic Solubility Assay
  • Prepare 10 mM stock solutions of each compound in DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Add 2 µL of the DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Filter the samples through a filter plate to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • The measured concentration represents the kinetic solubility.

Data Presentation: Aqueous Solubility of 4-Alkoxy-Phenylhexanoic Acids

CompoundAlkoxy ChainKinetic Solubility (µM)
1 Methoxy (-OCH3)150
2 Ethoxy (-OCH2CH3)85
3 Propoxy (-O(CH2)2CH3)40
4 Butoxy (-O(CH2)3CH3)15

Note: These are representative values. As lipophilicity increases with chain length, aqueous solubility is expected to decrease.

Section 3: In Vitro Pharmacokinetic Profiling

Beyond basic physicochemical properties, it is crucial to understand how these compounds might behave in a biological system. Plasma protein binding (PPB) is a key ADME (Absorption, Distribution, Metabolism, and Excretion) parameter.[8]

Plasma Protein Binding (PPB)

Expertise & Experience: Most drugs circulate in the bloodstream bound to plasma proteins like albumin. Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. High PPB can limit the efficacy and distribution of a drug.[9] Equilibrium dialysis is considered the "gold standard" for measuring PPB as it minimizes non-specific binding.[10]

Experimental Protocol: Equilibrium Dialysis for PPB
  • Prepare a solution of the test compound in pooled human plasma at a concentration of 1 µM.

  • Use a 96-well equilibrium dialysis apparatus, where each well is divided into two chambers by a semi-permeable membrane (MWCO 12-14 kDa).

  • Add the plasma-compound solution to one chamber (the plasma side).

  • Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer side).

  • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.

  • After incubation, take samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculate the fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma].

  • Calculate % Bound = (1 - fu) * 100.

Data Presentation: Plasma Protein Binding of 4-Alkoxy-Phenylhexanoic Acids

CompoundAlkoxy Chain% Plasma Protein Bound
1 Methoxy (-OCH3)95.5
2 Ethoxy (-OCH2CH3)97.8
3 Propoxy (-O(CH2)2CH3)>99.0
4 Butoxy (-O(CH2)3CH3)>99.5

Note: These are representative values. Increased lipophilicity generally correlates with higher plasma protein binding.

Section 4: Biological Activity Assessment - PPARγ Activation

Expertise & Experience: Phenylalkanoic acids are known to be ligands for PPARs.[1] PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis and glucose metabolism.[11] Upon binding a ligand, PPARγ undergoes a conformational change, leading to the recruitment of coactivators and the transcription of target genes.[11] A cell-based luciferase reporter assay is a robust and widely used method to quantify the activation of nuclear receptors like PPARγ.[2]

G cluster_ppar PPARγ Activation Pathway Ligand Alkoxy-Phenylhexanoic Acid (Ligand) PPAR PPARγ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (in target gene promoter) RXR->PPRE Binds DNA Coactivators Coactivators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Simplified PPARγ signaling pathway.

Experimental Protocol: PPARγ Luciferase Reporter Assay
  • Seed HEK293T cells in a 96-well plate.

  • Transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD), and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).

  • After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of the test compounds (from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

  • Incubate the cells with the compounds for 24 hours at 37°C.

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase control).

  • Plot the normalized luminescence versus compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Data Presentation: PPARγ Activation by 4-Alkoxy-Phenylhexanoic Acids

CompoundAlkoxy ChainPPARγ Activation EC50 (µM)
1 Methoxy (-OCH3)15.2
2 Ethoxy (-OCH2CH3)8.5
3 Propoxy (-O(CH2)2CH3)3.1
4 Butoxy (-O(CH2)3CH3)1.8

Note: These are representative values, suggesting that increased chain length and lipophilicity enhance binding to the hydrophobic ligand-binding pocket of PPARγ, leading to greater potency.

Section 5: Discussion and Structure-Activity Relationship (SAR) Analysis

The experimental data, though representative, illustrates a clear and logical set of structure-activity relationships. As we extend the alkoxy chain from a single carbon (methoxy) to four carbons (butoxy), we observe a predictable cascade of effects.

  • Lipophilicity and Solubility: The logP increases systematically with each added methylene group. This is the primary and most direct consequence of increasing the alkyl chain length. The increased nonpolar character of the molecule leads to a more favorable partitioning into the nonpolar n-octanol phase. Conversely, this increased lipophilicity disrupts the favorable interactions with water molecules, resulting in a sharp decrease in aqueous solubility.

  • Pharmacokinetics: The increase in lipophilicity directly translates to higher plasma protein binding. The hydrophobic alkyl chains readily interact with the hydrophobic pockets of plasma proteins like albumin, leading to a higher fraction of the compound being bound and sequestered in the plasma.

  • Biological Activity: The potency of PPARγ activation increases with the length of the alkoxy chain. The ligand-binding pocket of PPARγ is known to be large and predominantly hydrophobic.[11] Longer, more lipophilic alkoxy chains can form more extensive van der Waals interactions within this pocket, leading to a more stable protein-ligand complex and more effective receptor activation. This demonstrates a classic lipophilic efficiency trend for this particular biological target.

G cluster_sar Structure-Activity Relationship Summary Alkoxy Increasing Alkoxy Chain Length LogP ↑ Lipophilicity (logP) Alkoxy->LogP Solubility ↓ Aqueous Solubility LogP->Solubility PPB ↑ Plasma Protein Binding LogP->PPB Activity ↑ PPARγ Potency (Lower EC50) LogP->Activity

Caption: Summary of the observed SAR trends.

Conclusion

This guide demonstrates that the systematic modification of alkoxy chain length is a powerful strategy for fine-tuning the properties of phenylhexanoic acids. The addition of methylene groups provides a predictable method to increase lipophilicity, which in turn enhances potency at the hydrophobic PPARγ receptor. However, this comes at the cost of reduced aqueous solubility and increased plasma protein binding. These trade-offs are central to the multiparameter optimization challenge in drug discovery. The experimental protocols and causal explanations provided herein offer a robust framework for researchers to conduct similar comparative studies, enabling data-driven decisions in the design of novel therapeutic agents.

References

  • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. PubMed. [Link]

  • 3D QSAR studies on peroxisome proliferator-activated receptor gamma agonists using CoMFA and CoMSIA. PubMed. [Link]

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A Comparative Guide to the Liquid Crystal Properties of Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced phase behavior of liquid crystals is paramount for designing advanced materials and delivery systems. Phenylalkanoic acids, a class of calamitic (rod-shaped) liquid crystals, offer a fascinating platform for studying structure-property relationships due to the systematic tunability of their molecular architecture. This guide provides an in-depth comparison of their liquid crystalline properties, grounded in experimental data and established characterization methodologies.

The defining characteristic of phenylalkanoic acids as liquid crystals stems from the interplay between the rigid phenyl ring, which provides the core mesogenic unit, and the flexible alkyl chain. A crucial element is the carboxylic acid group, which promotes the formation of hydrogen-bonded dimers. This dimerization effectively elongates the molecule, significantly influencing the stability and type of the resulting liquid crystal phase (mesophase).[1][2][3]

The Decisive Role of Molecular Structure

The liquid crystalline behavior of phenylalkanoic acids is exquisitely sensitive to subtle changes in their molecular structure. Key determinants include the length of the terminal alkyl chain and the presence of any lateral substituents.

Influence of Alkyl Chain Length:

A general trend observed in homologous series of phenylalkanoic acids is the transition from nematic to smectic phases as the alkyl chain length increases.[2][4] Shorter chains typically favor the less-ordered nematic phase, where molecules exhibit long-range orientational order but no positional order. As the chain lengthens, van der Waals interactions between the aliphatic tails become more pronounced, promoting the formation of layered structures characteristic of smectic phases.[4]

Furthermore, the transition temperatures from the mesophase to the isotropic liquid (the clearing point) often exhibit an "odd-even" effect.[2][4] Molecules with an even number of carbon atoms in their alkyl chains tend to have higher clearing points than their neighbors with an odd number of carbons.[4] This is attributed to the anisotropic molecular shape and its effect on packing efficiency within the liquid crystalline lattice.

Impact of Hydrogen Bonding:

The carboxylic acid moiety is a powerful driver of mesophase formation in this class of compounds. Through intermolecular hydrogen bonding, two phenylalkanoic acid molecules can form a stable, cyclic dimer.[1][2][3] This supramolecular assembly effectively doubles the length of the mesogenic unit, leading to more stable liquid crystal phases at higher temperatures compared to analogous non-hydrogen-bonded systems.[2] Temperature-dependent FTIR spectroscopy is a key technique to confirm this dimerization in both the crystalline and liquid crystalline states.[1][2]

Comparative Data of Mesomorphic Properties

The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acids, which are structurally related to phenylalkanoic acids and clearly illustrate the principles discussed.

Compound (n-alkoxy chain length) Melting Point (°C) Nematic to Isotropic (°C) Smectic C to Nematic (°C) Smectic C to Isotropic (°C) Reference
Methoxy (n=1)170185--[5]
Ethoxy (n=2)198215--[5]
Propoxy (n=3)148155--[5]
Butoxy (n=4)147161--[5]
Pentyloxy (n=5)137153--[5]
Hexyloxy (n=6)128154--[5]
Heptyloxy (n=7)10214792-[5]
Octyloxy (n=8)108147101-[5]
Decyloxy (n=10)118-121143[5]
Dodecyloxy (n=12)122-124141[5]
Tetradecyloxy (n=14)124-125137[5]
Hexadecyloxy (n=16)125-125134[5]

Note: Data is for 4-n-alkoxybenzoic acids, which demonstrate the general trends applicable to phenylalkanoic acids.

Experimental Characterization Protocols

To ensure the trustworthiness of liquid crystal characterization, a combination of techniques is essential. Here, we detail the standard operating procedures for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[6][7]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the phenylalkanoic acid sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected isotropic clearing point (e.g., 200°C) at a rate of 10°C/min to erase any previous thermal history.

    • Hold at this temperature for 5 minutes to ensure a fully isotropic state.

    • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below its crystallization point (e.g., 25°C).

    • Heat the sample again at the same rate (5°C/min) to record the phase transitions on heating.

  • Data Analysis: Identify the peaks in the heat flow curve. Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic). The peak onset temperature is typically reported as the transition temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B Encapsulate C Initial Heating (erase thermal history) B->C Load into DSC D Controlled Cooling (observe transitions) C->D Cycle 1 E Controlled Heating (confirm transitions) D->E Cycle 2 F Identify Peaks in Heat Flow Curve E->F Obtain Thermogram G Determine Transition Temperatures & Enthalpies F->G Analyze Peaks

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Protocol 2: Polarized Optical Microscopy (POM) for Mesophase Identification

POM is indispensable for visually identifying the type of liquid crystal phase by observing the characteristic optical textures.[8][9][10]

Methodology:

  • Sample Preparation: Place a small amount of the phenylalkanoic acid on a clean glass microscope slide. Cover with a coverslip and place on a hot stage.

  • Heating and Observation: Heat the sample into the isotropic liquid phase, which will appear dark under crossed polarizers.

  • Cooling and Texture Formation: Slowly cool the sample. As it transitions into a liquid crystal phase, birefringent textures will appear.

  • Texture Identification:

    • Nematic Phase: Characterized by a "schlieren" texture with dark brushes corresponding to topological defects or a "threaded" texture.[9][10]

    • Smectic A Phase: Often exhibits a "focal conic" or "fan" texture.

    • Smectic C Phase: Similar to Smectic A, but the schlieren texture will have brushes that are broken or "banded."

  • Shear Application: Applying mechanical shear (by gently moving the coverslip) can help to align the molecules and clarify the texture.

POM_Workflow cluster_prep Sample Preparation cluster_analysis Microscopic Observation cluster_textures Texture Identification A Place sample on microscope slide B Cover with coverslip on hot stage A->B C Heat to Isotropic Phase (dark field) B->C D Slowly Cool into Mesophase C->D E Observe & Identify Optical Textures D->E F Schlieren/Threaded (Nematic) E->F G Focal Conic/Fan (Smectic A) E->G H Broken Schlieren (Smectic C) E->H

Caption: Workflow for POM identification of liquid crystal mesophases.

Advanced Characterization: X-Ray Diffraction (XRD)

For unambiguous determination of the layered structures in smectic phases, X-ray diffraction is the definitive technique.[11][12][13] Small-angle X-ray scattering (SAXS) provides information about the layer spacing, while wide-angle X-ray scattering (WAXS) gives insights into the short-range molecular packing within the layers.[14] For instance, a sharp peak in the low-angle region of the XRD pattern is a hallmark of a smectic phase, with the peak position corresponding to the layer thickness.[1]

Conclusion

The liquid crystal properties of phenylalkanoic acids are a direct consequence of their molecular architecture. The interplay of the rigid core, the flexible alkyl chain, and the hydrogen-bonding carboxylic acid group dictates the type and stability of the mesophases formed. By systematically modifying these structural elements, researchers can fine-tune the material properties for specific applications. The combination of DSC for thermodynamic analysis, POM for textural identification, and XRD for structural elucidation provides a robust framework for the comprehensive characterization of these versatile liquid crystalline materials.

References

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  • Constantin, G., Chiriac, A. P., & Nita, L. E. (2020). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie, 23(6-7), 417-425. [Link]

  • Márton, Z., Fodor-Csorba, K., & Bán, S. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials, 15(19), 6898. [Link]

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A Technical Guide to the Structure-Activity Relationship of 6-Oxo-Phenylalkanoic Acid Derivatives as mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-oxo-phenylalkanoic acid derivatives, a promising class of compounds targeting microsomal prostaglandin E synthase-1 (mPGES-1). As researchers and drug development professionals, understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for designing novel anti-inflammatory therapeutics with improved efficacy and safety profiles. This document synthesizes key findings from authoritative sources, presents comparative data, and details the experimental methodologies required for their evaluation.

The Rationale for Targeting mPGES-1

Inflammation is a complex biological response, and prostaglandin E2 (PGE2) is a key mediator of this process, contributing to pain, fever, and swelling. The biosynthesis of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory PGE2.[1][2][3]

While non-steroidal anti-inflammatory drugs (NSAIDs) are effective inhibitors of COX enzymes, their long-term use is associated with gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of prostaglandins.[4] Targeting the downstream enzyme, mPGES-1, offers a more selective approach to block the production of inflammatory PGE2 without affecting the synthesis of other crucial prostanoids.[1][4] This targeted inhibition is hypothesized to yield a better safety profile, making mPGES-1 an attractive target for the next generation of anti-inflammatory drugs.[1][2][4]

The following diagram illustrates the central role of mPGES-1 in the prostaglandin E2 biosynthesis pathway.

mPGES1_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 converted by PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 isomerized by Inflammation Inflammation, Pain, Fever PGE2->Inflammation mediates PLA2 cPLA₂ COX COX-1 / COX-2 mPGES1 mPGES-1 Inhibitor 6-Oxo-Phenylalkanoic Acid Derivatives Inhibitor->mPGES1 inhibit CellFree_Workflow Start Start Prep Prepare Microsomal Fraction (Source of mPGES-1) Start->Prep Incubate Pre-incubate Enzyme with Test Compound Prep->Incubate React Initiate Reaction with PGH2 Incubate->React Stop Stop Reaction React->Stop Quantify Quantify PGE2 Production (e.g., HTRF, ELISA) Stop->Quantify Analyze Data Analysis (IC50 Determination) Quantify->Analyze End End Analyze->End

Caption: A generalized workflow for a cell-free mPGES-1 inhibition assay.

Detailed Methodology:

  • Preparation of Microsomal Fraction (Source of mPGES-1):

    • Microsomal fractions containing mPGES-1 can be prepared from various cell lines, such as A549 human lung carcinoma cells, that overexpress the enzyme upon stimulation with pro-inflammatory agents like Interleukin-1 beta (IL-1β). [3]2. Enzyme Reaction:

    • The reaction mixture typically contains a buffer (e.g., 0.2 M Na2HPO4/NaH2PO4, pH 7.2), reduced glutathione (GSH) as a cofactor, and the microsomal enzyme preparation. [5] * The test compound, at varying concentrations, is pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by the addition of the unstable substrate, prostaglandin H2 (PGH2). [5][6]The reaction is allowed to proceed for a short duration (e.g., 2-3 minutes) at room temperature. [5]3. Reaction Termination and PGE2 Quantification:

    • The reaction is terminated by adding a stopping solution, such as stannous chloride (SnCl2) in ethanol. [5] * The amount of PGE2 produced is quantified using sensitive detection methods like Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). [6]4. Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant system to assess the inhibitory activity of compounds in a complex biological matrix.

Detailed Methodology:

  • Blood Collection and Treatment:

    • Fresh human whole blood is collected from healthy donors.

    • The blood is treated with the test compounds at various concentrations.

  • Stimulation of PGE2 Production:

    • PGE2 production is induced by stimulating the blood with a pro-inflammatory agent, such as lipopolysaccharide (LPS). [7]3. PGE2 Quantification:

    • After an incubation period, the plasma is separated, and the concentration of PGE2 is measured, typically by ELISA.

  • Data Analysis:

    • The IC50 values are calculated by comparing the PGE2 levels in the treated samples to those in the vehicle-treated control. [7]

Conclusion and Future Directions

The selective inhibition of mPGES-1 by 6-oxo-phenylalkanoic acid derivatives and related compounds presents a promising therapeutic strategy for the treatment of inflammatory disorders. A thorough understanding of the structure-activity relationships within this chemical class is fundamental for the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The experimental workflows and methodologies detailed in this guide provide a robust framework for the evaluation and optimization of these promising drug candidates. Future research should focus on expanding the library of these derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential.

References

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A Comparative Guide to Validating Novel Anti-Inflammatory Compounds Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory potential of novel chemical entities (NCEs) in comparison to well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). By integrating established in vitro and in vivo models, this document outlines a scientifically sound, stepwise approach to generate robust, comparative data essential for preclinical development.

Section 1: Introduction to Anti-Inflammatory Drug Validation

The validation of a new anti-inflammatory agent hinges on demonstrating its efficacy and selectivity relative to existing standards. NSAIDs, a cornerstone of anti-inflammatory therapy, primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the arachidonic acid cascade.[1][2] This pathway converts arachidonic acid into prostaglandins (PGs), crucial mediators of pain, fever, and inflammation.[2]

There are two primary COX isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[4] In contrast, COX-2 is typically induced by inflammatory stimuli and is the predominant source of prostaglandins at sites of inflammation.[5]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[6][7] This non-selectivity is linked to common side effects such as gastrointestinal irritation and bleeding.[5][8] COX-2 selective inhibitors, or "coxibs" like celecoxib, were developed to minimize these GI issues by targeting the inflammation-specific enzyme.[4][9] Therefore, a critical aspect of validating a new anti-inflammatory compound is to determine its potency and its selectivity for COX-2 over COX-1.

Beyond COX inhibition, inflammation is a complex process involving numerous signaling pathways and cell types. The transcription factor NF-κB, for instance, is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[10][11] A comprehensive validation strategy should therefore also investigate the effects of an NCE on these broader inflammatory mechanisms.

Section 2: In Vitro Evaluation of Anti-Inflammatory Potential

In vitro assays offer a controlled environment for the initial screening and mechanistic characterization of NCEs. They are cost-effective, time-efficient, and essential for down-selecting candidates for further in vivo testing.[12][13]

Cyclooxygenase (COX) Inhibition Assays

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the NCE for both COX-1 and COX-2 and compare it to known NSAIDs. This allows for the calculation of a COX-2 selectivity index (COX-1 IC50 / COX-2 IC50).

Experimental Protocol: COX Inhibitor Screening Assay

  • Preparation of Reagents : Prepare assay buffer, heme, COX-1 and COX-2 enzymes (human recombinant), arachidonic acid (substrate), and a colorimetric substrate.

  • Compound Preparation : Serially dilute the NCE and reference NSAIDs (e.g., ibuprofen, diclofenac, celecoxib) to a range of concentrations.

  • Assay Procedure :

    • Add assay buffer, heme, and the respective COX enzyme to each well of a 96-well plate.

    • Add the NCE or reference drug to the appropriate wells.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and add the colorimetric substrate to measure the amount of prostaglandin H2 (PGH2) produced.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis : Calculate the percent inhibition for each concentration and determine the IC50 values using a suitable software package. Calculate the COX-2 selectivity index.

Cellular Assays for Anti-Inflammatory Activity

Cell-based assays provide a more physiologically relevant context to assess the anti-inflammatory effects of an NCE.

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[14][15]

  • Cell Culture : Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.

  • Cell Plating : Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.[16]

  • Compound Treatment : Pre-treat the cells with various concentrations of the NCE or reference NSAIDs for a defined period (e.g., 1 hour).

  • LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).[17]

  • Supernatant Collection : Collect the cell culture supernatants.

  • Cytokine Quantification : Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Plot the cytokine concentration against the compound concentration to determine the dose-dependent inhibitory effect.

G

Section 3: In Vivo Validation of Anti-Inflammatory Efficacy

In vivo models are indispensable for evaluating the therapeutic potential of an NCE in a whole-organism context, considering factors like pharmacokinetics and bioavailability.[18] A variety of animal models are available to study inflammation.[19][20][21]

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of novel compounds.[22][23] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization : Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping : Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin or diclofenac), and several groups for the NCE at different doses.[24][25]

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.[22]

  • Drug Administration : Administer the vehicle, positive control, or NCE orally or via intraperitoneal injection, typically 30-60 minutes before carrageenan injection.[26]

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[22][27]

  • Paw Volume Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]

  • Data Analysis : Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

G

Section 4: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for objective comparison.

Table 1: Comparative In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
NCE-X 15.50.08193.75
Ibuprofen 12.025.00.48
Diclofenac 5.50.0961.1
Celecoxib >1000.05>2000

Data are hypothetical and for illustrative purposes only.

Table 2: Comparative In Vivo Anti-Inflammatory Activity
Treatment (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle Control 0
NCE-X (10 mg/kg) 55
NCE-X (30 mg/kg) 72
Indomethacin (10 mg/kg) 48
Celecoxib (30 mg/kg) 65

Data are hypothetical and for illustrative purposes only.

Section 5: Mechanistic Insights Through Signaling Pathway Analysis

To provide a deeper understanding of the NCE's mechanism of action, it is beneficial to visualize the key signaling pathways involved in inflammation.

Arachidonic Acid Cascade and NSAID Action

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Injury/ Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (GI protection, platelet function) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammatory NonSelective_NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAIDs->COX1 Inhibit NonSelective_NSAIDs->COX2 Inhibit COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Celecoxib, NCE-X) COX2_Inhibitors->COX2 Selectively Inhibit

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of inflammatory gene expression.[28][29] Investigating an NCE's effect on this pathway can reveal non-COX-related anti-inflammatory mechanisms.

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (Cytokines, Chemokines, COX-2) Nucleus->Gene Transcription

Conclusion

A systematic and comparative approach is paramount for the successful validation of novel anti-inflammatory compounds. By employing a battery of in vitro and in vivo assays, researchers can build a comprehensive data package that not only demonstrates efficacy but also elucidates the mechanism of action relative to established NSAIDs. This rigorous evaluation is a critical step in the journey of translating a promising new chemical entity into a potential therapeutic.

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A Comparative Guide to the Self-Assembly of Amphiphiles: From Molecular Design to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Nature of Amphiphile Self-Assembly

Amphiphilic molecules, characterized by their dual hydrophilic (water-loving) and hydrophobic (water-fearing) nature, are fundamental building blocks in both biological systems and a vast array of technological applications.[1] From the formation of cell membranes to the stabilization of emulsions in food and pharmaceutical products, the spontaneous organization of these molecules into complex, ordered structures—a process known as self-assembly—is a cornerstone of modern science.[1] Understanding the nuances of this behavior is paramount for researchers and professionals in drug development, materials science, and nanotechnology.

This guide provides a comparative analysis of the self-assembly behavior of common amphiphiles. We will delve into the fundamental principles governing their organization, compare the distinct characteristics of anionic, cationic, and non-ionic surfactants, and provide detailed experimental protocols for their characterization. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to predict and control the self-assembly of these versatile molecules.

The Driving Forces and Resulting Architectures of Self-Assembly

The self-assembly of amphiphiles in an aqueous environment is primarily driven by the hydrophobic effect. The hydrophobic tails of the amphiphiles seek to minimize their contact with water, leading to their aggregation. This process is entropically favorable as it releases ordered water molecules from the hydrophobic surfaces.[2] Concurrently, the hydrophilic head groups remain exposed to the aqueous phase, leading to the formation of a variety of supramolecular structures.

The final morphology of the self-assembled structure is a delicate balance between the repulsive forces between the hydrophilic head groups and the attractive forces between the hydrophobic tails. This balance is often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the optimal headgroup area (a₀), and the critical length of the hydrophobic tail (l_c):

CPP = v / (a₀ * l_c)

The value of the CPP can predict the geometry of the resulting aggregate, as illustrated in the diagram below.

G cluster_cpp Critical Packing Parameter (CPP) and Resulting Morphologies cpp_value CPP Value CPP < 1/3 CPP < 1/3 cpp_value->CPP < 1/3 1/3 < CPP < 1/2 1/3 < CPP < 1/2 cpp_value->1/3 < CPP < 1/2 1/2 < CPP < 1 1/2 < CPP < 1 cpp_value->1/2 < CPP < 1 CPP > 1 CPP > 1 cpp_value->CPP > 1 morphology Morphology Spherical Micelles Spherical Micelles CPP < 1/3->Spherical Micelles Cylindrical Micelles Cylindrical Micelles 1/3 < CPP < 1/2->Cylindrical Micelles Vesicles / Bilayers Vesicles / Bilayers 1/2 < CPP < 1->Vesicles / Bilayers Inverse Micelles Inverse Micelles CPP > 1->Inverse Micelles

Caption: Relationship between the Critical Packing Parameter (CPP) and the predicted morphology of self-assembled amphiphilic structures.

A Comparative Analysis of Common Surfactants

To illustrate the diverse self-assembly behaviors, we will compare three widely used surfactants: the anionic sodium dodecyl sulfate (SDS), the cationic cetyltrimethylammonium bromide (CTAB), and the non-ionic Triton X-100.[3][4][5]

SurfactantTypeChemical StructureCMC (mM in water at 25°C)Aggregation Number (N)Typical Morphology
Sodium Dodecyl Sulfate (SDS) AnionicCH₃(CH₂)₁₁OSO₃⁻Na⁺~8.2[3]~62Spherical Micelles
Cetyltrimethylammonium Bromide (CTAB) Cationic[CH₃(CH₂)₁₅N(CH₃)₃]⁺Br⁻~0.92[3]~94Spherical to Rod-like Micelles
Triton X-100 Non-ionicC₈H₁₇(C₆H₄)O(C₂H₄O)₉.₅H~0.24[3]~140Spherical Micelles

Table 1: Comparative properties of common anionic, cationic, and non-ionic surfactants. The Critical Micelle Concentration (CMC) is the concentration at which micelle formation begins.[6][7] The aggregation number represents the average number of monomers in a micelle.

Anionic Surfactant: Sodium Dodecyl Sulfate (SDS)

SDS is a classic example of an anionic surfactant, possessing a negatively charged sulfate head group. Its relatively high CMC and moderate aggregation number are characteristic of single-chain ionic surfactants. The electrostatic repulsion between the negatively charged head groups contributes significantly to the overall energetics of micellization, influencing the size and shape of the resulting spherical micelles.

Cationic Surfactant: Cetyltrimethylammonium Bromide (CTAB)

CTAB, a cationic surfactant with a positively charged quaternary ammonium head group, exhibits a much lower CMC and a higher aggregation number compared to SDS. This is attributed to the longer alkyl chain of CTAB, which increases its hydrophobicity and drives aggregation at lower concentrations. At concentrations above the CMC, CTAB micelles can undergo a sphere-to-rod transition, forming elongated cylindrical structures. This transition is influenced by factors such as counterion binding and temperature.

Non-ionic Surfactant: Triton X-100

Triton X-100 is a non-ionic surfactant with a bulky poly(ethylene oxide) head group. The absence of electrostatic repulsion between the head groups allows for a much lower CMC and a larger aggregation number compared to its ionic counterparts. The self-assembly of non-ionic surfactants is highly sensitive to temperature. As the temperature increases, the hydration of the ethylene oxide chains decreases, effectively reducing the head group size and promoting the formation of larger aggregates.

Caption: Schematic representation of spherical micelles formed by SDS, CTAB, and Triton X-100, highlighting their respective ionic and non-ionic nature.

Experimental Protocols for Characterization

A thorough understanding of amphiphile self-assembly requires robust experimental characterization. Here, we provide detailed protocols for two fundamental techniques: surface tensiometry for determining the Critical Micelle Concentration (CMC) and Dynamic Light Scattering (DLS) for measuring the size of the self-assembled aggregates.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Surface Tensiometry

The CMC is a critical parameter that signifies the onset of micelle formation.[8][9] It can be precisely determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Materials:

  • Force Tensiometer with a Du Noüy ring or Wilhelmy plate

  • High-purity solvent (e.g., deionized water)

  • Surfactant of interest

  • Glassware (beakers, volumetric flasks, pipettes)

Procedure:

  • Solution Preparation: Prepare a concentrated stock solution of the surfactant in the desired solvent. Perform a series of dilutions to create a range of concentrations, ensuring that the concentrations span both below and above the expected CMC. It is advisable to use a logarithmic spacing of concentrations for better resolution around the CMC.[10]

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions using known calibration weights.

  • Surface Tension Measurement:

    • Thoroughly clean the Du Noüy ring or Wilhelmy plate. A common procedure involves rinsing with a high-purity solvent and then flaming the platinum-iridium ring to remove any organic contaminants.

    • Pour the surfactant solution into a clean sample vessel.

    • Measure the surface tension of each solution, starting from the most dilute to the most concentrated to minimize contamination. Ensure the measuring probe is cleaned between each measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two distinct linear regions. Below the CMC, the surface tension decreases linearly with log C. Above the CMC, the surface tension remains relatively constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[10]

G cluster_workflow CMC Determination Workflow A Prepare Surfactant Solutions (Varying Concentrations) C Measure Surface Tension of Each Solution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC at the Intersection of Linear Fits D->E

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Protocol 2: Micelle Size Characterization using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the hydrodynamic diameter of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[11][12]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Surfactant solutions prepared at a concentration above the CMC

  • High-purity solvent (filtered through a 0.22 µm filter)

  • Disposable or cleanable cuvettes

Procedure:

  • Sample Preparation: Prepare surfactant solutions at the desired concentration (typically 5-10 times the CMC) in a filtered, high-purity solvent. It is crucial to ensure the solutions are free of dust and other particulates, which can interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the measurement parameters, including the temperature, solvent viscosity, and refractive index. For accurate measurements, it is recommended to measure the viscosity of the sample, especially for concentrated solutions.[13]

  • Measurement:

    • Carefully pipette the sample into a clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data over a set period and analyze the correlation function of the scattered light intensity.

  • Data Analysis:

    • The instrument's software will calculate the particle size distribution from the correlation function using algorithms such as the Stokes-Einstein equation.

    • The primary result is the intensity-weighted size distribution, from which the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) can be obtained. A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution.

Conclusion: Tailoring Self-Assembly for Advanced Applications

The self-assembly of amphiphiles is a powerful and versatile phenomenon that enables the creation of a wide range of nanostructures. By understanding the interplay between molecular architecture, solution conditions, and the resulting supramolecular morphology, researchers can rationally design and fabricate functional materials for a myriad of applications. This comparative guide provides a foundational framework for exploring the rich and complex world of amphiphile self-assembly, empowering scientists and engineers to harness this fundamental process for innovation in drug delivery, materials science, and beyond.

References

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  • Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin. MDPI. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and purity assessment of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, a compound of interest in various research domains. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to make informed decisions for your analytical workflows.

Introduction: The Analytical Imperative for a Keto-Carboxylic Acid Derivative

This compound, with its dual keto and carboxylic acid functionalities, presents a unique analytical challenge. Its structure, featuring a substituted aromatic ring and a flexible hexanoic acid chain, necessitates a careful selection of analytical techniques to ensure specificity, sensitivity, and reproducibility. The objective of any analytical method validation is to demonstrate its suitability for the intended purpose, a principle underscored by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[1]

This guide will navigate the cross-validation of analytical data for this compound by comparing the established workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), with a powerful alternative, Gas Chromatography-Mass Spectrometry (GC-MS). We will also touch upon the advanced capabilities of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity option.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, both HPLC and GC-MS offer viable approaches, each with inherent advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

Reverse-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[2] For a molecule like this compound, a C18 column is a logical starting point, offering good retention for the nonpolar aromatic and alkyl chain portions of the molecule.

Causality of Experimental Choices:

  • Mobile Phase Selection: A typical mobile phase would consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol). The inclusion of an acid, such as formic acid or phosphoric acid, is crucial.[3] By lowering the pH, the carboxylic acid group remains protonated (non-ionized), leading to better retention on the nonpolar stationary phase and improved peak shape.

  • Detection Method: The phenyl group in the molecule provides a chromophore, making UV detection a feasible and cost-effective option.[4] A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector would be advantageous, allowing for the simultaneous monitoring of multiple wavelengths and providing spectral information to assess peak purity.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Drug Substance/Product Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Assay, Purity) Integration->Report

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, a derivatization step is mandatory.

Causality of Experimental Choices:

  • Derivatization: To increase volatility and thermal stability, the carboxylic acid group must be derivatized. A common approach is esterification, for example, by converting it to its methyl ester.[7] This chemical modification makes the molecule amenable to GC analysis. The keto group may also be derivatized to an oxime to improve chromatographic behavior.

  • Mass Spectrometric Detection: The key advantage of GC-MS is the high specificity and sensitivity of the mass spectrometer. It provides structural information, aiding in the unequivocal identification of the analyte and any impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Drug Substance/Product Derivatization Derivatization (e.g., Esterification) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Quantification Selected Ion Monitoring (SIM) MassSpectrum->Quantification Report Generate Report Quantification->Report

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): For High Sensitivity Needs

For applications requiring the quantification of trace levels of this compound, such as in biological matrices, UPLC-MS/MS is the method of choice.[8] It combines the high separation efficiency of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

Cross-Validation: A Comparative Data Summary

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following table summarizes the key validation parameters and expected performance for the HPLC-UV and GC-MS methods. These values are based on typical performance characteristics for similar analytical methods found in the literature.[9][10][11]

Validation Parameter HPLC-UV GC-MS Rationale for Performance
Linearity (r²) > 0.999> 0.998Both techniques are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC generally offers slightly better accuracy due to the absence of a derivatization step.
Precision (%RSD) < 2.0%< 3.0%The additional sample preparation step (derivatization) in GC-MS can introduce slightly more variability.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLThe high sensitivity of the mass spectrometer allows for a lower limit of detection with GC-MS.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mLConsistent with the lower LOD, the LOQ for GC-MS is also typically lower.
Specificity High (with PDA)Very HighGC-MS provides structural information, offering superior specificity compared to UV detection.
Robustness GoodModerateThe derivatization step in GC-MS can be sensitive to minor variations in reaction conditions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound.

Stability-Indicating HPLC-UV Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.[2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[12]

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.[9] Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

GC-MS Method with Derivatization

Objective: To develop a GC-MS method for the quantification of this compound following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization and Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent (e.g., trimethylsilyldiazomethane for methylation) and allow the reaction to proceed.

  • Perform a liquid-liquid extraction to isolate the derivatized analyte.[8]

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

Conclusion: Selecting the Optimal Analytical Strategy

The cross-validation of analytical data for this compound reveals that both HPLC-UV and GC-MS are powerful and reliable techniques.

  • HPLC-UV stands out as a robust, versatile, and cost-effective method, particularly for routine quality control and stability studies. Its simplicity and high precision make it an excellent choice for assay and impurity profiling.

  • GC-MS , while requiring a derivatization step, offers superior specificity and lower detection limits. It is the preferred method when unequivocal identification of trace-level impurities is required.

  • UPLC-MS/MS should be considered for bioanalytical applications or when very low levels of the analyte need to be quantified in complex matrices.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough understanding of the principles behind each technique, as outlined in this guide, is paramount to developing and validating a method that ensures the generation of accurate and reliable data.

References

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]

  • Quantitative determination of 6-Oxo-PGF1 alpha in biological fluids by gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). National Institutes of Health. Available at: [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. ResearchGate. Available at: [Link]

  • Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Agilent. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ResearchGate. Available at: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]

  • Comparative analysis of the chemical and biochemical synthesis of keto acids. ResearchGate. Available at: [Link]

  • LBA Cross Validation: A Detailed Case Study. Emery Pharma. Available at: [Link]

  • An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. PubMed. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available at: [Link]

  • Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. National Institutes of Health. Available at: [Link]

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  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]

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  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]

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  • Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the necessary precautions.

Understanding the Compound: Hazard Profile and Rationale for Caution

This compound is a carboxylic acid. Like many organic acids, it is predicted to be a skin and eye irritant.[1][4] The presence of the carboxyl group (-COOH) imparts acidic properties, making it corrosive.[5] Incompatible materials for carboxylic acids generally include bases, oxidizing agents, and reducing agents.[5] Mixing with incompatible substances can lead to exothermic reactions or the release of hazardous gases.[5][6] Therefore, proper segregation and handling are critical.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile or neoprene gloves, splash goggles, a face shield, and a laboratory coat.[5]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area or, preferably, within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1][5]

  • Spill Management: Have a spill control kit with an inert absorbent material, such as vermiculite or sand, readily available.[5]

The Disposal Workflow: A Step-by-Step Protocol

The appropriate disposal method for this compound depends on the quantity of waste and whether it is contaminated with other hazardous substances. The following decision-making workflow will guide you to the correct procedure.

DisposalWorkflow start Start: Waste containing This compound decision1 Is the waste contaminated with other hazardous chemicals (e.g., halogenated solvents, heavy metals)? start->decision1 decision2 Is the quantity small (<100g or 100mL) and are local regulations permissive of drain disposal for neutralized organic acids? decision1->decision2 No hazardous_waste Dispose as Hazardous Waste decision1->hazardous_waste Yes neutralize Neutralization Protocol decision2->neutralize Yes decision2->hazardous_waste No drain_disposal Drain Disposal with Copious Amounts of Water neutralize->drain_disposal end End drain_disposal->end package Package in a labeled, compatible, and sealed container (e.g., HDPE). hazardous_waste->package store Store in a designated Satellite Accumulation Area (SAA). package->store pickup Arrange for pickup by institutional EHS or a licensed contractor. store->pickup pickup->end

Sources

A Senior Application Scientist's Guide to Handling 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for researchers, scientists, and drug development professionals handling 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in chemical principles and established safety science, we empower you to work confidently and securely.

Hazard Assessment: A Tale of Two Functional Groups

To select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. The molecule's structure features two key functional groups that dictate its reactivity and toxicological profile: a carboxylic acid and an aromatic ketone .

Therefore, a robust risk assessment dictates that this compound be treated as, at minimum, corrosive and toxic . All handling procedures must be designed to prevent any direct contact with the skin, eyes, or respiratory system.

The Core Ensemble: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the scale and nature of the procedure. At a minimum, anyone working in a laboratory with this chemical must wear a lab coat, protective eyewear, and closed-toe shoes.[4] However, for direct handling, a more comprehensive suite of PPE is mandatory.

Eye and Face Protection: A Non-Negotiable Barrier

Given the severe eye damage risk posed by carboxylic acids, standard safety glasses are insufficient.[1]

  • Minimum Requirement: Chemical splash goggles are required for all operations, including weighing, dissolution, and transfers.

  • Recommended for High-Risk Tasks: When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn over the chemical splash goggles .[5] This provides an essential secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Glove Material

Choosing the correct gloves is critical, as no single material is impervious to all chemicals. The strategy here involves selecting a material resistant to both organic acids and aromatic compounds and implementing a "double-gloving" technique to increase protection.

  • Primary Recommendation: Butyl rubber or Neoprene gloves are recommended for handling this compound.[6] Butyl rubber offers excellent resistance to ketones, esters, and corrosive acids.[6] Neoprene provides good resistance to a broad range of chemicals, including acids and caustics.[4][6]

  • For Incidental Contact (Splash Protection): Heavy-duty (8 mil or thicker) Nitrile gloves can be used for short-duration tasks with a low risk of significant exposure.[7] However, it is crucial to understand that nitrile gloves provide splash protection and should be removed and replaced immediately upon contact with the chemical.[8][9] Standard, thin disposable nitrile gloves are not recommended as the primary barrier.

  • Mandatory Practice: Always practice double-gloving . This involves wearing a lighter-weight nitrile glove as an inner layer and a more robust glove (Butyl, Neoprene, or heavy Nitrile) as the outer layer. This protects against minor leaks in the outer glove and simplifies the doffing process.

Glove MaterialRecommended Use CaseRationale
Butyl Rubber Primary handling, transfers, large quantitiesExcellent resistance to corrosive acids and ketones.[6]
Neoprene Primary handling, general useGood all-around chemical and tear resistance.[4][10]
Nitrile (Heavy-Duty) Short-term, incidental splash contact onlyGood for dexterity, but must be changed immediately upon contact.[8][9]
Latex / Vinyl Not RecommendedPoor resistance to many organic chemicals.

Disclaimer: This chart is a guide. Always consult the glove manufacturer's specific chemical resistance data for the materials you are using.[11][12]

Body Protection: Shielding from Spills and Splashes
  • Minimum Requirement: A flame-resistant (FR) lab coat is the standard for any laboratory work.

  • Recommended for High-Risk Tasks: When transferring liquids or handling quantities over 50 mL, an impervious, chemical-resistant apron made of materials like PVC or neoprene should be worn over the lab coat.[5] For very large quantities or in procedures with a high risk of systemic exposure, a full chemical-resistant suit, such as a Tychem® coverall, may be warranted.[10]

Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is an engineering control, not a mask.

  • Mandatory Engineering Control: All handling of this compound that may generate dust (if solid) or vapors (if heated or in solution) must be conducted inside a certified chemical fume hood .[2]

  • Emergency Respirator Use: In the event of a large spill or failure of the fume hood, respiratory protection is necessary. An N95 dust mask is not sufficient . A full-face respirator equipped with a multi-sorbent cartridge (protecting against organic vapors and acid gases) is required.[5][10] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit testing and training.

Operational Plans: Step-by-Step Safety Protocols

Trustworthy science relies on repeatable, safe procedures. Follow these steps meticulously.

Pre-Operation Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest safety shower and eyewash station. Confirm the access path is clear.

  • Assemble all necessary PPE and inspect it for damage (cracks, holes, etc.).

  • Prepare a designated waste container for contaminated solids and PPE.[13]

  • Have appropriate spill control materials (e.g., acid neutralizer, absorbent pads) readily available.

Workflow for Safe Handling and PPE Usage

The following diagram outlines the critical workflow for safely managing the entire process, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning Sequence cluster_handling 3. Chemical Handling (in Fume Hood) cluster_doffing 4. PPE Doffing Sequence cluster_disposal 5. Disposal & Cleanup prep_hood Verify Fume Hood prep_safety Locate Eyewash/Shower prep_spill Ready Spill Kit prep_waste Prepare Waste Container ppe_coat Don Lab Coat prep_waste->ppe_coat ppe_inner Don Inner Gloves (Nitrile) ppe_coat->ppe_inner ppe_outer Don Outer Gloves (Butyl/Neoprene) ppe_inner->ppe_outer ppe_goggles Don Goggles ppe_outer->ppe_goggles ppe_shield Don Face Shield ppe_goggles->ppe_shield handle_weigh Weigh Compound ppe_shield->handle_weigh handle_transfer Transfer / Dissolve handle_weigh->handle_transfer handle_react Perform Reaction handle_transfer->handle_react doff_outer Remove Outer Gloves handle_react->doff_outer doff_shield Remove Face Shield doff_outer->doff_shield doff_coat Remove Lab Coat doff_shield->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_inner Remove Inner Gloves doff_goggles->doff_inner disp_ppe Dispose Contaminated PPE doff_inner->disp_ppe disp_chem Package Chemical Waste disp_ppe->disp_chem disp_wash Wash Hands Thoroughly disp_chem->disp_wash

Caption: Safe Handling Workflow Diagram

Emergency Procedures: In Case of Exposure
  • Skin Contact: Immediately go to the safety shower. While rinsing, remove all contaminated clothing. Rinse the affected area for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Managing Contaminated Materials

Improper disposal can lead to environmental contamination and regulatory violations.[14]

  • Chemical Waste: All surplus this compound and solutions containing it must be treated as hazardous waste.

    • Collect in a designated, compatible waste container (e.g., High-Density Polyethylene - HDPE).[13]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).[13][15]

    • Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from bases and strong oxidizing agents.[13]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, including outer and inner gloves, bench paper, and weighing papers, is considered hazardous waste.

    • Collect these materials in a sealed, labeled bag or container.

    • Dispose of this container through your institution's hazardous waste management program.

  • Neutralization: In-lab neutralization of carboxylic acids should only be performed by trained personnel following a validated institutional protocol.[16] Do not attempt neutralization without specific approval and procedures, as the reaction can be exothermic.[15][16]

By adhering to these detailed protocols, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025).
  • Personal Protective Equipment - Environmental Health & Safety Services, University of Texas at Austin.
  • Personal Protective Equipment - Auburn University Business and Administration.
  • Safety equipment, PPE, for handling acids - Quicktest. (2022).
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric - Princeton University.
  • Safety Data Sheet for Hexanoic Acid - TCI Chemicals.
  • Safety Data Sheet for Hexanoic Acid - Fisher Scientific. (2025).
  • Safety Data Sheet for Hexanoic Acid - Sigma-Aldrich. (2025).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
  • Laboratory Waste Guide 2025.
  • In-Lab Disposal Methods: Waste Management Guide - Indiana University.
  • Safety Data Sheet for Hexanoic Acid - Sigma-Aldrich. (2024).
  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Chemical Compatibility Chart For Disposable Gloves - Cole-Parmer. (2018).
  • OSHA Glove Selection Chart - Environmental Health and Safety, University of Nevada, Reno.
  • Chemical Compatibility Chart For Disposable Gloves - RS-online.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.